4-Chloro-2-ethoxyphenylboronic acid
Description
The exact mass of the compound 4-Chloro-2-ethoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-ethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJJDHZRLYASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401269 | |
| Record name | 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-80-8 | |
| Record name | 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Arylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-Chloro-2-ethoxyphenylboronic acid (CAS No. 850568-80-8) is a particularly noteworthy building block. Its unique substitution pattern—featuring an electron-donating ethoxy group and a strategically placed chlorine atom—offers chemists a nuanced tool for creating complex biaryl structures.
This guide provides an in-depth technical overview of 4-Chloro-2-ethoxyphenylboronic acid, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven protocols, and contextualize its application in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2]
Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. 4-Chloro-2-ethoxyphenylboronic acid is typically supplied as a white to off-white crystalline solid or powder.[3][4] Its key identifiers and physical characteristics are summarized below.
Caption: Chemical Structure of 4-Chloro-2-ethoxyphenylboronic acid.
Table 1: Core Properties of 4-Chloro-2-ethoxyphenylboronic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 850568-80-8 | [3][5][6] |
| Molecular Formula | C₈H₁₀BClO₃ | [5][7] |
| Molecular Weight | 200.43 g/mol | [5][6][7] |
| Appearance | White to almost white powder/crystal | [3][4] |
| Melting Point | 154-158 °C | [3][5] |
| Boiling Point | 354.7 ± 52.0 °C (Predicted) | [3][5] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 8.44 ± 0.58 (Predicted) |[3] |
The Boroxine Anhydride Consideration
A critical, often overlooked, aspect of handling arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. Several suppliers explicitly state that 4-Chloro-2-ethoxyphenylboronic acid may contain varying amounts of its anhydride.[4][5][7]
Caption: Reversible formation of boroxine from the boronic acid.
Expertise & Causality: The presence of boroxines can lead to inconsistent reactivity and inaccurate molar calculations in subsequent reactions like the Suzuki coupling.[8] While boroxines can participate in the catalytic cycle, their reactivity profile differs from the free acid. For stoichiometric precision and reproducibility, especially in methods development, it is highly recommended to either use freshly acquired material or implement a purification/hydrolysis step prior to use.[8]
Expected Spectral Characteristics
While a dedicated spectrum was not available, the structure allows for a reliable prediction of its key NMR signals:
-
¹H NMR: Expect signals for the three aromatic protons, exhibiting splitting patterns influenced by their positions relative to the chloro and ethoxy groups. The ethoxy group will present as a characteristic quartet and triplet. The two hydroxyl protons on the boron atom will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: Six distinct aromatic carbon signals are expected, with their chemical shifts influenced by the attached substituents (Cl, O-Et, B(OH)₂). Two signals corresponding to the ethoxy group carbons will also be present.
Synthesis and Purification
4-Chloro-2-ethoxyphenylboronic acid is a synthetic building block, typically prepared via a directed ortho-metalation-borylation sequence. This method provides a high degree of regiochemical control.
A Plausible Synthetic Workflow
The most logical synthetic route involves the lithiation of 1-chloro-3-ethoxybenzene, directed by the ethoxy group, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Caption: The three key steps of the Suzuki-Miyaura reaction.
Authoritative Grounding:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. [9]The reactivity order is typically I > Br > OTf >> Cl. [10]2. Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻. This species then transfers its organic group (Ar') to the palladium center, displacing the halide. [11]3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. [9]
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 4-Chloro-2-ethoxyphenylboronic acid with an aryl bromide.
-
Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), 4-Chloro-2-ethoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
As an irritant, proper handling of 4-Chloro-2-ethoxyphenylboronic acid is essential to ensure laboratory safety.
Table 2: Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Class | - | IRRITANT | [3][7] |
| GHS Pictogram | Exclamation Mark | [7] | |
| Hazard Statement | H315 | Causes skin irritation | [7] |
| Hazard Statement | H319 | Causes serious eye irritation | [12][13] |
| Hazard Statement | H335 | May cause respiratory irritation | [12][13] |
| Precautionary | P261 | Avoid breathing dust. | [12] |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: H319 and H335 are listed for structurally similar ethoxyphenylboronic acids and represent best-practice handling assumptions.
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [14] Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-ethoxyphenylboronic acid is more than just another reagent; it is a versatile and strategically designed building block. Its predictable reactivity in Suzuki-Miyaura couplings, combined with the electronic influence of the ethoxy group and the synthetic handle provided by the chloro substituent, makes it an invaluable asset in multi-step synthesis. By understanding its fundamental properties, including the potential for boroxine formation, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
References
Sources
- 1. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID CAS#: 850568-80-8 [m.chemicalbook.com]
- 4. 4-Chloro-2-ethoxyphenylboronic Acid | 850568-80-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. 4-Ethoxyphenylboronic acid 22237-13-4 [sigmaaldrich.com]
- 13. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-2-ethoxyphenylboronic acid
Introduction: The Pivotal Role of Structural Integrity in Drug Discovery
In the landscape of modern drug discovery and development, the precise molecular structure of a compound is its definitive identity. This blueprint dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. For researchers and scientists, the unambiguous elucidation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing any compound through the rigorous pipeline of pharmaceutical development. 4-Chloro-2-ethoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, is no exception.[1][2] Its utility as an intermediate for active pharmaceutical ingredients (APIs) necessitates a robust and multi-faceted approach to structural verification.[3]
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-2-ethoxyphenylboronic acid. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and accurately characterize this and similar boronic acid derivatives.
The Analytical Gauntlet: A Multi-technique Approach to Structural Verification
The definitive characterization of 4-Chloro-2-ethoxyphenylboronic acid, with the molecular formula C8H10BClO3 and a molecular weight of 200.43 g/mol , relies not on a single technique, but on the convergence of evidence from a suite of orthogonal analytical methods.[4][5] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and for this compound, ¹¹B, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides a detailed picture of the hydrogen atoms within the molecule. The chemical shift, integration, and multiplicity of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively.
Expected ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~7.8-8.0 | d | 1H | Ar-H (ortho to -B(OH)₂) | The deshielding effect of the adjacent boronic acid group and the ethoxy group results in a downfield shift. The coupling to the meta proton results in a doublet. |
| ~7.3-7.4 | dd | 1H | Ar-H (ortho to -Cl) | The deshielding effect of the chlorine atom and coupling to two neighboring protons results in a doublet of doublets. |
| ~6.9-7.0 | d | 1H | Ar-H (ortho to -OEt) | The shielding effect of the electron-donating ethoxy group results in an upfield shift relative to the other aromatic protons. Coupling to the meta proton results in a doublet. |
| ~4.1-4.2 | q | 2H | -O-CH₂ -CH₃ | The protons are deshielded by the adjacent oxygen atom. The coupling to the three protons of the methyl group results in a quartet. |
| ~1.4-1.5 | t | 3H | -O-CH₂-CH₃ | These protons are in a typical aliphatic region. The coupling to the two protons of the methylene group results in a triplet. |
| (Broad) | s | 2H | -B(OH )₂ | The protons of the hydroxyl groups on the boron atom are acidic and often exchange with trace water in the solvent, resulting in a broad singlet that may appear over a wide chemical shift range. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-ethoxyphenylboronic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[6] The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectrum.[7] Using a protic solvent like Methanol-d₄ can help to ensure the compound remains as the free acid.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms.
Expected ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |
| ~160 | C -OEt | The carbon atom directly attached to the electron-donating ethoxy group is significantly deshielded and appears far downfield. |
| ~135-140 | C -Cl | The carbon atom bonded to the electronegative chlorine atom is deshielded. |
| ~130-135 | C -H (Aromatic) | Aromatic carbons typically appear in this region. |
| ~120-125 | C -H (Aromatic) | Aromatic carbons typically appear in this region. |
| ~115-120 | C -B(OH)₂ | The carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is influenced by the boron's hybridization. |
| ~110-115 | C -H (Aromatic) | Aromatic carbons typically appear in this region. |
| ~64 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~15 | -O-CH₂-CH₃ | The methyl carbon appears in the typical aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center
¹¹B NMR is a crucial technique for characterizing boronic acids as it directly probes the boron atom, which is the functional heart of the molecule. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.[8]
-
sp²-hybridized boron in trigonal planar boronic acids typically resonates in the range of δ 28-34 ppm .
-
sp³-hybridized boron in tetrahedral boronate esters or adducts resonates further upfield, typically in the range of δ 2-10 ppm .
For 4-Chloro-2-ethoxyphenylboronic acid, a single, relatively broad signal is expected in the downfield region (around 30 ppm), confirming the presence of the trigonal planar boronic acid moiety.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (around 10-20 mg in 0.7 mL of deuterated solvent) is often beneficial. It is imperative to use a quartz NMR tube to avoid a broad background signal from borosilicate glass.
-
Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.
-
Data Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. An external reference standard, such as BF₃·OEt₂, is typically used (δ 0.0 ppm).
-
Data Processing: Process the spectrum as with other NMR techniques. The line width of the signal can also provide structural information.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.
Challenges in Boronic Acid Mass Spectrometry:
Boronic acids are prone to dehydration in the mass spectrometer, leading to the formation of boroxines (cyclic trimers).[9] This can complicate the interpretation of the mass spectrum. To mitigate this, derivatization or the use of soft ionization techniques is often employed.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
| m/z (Mass-to-Charge Ratio) | Adduct | Identity |
| 201.0484 | [M+H]⁺ | Protonated molecular ion |
| 223.0304 | [M+Na]⁺ | Sodiated molecular ion |
| 199.0339 | [M-H]⁻ | Deprotonated molecular ion |
| 183.0384 | [M+H-H₂O]⁺ | Dehydrated molecular ion |
Fragmentation Analysis:
Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the molecular ion can provide further structural confirmation. Expected fragmentation pathways for 4-Chloro-2-ethoxyphenylboronic acid include the loss of water, the ethoxy group, and cleavage of the aromatic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and dehydration.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and increase the confidence in the molecular weight determination.
-
Data Analysis: Identify the molecular ion peak and any common adducts. If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (-CH₂CH₃) |
| ~1600, 1475 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1250 | C-O stretch | Aryl ether (-O-CH₂) |
| ~1100 | C-Cl stretch | Aryl chloride |
The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group, and a strong band around 1350 cm⁻¹ corresponding to the B-O stretch is also a key indicator.[2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the structure of 4-Chloro-2-ethoxyphenylboronic acid.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR, MS, and FT-IR provide compelling evidence for the structure of 4-Chloro-2-ethoxyphenylboronic acid, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11]
Experimental Workflow: X-ray Crystallography
The process involves three main stages:
-
Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm in all dimensions).[12][13]
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.
Obtaining a crystal structure provides definitive confirmation of the atomic connectivity, bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the compound's identity.
Visualizing the Elucidation Workflow and Molecular Structure
To better illustrate the logical flow of the structural elucidation process and the molecule itself, the following diagrams are provided.
Caption: Workflow for the structural elucidation of 4-Chloro-2-ethoxyphenylboronic acid.
Caption: 2D Structure of 4-Chloro-2-ethoxyphenylboronic acid.
Conclusion: A Commitment to Scientific Rigor
The structural elucidation of 4-Chloro-2-ethoxyphenylboronic acid is a clear demonstration of the necessity of a rigorous, multi-technique approach in modern chemical science. By systematically applying NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This comprehensive analytical strategy not only ensures the identity and purity of this important synthetic building block but also upholds the principles of scientific integrity that are paramount in research and drug development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists, enabling them to navigate the challenges of structural elucidation with confidence and precision.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3276-3282. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Chloro-2-ethoxyphenylboronic acid. Retrieved from [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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Ali, M. A., & Kondo, T. (2007). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 23(7), 881-884. [Link]
-
University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
- Bull, S. D., Davidson, M. G., & James, T. D. (2007). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
-
PubChemLite. (n.d.). 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). Retrieved from [Link]
- Beck, C., & Gabbai, F. P. (n.d.).
-
Metola, P., Chapin, B. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15336-15345. [Link]
-
Rebelo, B. R. S., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4051. [Link]
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(4-Chloro-2-ethoxyphenyl)boronic acid CAS number 850568-80-8
An In-depth Technical Guide to (4-Chloro-2-ethoxyphenyl)boronic acid (CAS 850568-80-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Chloro-2-ethoxyphenyl)boronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex biaryl structures.[1][2] These molecular frameworks are central to the development of new pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive technical overview of its properties, core applications, detailed experimental protocols, and best practices for handling and characterization, designed to empower researchers in leveraging this versatile reagent to its full potential.
Introduction: A Versatile Synthetic Intermediate
In the landscape of drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor. (4-Chloro-2-ethoxyphenyl)boronic acid, with its specific substitution pattern, offers chemists a valuable intermediate. The ethoxy group and chlorine atom on the phenyl ring provide distinct electronic and steric properties, influencing reactivity and providing sites for potential downstream functionalization.
Its most significant application is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents and by-products.[4][5][6] This reaction has become one of the most utilized methods for C-C bond formation in synthetic chemistry.[5]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 850568-80-8 | [7] |
| Molecular Formula | C₈H₁₀BClO₃ | [1] |
| Molecular Weight | 200.43 g/mol | [1][8] |
| Appearance | White to off-white solid/powder | [9] |
| Melting Point | 154-158 °C | [1][8] |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF |
Note: Commercial products may contain varying amounts of the corresponding boroxine (anhydride), which can affect reactivity.[1][10]
Analytical Characterization
Confirming the identity and purity of (4-Chloro-2-ethoxyphenyl)boronic acid before use is critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of water and the boroxine trimer, a common impurity formed by dehydration, can often be detected in the ¹H NMR spectrum.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry is a powerful tool for assessing purity. Optimized methods are necessary as boronic acids can be challenging to analyze, sometimes forming adducts or dehydrating in the ion source.[12][13] A reverse-phase C18 column is often effective for separation.[12]
-
Purity Assessment: Quantitative NMR (qNMR) or HPLC with a calibrated standard can be used to determine the precise purity of the material.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for (4-Chloro-2-ethoxyphenyl)boronic acid, enabling the synthesis of biaryl compounds by coupling it with an aryl or vinyl halide (or pseudohalide).[4][6]
The Catalytic Cycle
The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][14] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[14]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 4-chloro-2-ethoxyphenyl moiety) to the palladium center, displacing the halide.[14] The base is crucial for activating the boronic acid and facilitating this step.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]
Experimental Protocols
The following sections provide generalized yet detailed protocols. Causality: Each component and step is selected to ensure optimal reaction kinetics, minimize side reactions, and guarantee reproducibility.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling between (4-Chloro-2-ethoxyphenyl)boronic acid and an aryl bromide.
Materials:
-
(4-Chloro-2-ethoxyphenyl)boronic acid (1.1 - 1.5 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, (4-Chloro-2-ethoxyphenyl)boronic acid, and the base. The use of an oven-dried flask is crucial to minimize water, which can affect catalyst activity and promote side reactions like protodeboronation.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The solvent choice is key; a mixture including water often accelerates the transmetalation step.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Workflow: From Reaction to Purified Product
Protocol: Product Work-up and Purification
Trustworthiness: This self-validating system ensures removal of reagents and by-products, with the final characterization confirming success.
-
Quenching: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water. This removes inorganic salts like the base and boron by-products.
-
Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. Note: Boronic acids and related compounds can be challenging to purify via standard silica chromatography due to their polarity and potential for decomposition on the stationary phase.[15] A carefully selected eluent system (e.g., Hexanes/Ethyl Acetate gradient) is required. If issues arise, alternative techniques like reverse-phase chromatography or recrystallization may be necessary.[15][16]
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the reagent's integrity.
-
Safety: (4-Chloro-2-ethoxyphenyl)boronic acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Arylboronic acids can be susceptible to slow degradation over time, particularly protodeboronation in the presence of moisture.
-
Stability: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[11] While often in equilibrium, the presence of significant amounts of boroxine can sometimes lead to lower reaction yields.[11] Using high-purity material or converting to a more stable boronate ester (e.g., pinacol ester) can mitigate these issues, although the latter requires an additional synthetic step.[17]
Conclusion
(4-Chloro-2-ethoxyphenyl)boronic acid is a powerful and versatile reagent for the synthesis of complex organic molecules. Its value is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a robust and reliable method for constructing biaryl scaffolds. By understanding its chemical properties, adhering to rigorous experimental protocols, and employing proper handling techniques, researchers can effectively utilize this building block to advance projects in drug development, materials science, and beyond.
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American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
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National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
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Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
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Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxyphenylboronic Acid
This guide provides a comprehensive overview of the synthesis of 4-chloro-2-ethoxyphenylboronic acid, a valuable reagent in modern organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic strategies, offering not just procedural steps but also the underlying chemical principles and rationale that govern these transformations.
Introduction: The Significance of 4-Chloro-2-ethoxyphenylboronic Acid
4-Chloro-2-ethoxyphenylboronic acid is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures. These motifs are frequently found in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern of 4-chloro-2-ethoxyphenylboronic acid, featuring a chloro group and an ethoxy group, provides chemists with versatile handles for further functionalization and allows for the fine-tuning of the electronic and steric properties of the target molecules.
Synthetic Methodologies: A Comparative Analysis
The synthesis of arylboronic acids, including 4-chloro-2-ethoxyphenylboronic acid, is predominantly achieved through two main pathways: the Grignard reaction and the lithiation-borylation sequence.
The Grignard-based Approach: A Robust and Scalable Method
The reaction of an aryl Grignard reagent with a trialkyl borate ester is a widely employed and reliable method for the preparation of arylboronic acids. This approach is favored for its scalability and the use of readily available starting materials.
Causality Behind the Experimental Choices:
-
Starting Material: The logical precursor for this synthesis is an aryl halide, specifically 1-bromo-4-chloro-2-ethoxybenzene. The bromine atom is more reactive than the chlorine atom in the formation of the Grignard reagent, allowing for selective metal-halogen exchange.
-
Grignard Reagent Formation: The insertion of magnesium into the carbon-bromine bond is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3] These solvents are crucial as they solvate and stabilize the highly reactive Grignard reagent through Lewis acid-base interactions. Anhydrous conditions are paramount to prevent the protonation of the Grignard reagent by water, which would lead to the formation of the corresponding arene byproduct.[4] The reaction can be initiated by the addition of a small crystal of iodine, which activates the magnesium surface.[3]
-
Borylation: The Grignard reagent, a potent nucleophile, is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as the boron electrophile. This reaction is conducted at low temperatures (typically -78 °C to 0 °C) to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic and boronic acids.
-
Hydrolysis: The resulting boronate ester is not isolated but is directly hydrolyzed under acidic conditions to yield the final 4-chloro-2-ethoxyphenylboronic acid.[5]
Lithiation-Borylation: A Pathway for Functionalized Arenes
An alternative route involves the use of an organolithium reagent, generated either by direct lithiation or halogen-lithium exchange, followed by borylation. This method is particularly useful for substrates with functional groups that are incompatible with Grignard reagents.
Causality Behind the Experimental Choices:
-
Organolithium Formation: Aryl bromides or iodides can undergo halogen-lithium exchange with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (-78 °C). This exchange is typically very fast. Alternatively, direct ortho-lithiation can be achieved if a directing group is present on the aromatic ring.
-
Borylation and Workup: The subsequent borylation with a trialkyl borate and acidic workup are similar to the Grignard-based approach. The extremely low temperatures are critical to control the reactivity of the organolithium species and prevent side reactions.
Experimental Protocol: Grignard-based Synthesis
The following is a detailed, step-by-step protocol for the synthesis of 4-chloro-2-ethoxyphenylboronic acid, adapted from established procedures for arylboronic acids.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 1-Bromo-4-chloro-2-ethoxybenzene | C₈H₈BrClO | 235.50 | 10.0 g | 0.0425 | Starting material.[6] |
| Magnesium turnings | Mg | 24.31 | 1.24 g | 0.051 | Ensure turnings are fresh and dry. |
| Iodine | I₂ | 253.81 | 1 small crystal | - | Initiator. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Solvent. Must be dry. |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 6.62 g (7.1 mL) | 0.0637 | Boron source. |
| 2 M Hydrochloric acid | HCl | 36.46 | ~30 mL | - | For hydrolysis and workup. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For extraction. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 30 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.24 g) and a small crystal of iodine are placed in the reaction flask.
-
1-Bromo-4-chloro-2-ethoxybenzene (10.0 g) is dissolved in 20 mL of anhydrous THF and transferred to the dropping funnel.
-
A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is evidenced by a color change and gentle refluxing.
-
Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.
-
Trimethyl borate (7.1 mL) dissolved in 10 mL of anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
The reaction mixture is cooled in an ice bath, and 2 M HCl (~30 mL) is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 30 minutes.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 4-chloro-2-ethoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, or by an acid-base extraction.[7]
-
For acid-base extraction, the crude product is dissolved in diethyl ether and extracted with a 1 M NaOH solution. The aqueous layer is then washed with diethyl ether, acidified with concentrated HCl, and the precipitated boronic acid is extracted with diethyl ether. The organic layer is dried and concentrated to afford the purified product.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the Grignard-based synthesis of 4-Chloro-2-ethoxyphenylboronic acid.
Characterization and Quality Control
The identity and purity of the synthesized 4-chloro-2-ethoxyphenylboronic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and a broad singlet for the B(OH)₂ protons. It's important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. Running the NMR in a solvent like d₄-methanol can sometimes simplify the spectrum.[8]
-
¹³C NMR spectroscopy will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values.
Safety Considerations
-
Grignard Reagents and Organolithiums: These reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.[4]
-
Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Boronic Acids: While generally less hazardous than the reagents used in their synthesis, boronic acids can be irritants.[9] Appropriate PPE should be worn when handling the final product.
References
-
Aggarwal Group. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
- Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In E. Fernandez & A. Whiting (Eds.), Synthesis and Application of Organoboron Compounds (Topics in Organometallic Chemistry, Vol. 49, pp. 271-295).
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-
PubChem. (n.d.). 4-Ethoxyphenylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. Retrieved from [Link]
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Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]
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Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid for Advanced Research Applications
Abstract: 4-Chloro-2-ethoxyphenylboronic acid has emerged as a critical building block in modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Its unique substitution pattern offers steric and electronic properties that are highly valuable in constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, validated protocols for its use in cornerstone reactions like the Suzuki-Miyaura coupling, and insights into its role in the development of bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. 4-Chloro-2-ethoxyphenylboronic acid is a crystalline solid that, like many boronic acids, may exist in equilibrium with its anhydride (boroxine) form.[1] Accurate characterization is therefore crucial for stoichiometric calculations and ensuring reaction reproducibility.
The molecular weight of a compound is a foundational piece of data, essential for all quantitative aspects of experimental chemistry. For 4-Chloro-2-ethoxyphenylboronic acid, this value is precisely determined by its chemical formula.
Table 1: Physicochemical Data for 4-Chloro-2-ethoxyphenylboronic Acid
| Property | Value | Source(s) |
| Molecular Weight | 200.43 g/mol | [2][3][4] |
| Molecular Formula | C₈H₁₀BClO₃ | [2][3] |
| Exact Mass | 200.04100 Da | [4] |
| CAS Number | 850568-80-8 | [3] |
| Melting Point | 154-158 °C | [3] |
| Appearance | White to off-white crystalline solid | [5] |
| Boiling Point (Predicted) | 354.7 ± 52.0 °C | [3] |
| InChIKey | NIWJJDHZRLYASL-UHFFFAOYSA-N | [6] |
It is imperative for researchers to note that commercial boronic acids can contain varying amounts of their corresponding boroxine (anhydride) trimers.[1] This is often the result of dehydration. The presence of boroxines can impact reactivity in certain applications, and recrystallization from water is a common and effective method to hydrolyze the anhydride back to the desired boronic acid form, ensuring maximum efficiency in reactions like the Suzuki coupling.[1]
Synthesis and Quality Control Workflow
While 4-Chloro-2-ethoxyphenylboronic acid is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control (QC) strategies. A common route involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
A robust workflow for ensuring the quality of the boronic acid before its use in sensitive downstream applications is critical for reproducibility.
Caption: A generalized workflow for the synthesis and quality control of aryl boronic acids.
Self-Validating QC Protocol:
-
Melting Point Determination: A sharp melting point within the established range (e.g., 154-158 °C) indicates high purity.[3] A broad melting range often suggests the presence of impurities or residual solvent.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities. ¹¹B NMR is particularly useful for assessing the ratio of boronic acid to boroxine.
-
Purity Confirmation: The purity should be ≥98% as determined by techniques like HPLC or qNMR before use in GMP or regulated environments.[3]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-Chloro-2-ethoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[8][9]
The ethoxy group at the ortho position and the chloro group at the para position on the phenyl ring provide specific steric and electronic characteristics that can be exploited to fine-tune molecular properties in drug discovery.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][11] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between 4-Chloro-2-ethoxyphenylboronic acid and an aryl bromide.
Objective: To synthesize a substituted biaryl compound.
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid (1.2 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene/Water (4:1 mixture)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 4-Chloro-2-ethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. K₂CO₃ is a common, effective base for activating the boronic acid.[12]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing air prevents its decomposition, which would halt the catalytic cycle.[11]
-
-
Solvent and Catalyst Addition: Add the Toluene/Water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Rationale: The biphasic solvent system is effective; the organic phase solubilizes the reactants and catalyst, while the inorganic base resides primarily in the aqueous phase.[9]
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Significance in Drug Discovery and Development
Boronic acids are integral to medicinal chemistry, serving as key intermediates in the synthesis of numerous drug candidates and approved drugs.[13][14] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted the therapeutic potential of this class of compounds.[13][14]
The structural motif provided by 4-Chloro-2-ethoxyphenylboronic acid is valuable for several reasons:
-
Modularity: It allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
-
Physicochemical Tuning: The ethoxy group can improve properties like solubility and cell permeability, while the chlorine atom can enhance metabolic stability or provide a vector for target interaction.[8]
-
Scaffold Construction: It is used to build complex molecular cores that are difficult to access through other synthetic routes.[8][13]
Its application is crucial in developing molecules for targeted therapies, particularly in areas like oncology, where the specific orientation of aryl groups is essential for binding to biological targets like kinases.[8]
Safety and Handling
As a professional laboratory chemical, 4-Chloro-2-ethoxyphenylboronic acid must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed or in contact with skin and is harmful to aquatic life.[15] It can cause skin and eye irritation.[16]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[15][17]
-
Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[15][18] Avoid formation of dust and aerosols.[18]
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]
References
- 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride). Google Cloud.
- (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID Product Description. ChemicalBook.
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- (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID Formula. ECHEMI.
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
- SAFETY D
- SAFETY D
- Organic Syntheses Procedure. Organic Syntheses.
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- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Organics.
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- (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID CAS#: 850568-80-8. ChemicalBook.
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- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
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Foreword: Navigating the Nuances of Boronic Acid Solubility
An In-depth Technical Guide on the Solubility of 4-Chloro-2-ethoxyphenylboronic Acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, boronic acids stand as indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of these reagents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of a synthetic route on a laboratory or industrial scale. This guide focuses on 4-Chloro-2-ethoxyphenylboronic acid, a substituted phenylboronic acid of interest in the synthesis of complex organic molecules.
While a comprehensive, publicly available dataset on the solubility of 4-Chloro-2-ethoxyphenylboronic acid is not readily found, this document serves as a technical guide grounded in established principles and methodologies for boronic acid characterization. As a Senior Application Scientist, my objective is to provide not just theoretical knowledge, but actionable, field-proven insights. We will delve into the foundational properties of this compound, present a robust experimental framework for determining its solubility, and leverage data from analogous structures to forecast its behavior. This guide is designed to empower researchers to generate reliable solubility data in their own laboratories, ensuring the efficiency and success of their chemical endeavors.
Core Characteristics of 4-Chloro-2-ethoxyphenylboronic Acid
A thorough understanding of the physicochemical properties of a compound is the bedrock of any solubility study. 4-Chloro-2-ethoxyphenylboronic acid is a white to off-white crystalline solid.[1] Key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BClO₃ | [2] |
| Molecular Weight | 200.43 g/mol | [2] |
| CAS Number | 850568-80-8 | [2] |
| Melting Point | 154-158 °C | [2] |
| Boiling Point (Predicted) | 354.7 ± 52.0 °C | [2] |
The presence of a chloro group, an ethoxy group, and the boronic acid moiety itself on the phenyl ring will collectively influence the polarity, hydrogen bonding capacity, and crystal lattice energy of the molecule, all of which are determinants of its solubility. It is important to note that commercial sources often state that this product may contain varying amounts of the corresponding anhydride (boroxine).[2][3] The presence of this impurity can significantly impact solubility measurements.
The Challenge of Boronic Acid Solubility: Dehydration and Boroxine Formation
A primary challenge in the accurate determination of boronic acid solubility is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is a reversible equilibrium that is influenced by factors such as temperature, solvent, and the presence of water.
Caption: Dehydration of boronic acid to form a boroxine.
This equilibrium can complicate solubility studies because the solubility of the boronic acid and its corresponding boroxine can differ significantly.[5] Therefore, it is crucial to employ experimental methods that can account for or minimize this transformation.
Experimental Protocol for Solubility Determination: A Dynamic Approach
A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4][5][6] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the equilibrium solubility temperature for that specific composition.
Materials and Instrumentation
-
4-Chloro-2-ethoxyphenylboronic acid (high purity, with known purity analysis)
-
Selected organic solvents (e.g., acetone, acetonitrile, chloroform, ethyl acetate, heptane, methanol, toluene)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for precise temperature control
-
Calibrated temperature probe
-
Turbidity sensor or a luminance probe to measure light transmission[6]
-
Analytical balance
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of 4-Chloro-2-ethoxyphenylboronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition (mole fraction).[6]
-
Controlled Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.3 K/min) while being vigorously stirred to ensure homogeneity and maintain equilibrium between the solid and liquid phases.[4][6]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored. As the temperature increases, the solid dissolves, and the turbidity of the solution decreases.[6]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature. This "clear point" is identified by a sharp increase in the measured light intensity passing through the solution.[6]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature) for each solvent.[6]
Caption: Workflow for dynamic solubility determination.
Expected Solubility Behavior: Insights from Analogous Structures
In the absence of specific data for 4-Chloro-2-ethoxyphenylboronic acid, we can infer its likely solubility behavior by examining structurally related compounds.
-
Effect of Substituents: The type and position of substituents on the phenyl ring significantly impact the solubility of boronic acids in both water and organic solvents.[4]
-
Polarity: The ethoxy group at the 2-position and the chloro group at the 4-position introduce both polar and nonpolar characteristics to the molecule. The hydrogen-bonding capability of the boronic acid's hydroxyl groups will facilitate dissolution in polar protic and aprotic solvents.[6]
-
Analogous Data: For phenylboronic acid, high solubility is observed in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][7] It is reasonable to expect a similar trend for 4-Chloro-2-ethoxyphenylboronic acid. The presence of the ethoxy and chloro groups may enhance solubility in solvents of intermediate polarity compared to the unsubstituted phenylboronic acid. Studies on isobutoxyphenylboronic acids have shown that the ortho-isomer has significantly higher solubility than the meta and para isomers, which can be attributed to differences in their crystal structures.[4]
Based on these principles, a qualitative solubility prediction can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol) | High | Hydrogen bonding with the boronic acid moiety. |
| Polar Aprotic (e.g., Acetone, DMSO) | High to Moderate | Dipole-dipole interactions and potential hydrogen bond acceptance. |
| Chlorinated (e.g., Dichloromethane) | Moderate | Favorable interactions with the chloro-substituted ring. |
| Ethers (e.g., THF) | Moderate | Similar to other phenylboronic acids. |
| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | Pi-pi stacking interactions may play a role. |
| Aliphatic Hydrocarbons (e.g., Heptane) | Very Low | Lack of favorable intermolecular interactions. |
Analytical Characterization for Purity and Identity Confirmation
Prior to and after solubility studies, it is imperative to confirm the identity and purity of the 4-Chloro-2-ethoxyphenylboronic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of boronic acids.[8] A reversed-phase method, often with a C18 column, can be developed to assess purity and quantify the compound. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[9][10] It is important to note that boronic acids can sometimes exhibit poor retention on traditional C18 columns due to their hydrophilic nature.[11]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS offers a high-throughput and sensitive method for the analysis of boronic acids.[9][10] Optimized instrumental parameters, particularly the cone voltage, are crucial to obtain intense parent ion peaks and minimize the in-source formation of boroxines, which can complicate data interpretation.[9]
-
Powder X-ray Diffraction (PXRD): PXRD is an essential technique for identifying the solid-state form of the material. This is particularly important if polymorphism is suspected, as different polymorphs can have different solubilities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect any phase transitions that might occur upon heating.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-ethoxyphenylboronic acid. While direct solubility data is sparse, a robust experimental protocol based on the dynamic method, coupled with insights from analogous structures, allows researchers to generate the critical data needed for process development and optimization. The inherent challenges of working with boronic acids, such as boroxine formation, necessitate careful experimental design and rigorous analytical characterization.
Future work should focus on the systematic measurement of the solubility of 4-Chloro-2-ethoxyphenylboronic acid in a diverse range of pharmaceutically and synthetically relevant solvents at various temperatures. The resulting data would be invaluable to the scientific community, enabling more efficient and predictable use of this important chemical building block.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
- The Royal Society of Chemistry. (2013, May 9). 16 - Analytical Methods.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- (n.d.). 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride).
- (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Journal of Chemical & Engineering Data - ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- PubChem - NIH. (n.d.). 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351.
- ChemicalBook. (2025, August 29). 4-Chlorophenylboronic acid | 1679-18-1.
- (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ChemicalBook. (n.d.). 850568-80-8((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Product Description.
- Chemistry LibreTexts. (2021, September 22). 11: Solubility and Borax (Experiment).
- (n.d.). 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride).
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Introduction: Navigating the Nuances of Arylboronic Acid Stability
An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-ethoxyphenylboronic Acid
4-Chloro-2-ethoxyphenylboronic acid stands as a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility, however, is intrinsically linked to its purity and stability. As researchers and drug development professionals, understanding the factors that govern the integrity of this reagent is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility, efficiency, and success of complex synthetic endeavors.
This guide moves beyond generic storage instructions to provide a deep, mechanistic understanding of the degradation pathways inherent to 4-Chloro-2-ethoxyphenylboronic acid and its class. By elucidating the causality behind its instability, we can establish rational, field-proven protocols for its storage and handling, thereby safeguarding this critical reagent and the integrity of the research it supports.
Compound Identification and Physicochemical Properties
A clear understanding of the subject molecule is the foundation of any technical assessment.
| Property | Value | Source |
| Chemical Name | (4-chloro-2-ethoxyphenyl)boronic acid | [1] |
| Synonyms | 4-Chloro-2-ethoxybenzeneboronic acid | [1][2] |
| CAS Number | 850568-80-8 | [1] |
| Molecular Formula | C₈H₁₀BClO₃ | [1][3] |
| Molecular Weight | 200.43 g/mol | [1] |
| Appearance | White to off-white powder or crystal | [2] |
| Melting Point | 154-158 °C | [1] |
It is crucial to recognize that commercial batches of 4-Chloro-2-ethoxyphenylboronic acid often contain varying amounts of its corresponding cyclic anhydride, the boroxine.[2][4] This is a common characteristic of boronic acids, resulting from the intermolecular dehydration of three monomer units.[5] While this is often a reversible process, its presence underscores the compound's inherent sensitivity to moisture and thermal conditions.
Core Stability Challenges: The Primary Degradation Pathways
The stability of an arylboronic acid is not absolute but is a dynamic equilibrium influenced by its environment. Three primary degradation pathways represent the most significant risks to the integrity of 4-Chloro-2-ethoxyphenylboronic acid: Protodeboronation, Oxidation, and Dehydration.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a prevalent and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process effectively consumes the active reagent, converting it into an inert chloro-ethoxy-benzene byproduct. The propensity for protodeboronation is highly dependent on reaction conditions, particularly pH.[6]
-
Mechanism: The reaction can proceed through multiple pathways. Under aqueous conditions, both general acid-catalyzed and specific base-catalyzed mechanisms have been identified.[6] The base-catalyzed process, which is particularly relevant to Suzuki coupling conditions, involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[6][8][9] Electron-deficient arylboronic acids can be especially susceptible to rapid decomposition under basic conditions.[10][11]
Oxidation: Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which typically converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (4-chloro-2-ethoxyphenol in this case).[12][13] This transformation can be initiated by various oxidants.
-
Causality: The presence of atmospheric oxygen, peroxides (often found in aged etheric solvents), or other oxidizing agents can facilitate this degradation.[12][14] The reaction mechanism can involve the formation of an intermediate boronate-oxidant complex, followed by rearrangement and hydrolysis to yield the phenol.[12] This pathway is a critical consideration, as the resulting phenolic impurity can interfere with subsequent reactions and complicate purification.
Dehydration: Formation of Boroxines
As mentioned, boronic acids have a strong tendency to undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides known as boroxines.[5]
-
Equilibrium: This is a condensation reaction where three molecules of the boronic acid lose three molecules of water. While often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture. Storing the compound in a scrupulously dry environment is the primary means of minimizing boroxine formation.
The following diagram illustrates the two most detrimental degradation pathways that compromise the chemical identity of the reagent.
Caption: Primary degradation pathways for 4-Chloro-2-ethoxyphenylboronic acid.
Recommended Storage and Handling Protocols
Based on a mechanistic understanding of the degradation pathways, a robust storage and handling strategy can be implemented. The core principle is the exclusion of atmospheric moisture, oxygen, light, and incompatible chemical agents.
Quantitative Storage Recommendations
The following table summarizes the optimal conditions for maintaining the long-term stability and integrity of 4-Chloro-2-ethoxyphenylboronic acid, synthesized from multiple safety data sheets and best practice guides.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all degradation pathways, including oxidation and dehydration.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven protodeboronation.[16] |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air; protects from light which can catalyze oxidative processes.[15][16][17] |
| Environment | Dry, well-ventilated area | Minimizes ambient moisture and ensures safe dispersal of any potential vapors.[15][18] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture | These materials can directly initiate or catalyze the primary degradation pathways.[15][17][19] |
Safe Handling Workflow
Adherence to a strict handling protocol is essential to prevent contamination and degradation during use.
Caption: Recommended workflow for handling 4-Chloro-2-ethoxyphenylboronic acid.
Causality within the Workflow:
-
Step 1 (Equilibration): Bringing the sealed container to room temperature before opening is critical. Opening a cold container will cause atmospheric moisture to condense on the cold solid, introducing water and initiating hydrolysis and protodeboronation.
-
Step 2 & 3 (Inert Atmosphere): Handling the solid under an inert gas is the most effective way to prevent exposure to both oxygen and moisture during transfer.
-
Step 5 (Purging): Backfilling the container's headspace with an inert gas before re-storing displaces any air that entered during handling, preserving the integrity of the remaining reagent.
Experimental Protocol: Forced Degradation Study for Stability Assessment
To empirically validate the stability of a given batch of 4-Chloro-2-ethoxyphenylboronic acid, a forced degradation study is the authoritative method. This protocol is designed to be a self-validating system, identifying the specific vulnerabilities of the compound.
Objective: To assess the stability of 4-Chloro-2-ethoxyphenylboronic acid under various stress conditions (hydrolytic, oxidative, thermal) and identify key degradation products.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 50 mg of 4-Chloro-2-ethoxyphenylboronic acid.
-
Dissolve in 50.0 mL of acetonitrile to create a 1 mg/mL stock solution. This serves as the unstressed control sample (T=0).
-
-
Acidic Hydrolysis:
-
Pipette 5.0 mL of the stock solution into a vial.
-
Add 5.0 mL of 0.1 M HCl.
-
Cap the vial and heat at 60 °C for 24 hours.
-
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Pipette 5.0 mL of the stock solution into a vial.
-
Add 5.0 mL of 3% hydrogen peroxide (H₂O₂).
-
Cap the vial and keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Accurately weigh ~10 mg of the solid compound into an open glass vial.
-
Place in an oven at 80 °C for 48 hours.
-
After stressing, allow the vial to cool, then dissolve the contents in 10.0 mL of acetonitrile.
-
-
Sample Analysis (HPLC):
-
For liquid samples (acid, base, oxidative), neutralize the solution if necessary and dilute with mobile phase to an appropriate concentration (~50 µg/mL).
-
Analyze the T=0 control and all stressed samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with UV detection).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks signifies the formation of degradation products. Peak tracking and mass spectrometry (LC-MS) can be used to identify these products and confirm degradation pathways.
-
Conclusion
The stability of 4-Chloro-2-ethoxyphenylboronic acid is not a passive characteristic but an active state that must be diligently maintained. Its primary vulnerabilities—protodeboronation, oxidation, and dehydration—are mechanistically well-understood phenomena. By grounding our storage and handling procedures in this scientific rationale, we can effectively mitigate these risks. Storing the compound under refrigerated, inert, and dry conditions, coupled with meticulous handling protocols, is paramount. For researchers in drug development and discovery, implementing such rigorous, evidence-based practices ensures the reliability of this key synthetic intermediate, ultimately upholding the quality and reproducibility of the scientific outcomes.
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
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Spectroscopic data for 4-Chloro-2-ethoxyphenylboronic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethoxyphenylboronic Acid
This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of 4-Chloro-2-ethoxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer insights into experimental design, data interpretation, and the underlying chemical principles that validate the structure and purity of this versatile synthetic building block.
Introduction: The Analytical Imperative for Arylboronic Acids
4-Chloro-2-ethoxyphenylboronic acid is a valuable reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in constructing complex molecular architectures makes it a frequent component in medicinal chemistry and materials science. However, the unique chemistry of boronic acids, particularly their propensity to form cyclic trimeric anhydrides known as boroxines, presents specific analytical challenges.[1][2]
Accurate structural confirmation and purity assessment are therefore non-negotiable for ensuring reproducibility and success in downstream applications. This guide details the application of orthogonal spectroscopic techniques (NMR, IR, and MS) to provide a complete analytical profile of the target molecule, establishing a benchmark for its identity and quality.
Molecular Structure and Properties
A thorough analysis begins with a clear understanding of the molecule's fundamental structure.
Figure 2: Standard workflow for ATR-FTIR analysis.
Data Interpretation The IR spectrum provides a characteristic fingerprint of the molecule, with key absorbances confirming the presence of hydroxyl, ether, and aromatic chloro functionalities.
Table 4: Key IR Absorption Bands for 4-Chloro-2-ethoxyphenylboronic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 (broad) | O-H stretch | B(OH )₂ | A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. |
| ~3050 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |
| ~2980, ~2870 | C-H stretch | Aliphatic C-H | Corresponds to the stretching of C-H bonds in the ethoxy group. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~1350 | B-O stretch | B-O | A strong band indicative of the boron-oxygen single bond. [3] |
| ~1250 | C-O-C stretch | Aryl-alkyl ether | Asymmetric stretching of the C-O-C ether linkage. |
| ~1100 - 1000 | C-Cl stretch | Aryl C-Cl | Confirms the presence of the chloro substituent. |
| ~820 | C-H bend | Aromatic C-H | Out-of-plane bending, indicative of the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often minimizing excessive fragmentation and preserving the molecular ion. [4] Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before introduction into the mass spectrometer. A rapid gradient is often sufficient.
-
Ionization: Utilize an ESI source, typically in both positive and negative ion modes, to determine which provides a better signal.
-
Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
Data Interpretation In ESI-MS, boronic acids can be detected as various adducts. The most common ions observed are the protonated molecule [M+H]⁺, the deprotonated molecule [M-H]⁻, or adducts with solvent or salts, like [M+Na]⁺. [5][6] Table 5: Predicted m/z Values for 4-Chloro-2-ethoxyphenylboronic Acid
| Adduct | Ion Type | Calculated m/z |
| [M+H]⁺ | Positive | 201.0484 |
| [M+Na]⁺ | Positive | 223.0304 |
| [M-H]⁻ | Negative | 199.0339 |
| [M+HCOO]⁻ | Negative | 245.0394 |
Data sourced from predicted values.[5]
Fragmentation Analysis Collision-induced dissociation (CID) of the molecular ion can provide further structural proof. A plausible fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of water or the entire boronic acid group.
Figure 3: A plausible fragmentation pathway for the protonated molecule.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating analytical profile for 4-Chloro-2-ethoxyphenylboronic acid. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide an unambiguous confirmation of the molecule's structure and a robust methodology for quality control, empowering researchers to use this reagent with the highest degree of confidence in their synthetic endeavors.
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The Strategic Application of 4-Chloro-2-ethoxyphenylboronic Acid in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemistry Professionals
Abstract
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Phenylboronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth analysis of a particularly valuable, yet specific reagent: 4-Chloro-2-ethoxyphenylboronic acid. We will explore its fundamental properties, dissect its primary application in Suzuki-Miyaura coupling, and present case studies demonstrating its utility in the synthesis of high-value pharmaceutical targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to leverage this reagent's full potential.
Foundational Profile of the Reagent
4-Chloro-2-ethoxyphenylboronic acid is a substituted aromatic boronic acid that serves as a key intermediate in organic synthesis.[3] Its structural features—a chlorine atom at the 4-position and an ethoxy group at the 2-position—are not merely incidental. These substitutions critically influence the electronic properties and steric profile of the molecule, which in turn dictates its reactivity and the pharmacological properties of the final compounds it helps to create.
Physicochemical Properties
A clear understanding of a reagent's physical properties is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 850568-80-8 | [4][5] |
| Molecular Formula | C₈H₁₀BClO₃ | [5][6] |
| Molecular Weight | 200.43 g/mol | [5] |
| Appearance | White to off-white powder or crystal | [4] |
| Melting Point | 154-158 °C | [4][5] |
| Storage | Room temperature | [3][7] |
Causality Insight: The ethoxy group ortho to the boronic acid can influence the reaction kinetics through steric hindrance and electronic effects. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the chlorine atom create a specific electronic environment that can be exploited for selective coupling reactions.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of 4-Chloro-2-ethoxyphenylboronic acid in medicinal chemistry is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl or vinyl-aryl structures that form the backbone of many drugs.[2][9][10]
The reaction's success in pharmaceuticals stems from its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[11][12][13]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9] The rate of this step is typically I > Br > Cl.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Case Study: Synthesis of Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists
The 4-chloro-2-ethoxyphenyl moiety is a key structural feature in the development of novel antagonists for the CRF₁ receptor, a target for treating anxiety, depression, and stress-related disorders.
A study by Mochizuki et al. detailed the discovery of potent benzimidazole-based CRF₁ receptor antagonists.[14] While their final lead compound contained a related phenoxy group, the synthetic strategy and structure-activity relationship (SAR) studies are highly relevant. The core synthesis involves coupling a functionalized benzimidazole with an appropriate boronic acid. Using 4-Chloro-2-ethoxyphenylboronic acid in such a synthesis allows for the introduction of a critical pharmacophore.
Synthetic Rationale:
The 4-chloro substitution can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket in the receptor. The ortho-ethoxy group serves multiple purposes:
-
Conformational Lock: It imparts a steric twist to the biaryl system, locking it into a specific, biologically active conformation.
-
Metabolic Stability: It can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, improving the pharmacokinetic profile of the drug candidate.[14]
-
Solubility & Lipophilicity: The ethoxy group modulates the lipophilicity of the molecule, which is critical for balancing membrane permeability and aqueous solubility.
Caption: Logical relationship of the reagent's features to final drug properties.
Broader Applications & Future Directions
While C-C bond formation is its primary role, the unique properties of phenylboronic acids (PBAs) are being exploited in other advanced applications.
Kinase Inhibitor Scaffolds
The biaryl motif is prevalent in a vast number of kinase inhibitors designed to treat cancers and inflammatory diseases.[15] The ability to rapidly synthesize libraries of substituted biaryls using a diverse set of boronic acids is a cornerstone of modern kinase inhibitor discovery. 4-Chloro-2-ethoxyphenylboronic acid represents a valuable building block for generating novel chemical matter to probe the active sites of kinases, where the specific substitution pattern can confer selectivity and potency.
Targeted Drug Delivery
Phenylboronic acids have the unique ability to form reversible covalent bonds with 1,2- or 1,3-diols.[16] This chemistry is being ingeniously applied in cancer therapy. Many cancer cells overexpress sialic acid residues on their surfaces, which contain diol functionalities.[17][18] By functionalizing nanoparticles or drug-delivery systems with PBA derivatives, researchers can achieve targeted delivery of chemotherapeutics directly to tumor cells, potentially reducing systemic toxicity and increasing efficacy.[17][19] While simple PBAs are used for this, the principles can be extended to more complex, functionalized versions.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative, self-validating workflow for coupling 4-Chloro-2-ethoxyphenylboronic acid with a generic aryl bromide.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Equipment
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq.)[20]
-
1,4-Dioxane (5 mL) and Water (1 mL)
-
Round-bottom flask or pressure vessel, magnetic stir bar, condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 4-Chloro-2-ethoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvents (1,4-Dioxane and water) via syringe. The use of water is often necessary to dissolve the inorganic base.[20]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[21]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Methodological & Application
Advanced Protocol for Suzuki-Miyaura Coupling: Utilizing 4-Chloro-2-ethoxyphenylboronic Acid in Biaryl Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and expert insights for the coupling of 4-chloro-2-ethoxyphenylboronic acid, a valuable building block in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a troubleshooting framework to empower researchers in achieving high-yield, reproducible results. The focus is on leveraging modern catalyst systems designed to activate challenging aryl chloride electrophiles.
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a privileged scaffold in numerous FDA-approved drugs and advanced materials. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, offers a powerful method for constructing these structures by coupling an organoboron species with an organohalide using a palladium catalyst.[1][3] Boronic acids are particularly favored due to their stability, low toxicity, and commercial availability.[4][5]
The subject of this guide, 4-chloro-2-ethoxyphenylboronic acid, is of significant interest. The chloro-substituent provides a handle for further functionalization or can be a key pharmacophore element, while the ethoxy group modulates the electronic properties and solubility of the molecule.[6][7] However, the use of aryl chlorides as coupling partners presents a distinct challenge: the strength of the C-Cl bond makes the rate-determining oxidative addition step significantly slower compared to aryl bromides or iodides.[2][8] This guide addresses this challenge by employing advanced catalyst systems that are highly effective for these less reactive electrophiles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10]
The three primary steps are:
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is typically the rate-determining step, especially for aryl chlorides, and results in a Pd(II) complex.[1][3]
-
Transmetalation: The organic moiety from the activated organoboron species (Ar²-B(OR)₃⁻) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][3]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Rationale
Optimizing a Suzuki coupling requires careful consideration of each component.[12] For coupling an aryl chloride with 4-chloro-2-ethoxyphenylboronic acid, the following choices are critical.
-
Palladium Catalyst & Ligand: The challenge of activating the C-Cl bond necessitates the use of highly active catalyst systems. Modern bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are ideal.[9] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[3][9] Using a pre-formed catalyst (precatalyst) where the ligand is already coordinated to palladium can ensure a reliable initiation of the catalytic cycle.
-
Base: A base is essential for activating the boronic acid to facilitate transmetalation.[4][13] The base reacts with the boronic acid to form a more nucleophilic boronate anion.[13] For many applications, potassium phosphate (K₃PO₄) is an excellent choice as it is effective without being overly harsh, preserving sensitive functional groups. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used.[9]
-
Solvent System: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. A mixture of an organic solvent and water is common in Suzuki couplings.[11] Toluene, 1,4-dioxane, or THF are excellent organic solvents, while the addition of water can aid in dissolving the base and the boronate intermediate. Anhydrous conditions can also be employed, depending on the specific substrates and catalyst system.
Detailed Application Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-ethoxyphenylboronic acid with a generic aryl bromide partner.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: (Illustrative scheme showing 4-chloro-2-ethoxyphenylboronic acid coupling with a generic Aryl-Br)
Materials and Reagents
-
4-Chloro-2-ethoxyphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
SPhos Pd G2 Precatalyst (or similar Buchwald precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv.)
-
Toluene (Anhydrous)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stir plate and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 4-chloro-2-ethoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G2 precatalyst (0.02 equiv., 2 mol%).
-
Solvent Addition: Add anhydrous toluene and deionized water (e.g., a 4:1 or 5:1 ratio of toluene:water, ensuring the total solvent volume gives a substrate concentration of ~0.1-0.2 M).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup - Quenching: Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Workup - Extraction: Dilute the reaction mixture with ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).
-
Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Expected Outcomes
The parameters outlined in this protocol are a robust starting point for achieving high yields.
| Parameter | Recommended Value/Condition | Rationale |
| Boronic Acid | 1.1 - 1.5 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Catalyst Loading | 1 - 3 mol % | Balances reaction efficiency with cost and ease of removal. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Effective activation of boronic acid with good functional group tolerance.[9] |
| Solvent | Toluene / Water (4:1 v/v) | Good solubility for many substrates; biphasic system aids base action.[11] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the catalytic cycle, especially oxidative addition. |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion; should be monitored by TLC or LC-MS. |
Expected Yield: Yields for this type of reaction are typically in the range of 75-95%, depending on the specific aryl halide partner used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a precatalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Increase the reaction temperature in 10 °C increments. |
| Significant Starting Material Remains | 1. Reaction not yet complete.2. Insufficient catalyst loading.3. Poor quality of boronic acid. | 1. Allow the reaction to run longer.2. Add an additional portion of the catalyst.3. Use freshly purchased or purified boronic acid. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature. | 1. Use anhydrous solvents and ensure the base is dry.2. Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) | 1. Oxygen contamination in the reaction.2. Catalyst decomposition. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere.2. Consider a different ligand or catalyst system that is more stable. |
Conclusion
The Suzuki-Miyaura coupling of 4-chloro-2-ethoxyphenylboronic acid is a highly valuable transformation for synthetic chemists in drug discovery and materials science. By understanding the underlying mechanism and selecting the appropriate modern catalyst system, even challenging aryl chloride substrates can be coupled effectively. The protocol detailed herein provides a reliable and reproducible method, while the troubleshooting guide offers a framework for overcoming common experimental hurdles, ultimately accelerating the synthesis of complex molecular targets.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Figure]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Figure]. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Ferreira, I. C. F. R., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. Retrieved from [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 269-322. Retrieved from [Link]
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Singh, V. K., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4279. Retrieved from [Link]
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PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Application Note: A Practical Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-ethoxyphenylboronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide to the cross-coupling of 4-Chloro-2-ethoxyphenylboronic acid, a key building block in the synthesis of complex molecules for pharmaceuticals and material science.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction components for challenging aryl chloride substrates, and provide a detailed, step-by-step protocol for successful execution. This guide is designed to empower researchers to navigate the intricacies of this powerful transformation and achieve high-yield, reproducible results.
Introduction: The Challenge and Opportunity of Aryl Chlorides
The formation of biaryl structures is a fundamental transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials.[5] The palladium-catalyzed Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a preferred method for this task due to its mild conditions and the stability of the boronic acid reagents.[6][7]
While aryl iodides and bromides are highly reactive coupling partners, their cost and the generation of halogenated waste present challenges for large-scale synthesis. Aryl chlorides are significantly more abundant, less expensive, and more environmentally benign starting materials. However, their utility is hampered by the strength of the C-Cl bond, which makes the initial, rate-limiting oxidative addition step to the palladium(0) center kinetically challenging.[6][8]
The successful coupling of 4-Chloro-2-ethoxyphenylboronic acid, therefore, depends critically on a well-designed catalyst system capable of overcoming this activation barrier. This guide focuses on the strategic selection of ligands, bases, and solvents to unlock the synthetic potential of this valuable substrate.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The process is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), inserts into the carbon-halogen bond of the aryl chloride (Ar-X). This is the most challenging step for aryl chlorides and oxidizes the metal to a Pd(II) species.[8]
-
Transmetalation: The boronic acid (R-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R) to the Pd(II) center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[1][8]
Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices: A Scientist's Perspective
A successful cross-coupling is not merely about mixing reagents; it's about creating an environment where each component synergistically facilitates the catalytic cycle.
The Palladium Precursor: Generating the Active Catalyst
The active catalyst is a Pd(0) species, but for practical reasons of air stability and ease of handling, Pd(II) salts are typically used as "precatalysts". Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often by a phosphine ligand or other components in the reaction mixture.
The Ligand: The Key to Unlocking Aryl Chlorides
For aryl chlorides, the choice of ligand is the single most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective because they do not provide the necessary electronic and steric properties to promote the difficult oxidative addition step.[6]
Expert Insight: The breakthrough in aryl chloride coupling came with the development of sterically bulky and highly electron-donating ligands.[11][12]
-
Electron-richness: Donating electron density to the palladium center makes it more nucleophilic and more reactive towards the C-Cl bond.
-
Steric Bulk: Large ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (Pd(0)L) and facilitate the final reductive elimination step.[13]
Highly effective ligand classes for this purpose include:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are considered the gold standard for challenging couplings due to their exceptional activity and broad substrate scope.[11][14]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can overcome the challenge of aryl chloride activation.[12]
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step.[8][10] It reacts with the boronic acid to form an "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[15]
The choice of base affects reaction kinetics and can influence side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to accelerate the transmetalation step.[8][16]
-
Fluoride Sources: Bases like cesium fluoride (CsF) can be effective, particularly in minimizing protodeboronation, a common side reaction where the boronic acid is cleaved by water or base before it can participate in the coupling.[17]
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are standard choices.[1]
-
Aqueous Mixtures: Suzuki reactions are often run in a biphasic system (e.g., Toluene/water or Dioxane/water).[1][15] The presence of water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid with a generic aryl bromide partner, utilizing a catalyst system optimized for challenging substrates.
Reaction Scheme: (4-Chloro-2-ethoxyphenyl)B(OH)₂ + Ar-Br → 4-Chloro-2-ethoxy-1,1'-biphenyl derivative
Reagents and Equipment
-
Reactants: 4-Chloro-2-ethoxyphenylboronic acid, Aryl Bromide (Ar-Br)
-
Catalyst: Pd(OAc)₂
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium Phosphate, tribasic)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stir bar, magnetic stir plate with heating, nitrogen or argon gas line, standard laboratory glassware for workup, silica gel for column chromatography.
Step-by-Step Procedure
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data & Optimization: A Comparative Overview
The choice of catalyst components dramatically impacts reaction efficiency, especially when using an aryl chloride. The following table illustrates typical outcomes when coupling an unactivated aryl chloride, demonstrating the necessity of advanced ligand systems.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | < 10% |
| 2 | Pd(OAc)₂ (2) | None | K₃PO₄ (2) | Dioxane/H₂O | 100 | No Reaction |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | > 90% |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | > 90% |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 45% |
Analysis:
-
Entry 1: Demonstrates the ineffectiveness of a traditional ligand (PPh₃) for aryl chloride activation.
-
Entry 2: Shows that the reaction does not proceed without a suitable ligand.
-
Entries 3 & 4: Highlight the high efficiency achieved with modern, bulky, electron-rich phosphine ligands (SPhos, XPhos) and a strong base.[11][18]
-
Entry 5: Illustrates the temperature dependence; sufficient thermal energy is often required to overcome the activation barrier of the oxidative addition step.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ligand not suitable for aryl chloride. | 1. Ensure thorough degassing of solvents and use of inert atmosphere.2. Increase reaction temperature (e.g., to 100-110 °C).3. Switch to a proven ligand for aryl chlorides (e.g., SPhos, XPhos). |
| Protodeboronation | 1. Boronic acid instability.2. Reaction conditions too harsh (prolonged heating, overly strong base). | 1. Use boronic ester (e.g., pinacol ester) instead of the acid.2. Use a milder base like K₂CO₃ or CsF.3. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
| Formation of Phosphine Oxides | Presence of trace oxygen or water. | While difficult to avoid completely, ensure reagents are dry and the inert atmosphere is maintained. Using robust ligands can mitigate catalyst deactivation. |
Conclusion
The palladium-catalyzed cross-coupling of 4-Chloro-2-ethoxyphenylboronic acid is a highly valuable transformation that requires careful consideration of the catalyst system. Overcoming the inherent inertness of the C-Cl bond is achievable through the strategic use of bulky, electron-donating phosphine ligands, an appropriate base, and optimized reaction conditions. By understanding the mechanistic principles and applying the practical guidance outlined in this note, researchers can confidently and reproducibly synthesize complex biaryl molecules, accelerating progress in drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
SpringerLink. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
MDPI. (2020). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Royal Society of Chemistry. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
A1Suppliers. 4-Chloro-2-ethoxyphenylboronic Acid. [Link]
-
National Institutes of Health (NIH). (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides. [Link]
-
ACS Publications. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]
-
ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2011). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. [Link]
-
University of Windsor. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid. [Link]
-
SciSpace. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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National Institutes of Health (NIH). (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
PubChemLite. 4-chloro-2-ethoxyphenylboronic acid. [Link]
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Application Notes and Protocols for the Use of 4-Chloro-2-ethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Chloro-2-ethoxyphenylboronic Acid in Modern Synthesis
4-Chloro-2-ethoxyphenylboronic acid is a valuable building block in contemporary organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures.[1] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable in the fields of pharmaceutical discovery, agrochemical development, and materials science.[2][3]
This boronic acid derivative possesses a unique combination of functional groups that make it a strategic choice for medicinal chemists. The ortho-ethoxy group can influence the conformation of the resulting biaryl product through steric effects and may also engage in intramolecular hydrogen bonding, impacting biological activity. The para-chloro substituent provides a handle for further functionalization and can modulate the electronic properties and metabolic stability of the final compound. This document provides a comprehensive guide to the optimal reaction conditions for 4-Chloro-2-ethoxyphenylboronic acid, grounded in mechanistic principles and designed for practical application by researchers and drug development professionals.
Mechanistic Considerations: A Foundation for Rational Condition Selection
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this cycle is critical for troubleshooting and optimizing reactions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride). This is often the rate-determining step, particularly for less reactive halides like chlorides.[4]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
The electronic and steric nature of 4-Chloro-2-ethoxyphenylboronic acid—with its electron-donating ethoxy group and electron-withdrawing chloro group—influences its reactivity. The electron-donating group can facilitate the transmetalation step, while the overall electronic balance affects the ease of potential side reactions.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
Application Notes & Protocols: Strategic Use of 4-Chloro-2-ethoxyphenylboronic Acid in Advanced Biaryl Synthesis
Introduction: The Architectural Significance of Biaryls and the Role of 4-Chloro-2-ethoxyphenylboronic Acid
The biaryl motif is a cornerstone in modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and high-performance organic materials.[1] The development of efficient and versatile methods for their synthesis is therefore a critical endeavor in chemical research. Among the most powerful tools for forging carbon-carbon bonds is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction offers remarkable functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity.[3][4]
This guide focuses on a specific, highly functionalized building block: 4-Chloro-2-ethoxyphenylboronic acid . The strategic placement of the chloro, ethoxy, and boronic acid groups on the phenyl ring makes this reagent particularly valuable. The electron-donating ethoxy group and the synthetically versatile chloro group allow for the creation of complex, multi-substituted biaryl structures that are central to drug discovery and materials science.[5][6] This document provides an in-depth exploration of its application, detailing the underlying reaction mechanisms, providing field-tested protocols, and offering expert insights into reaction optimization and troubleshooting.
Reagent Profile: 4-Chloro-2-ethoxyphenylboronic Acid
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | (4-Chloro-2-ethoxyphenyl)boronic acid | [7][8] |
| CAS Number | 850568-80-8 | [7][8] |
| Molecular Formula | C₈H₁₀BClO₃ | [7][9] |
| Molecular Weight | 200.43 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [10] |
| Key Structural Features | An electron-donating ethoxy group ortho to the boronic acid, and a chloro group para to the boronic acid. This substitution pattern influences reactivity and provides a handle for subsequent transformations. |
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a complex, multi-step process revolving around a palladium catalyst.[2] The catalytic cycle, which is the heart of the transformation, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13]
Mechanism Deep Dive:
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond of the aryl halide (Ar¹-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[11][14] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[15] The coupling of aryl chlorides, in particular, can be challenging due to the strength of the C-Cl bond and requires highly active catalytic systems.[3][16]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[15][17] This "ate" complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate. This step is often the rate-limiting step in the cycle.[18]
-
Reductive Elimination: The final step involves the two aryl groups (Ar¹ and Ar²) coupling together to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[11][12] Isomerization from a trans to a cis complex is typically required before reductive elimination can occur.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes: Optimizing Biaryl Synthesis with 4-Chloro-2-ethoxyphenylboronic Acid
The unique substitution pattern of 4-Chloro-2-ethoxyphenylboronic acid requires careful consideration of reaction parameters to achieve high yields and purity.
Causality Behind Experimental Choices
| Component | Recommended Choice & Rationale |
| Palladium Catalyst & Ligand | Why it matters: The catalyst/ligand system is the most critical factor, especially when coupling with less reactive aryl chlorides. The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle.[19] Recommendation: For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[16] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition step.[3][16][18][19] These ligands create a more electron-rich palladium center, which is more nucleophilic and reactive towards the C-Cl bond.[11] |
| Base | Why it matters: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[17] The choice of base can dramatically influence reaction rate and yield.[20][21] Recommendation: Inorganic bases are generally superior to organic bases for this purpose.[21] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed and highly effective.[19][22] K₃PO₄ is often a good choice for challenging couplings due to its higher basicity. The base's strength should be sufficient to form the boronate without causing unwanted side reactions like ester hydrolysis if sensitive functional groups are present. |
| Solvent System | Why it matters: The solvent must solubilize the reactants and catalyst. Many Suzuki couplings benefit from a biphasic or aqueous environment.[15] Water can play a beneficial role in the transmetalation step.[23] Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[2][12] The ratio is typically adjusted to ensure all components remain in solution at the reaction temperature. |
| Temperature | Why it matters: Temperature affects the reaction kinetics. Higher temperatures can overcome activation barriers, particularly for the oxidative addition of aryl chlorides. Recommendation: Reactions are typically heated, often in the range of 80-110 °C .[12][22] However, excessive heat can lead to catalyst decomposition or protodeboronation (replacement of the boronic acid group with a hydrogen atom), a common side reaction.[4] Careful temperature control is therefore essential. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid with a generic aryl bromide. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.
Materials & Reagents:
-
4-Chloro-2-ethoxyphenylboronic acid (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., Ethyl acetate, Brine, MgSO₄, Silica gel)
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Chloro-2-ethoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand if needed. Add the catalyst/ligand system to the reaction vessel. Note: If using air-sensitive ligands, this should be done in a glovebox.
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) to the vessel. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.
-
Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed. This can take anywhere from 2 to 24 hours.[12]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) species was not generated or has decomposed. 2. Insufficiently Active Ligand: Especially for aryl chloride partners. 3. Ineffective Base: Base is not strong enough or has poor solubility. | 1. Use a fresh catalyst or a pre-catalyst that readily forms Pd(0). Ensure the reaction is thoroughly degassed to prevent oxidative degradation. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). 3. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate stirring. |
| Significant Protodeboronation | 1. Excess Water or Protic Solvents. 2. High Reaction Temperature or Prolonged Reaction Time. 3. Base is too strong or reaction is not fully inert. | 1. Reduce the amount of water in the solvent system. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. 3. Use anhydrous conditions if possible, or consider converting the boronic acid to a more stable derivative like a MIDA boronate or trifluoroborate salt.[4] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Catalyst System: Some palladium systems are more prone to promoting homocoupling. | 1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.[24] 2. Optimize the palladium-to-ligand ratio. Slow addition of the boronic acid can sometimes mitigate this side reaction.[18] |
Conclusion
4-Chloro-2-ethoxyphenylboronic acid is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its successful application hinges on a rational understanding of the reaction mechanism and the careful selection of a highly active catalytic system, appropriate base, and optimized conditions, particularly when engaging challenging coupling partners like aryl chlorides. By leveraging the insights and protocols detailed in this guide, researchers in drug development and materials science can effectively harness the synthetic potential of this valuable building block to accelerate innovation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Singh, U. K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Yikang Chemical. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]
-
Reid, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Pye, C. R., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls. [Link]
-
ACS. (2025). Use of Base Metals in Suzuki Coupling. [Link]
-
PubChemLite. (n.d.). 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
Lima, L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]
-
PubMed. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
PubChem. (n.d.). 4-Ethoxyphenylboronic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
-
ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]
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Application Note: 4-Chloro-2-ethoxyphenylboronic Acid as a Versatile Building Block in Pharmaceutical Synthesis via Suzuki-Miyaura Cross-Coupling
Introduction
The Central Role of Boronic Acids in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a vast array of pharmaceuticals.[3] At the heart of this transformation are organoboron compounds, particularly boronic acids, which are valued for their stability, relatively low toxicity, and commercial availability.[4][5] Their utility as building block intermediates is a critical factor in the rapid assembly of complex molecular libraries for drug discovery programs.[5]
Profile: 4-Chloro-2-ethoxyphenylboronic Acid
4-Chloro-2-ethoxyphenylboronic acid is a specialized building block that offers a unique combination of structural and electronic features for the synthesis of novel pharmaceutical agents.[6] Its trifunctional nature—a reactive boronic acid for coupling, an electron-withdrawing chloro group, and an electron-donating ethoxy group—provides medicinal chemists with a powerful tool for fine-tuning the physicochemical and pharmacological properties of a target molecule. The strategic placement of the chloro and ethoxy substituents can influence molecular conformation, lipophilicity, and metabolic stability, making it an invaluable intermediate in the development of targeted therapies.[6][7]
Table 1: Physicochemical Properties of 4-Chloro-2-ethoxyphenylboronic acid
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 850568-80-8 | [8][9] |
| Molecular Formula | C₈H₁₀BClO₃ | [9][10] |
| Molecular Weight | 200.43 g/mol | [9][11] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 154-158 °C | [8] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions |[6][12] |
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The Catalytic Cycle
The widespread adoption of the Suzuki-Miyaura reaction stems from its predictable and well-understood mechanism, which proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][13] The cycle is comprised of three fundamental steps:
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of an aryl or vinyl halide (R¹-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[4]
-
Transmetalation: In this crucial step, a base activates the boronic acid to form a boronate species, which then transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This forms a new di-organopalladium(II) intermediate.[14][15]
-
Reductive Elimination: The final step involves the coupling of the two organic moieties (R¹ and R²) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Reagent Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of reagents and conditions.
-
Catalyst and Ligand: Palladium sources like Pd(OAc)₂ or PdCl₂ combined with phosphine ligands (e.g., PPh₃, SPhos, XPhos) are commonly used. The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties to promote the desired reaction steps.[2][16]
-
Base: The base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[16][17] The choice of base can influence reaction rates and suppress side reactions like protodeboronation, where the boronic acid is prematurely cleaved by a proton source.[18]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often optimal. The organic solvent solubilizes the organic reactants and the catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]
Application in Pharmaceutical Synthesis
The 4-chloro-2-ethoxyphenyl moiety, installed via Suzuki-Miyaura coupling, serves as a valuable scaffold in drug design. The biaryl structure it helps create is a common feature in inhibitors of enzymes like kinases and proteases. The chlorine atom can form halogen bonds or occupy hydrophobic pockets in a protein's active site, while the ortho-ethoxy group can be used to control the dihedral angle between the two aryl rings, thereby locking the molecule into a bioactive conformation. This conformational control is a key strategy for enhancing binding affinity and selectivity.
Experimental Protocols
General Considerations & Safety
-
Safety: 4-Chloro-2-ethoxyphenylboronic acid is an irritant.[8] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all manipulations in a well-ventilated fume hood.
-
Reagent Quality: Boronic acids can dehydrate to form boroxine anhydrides upon storage.[12] While often still reactive, using high-purity, fresh material is recommended for optimal reproducibility. Palladium catalysts are sensitive to air and moisture; handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Many Suzuki-Miyaura reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. It is best practice to degas the reaction solvent and maintain the reaction under an inert atmosphere.
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic acid with an Aryl Bromide
This protocol provides a general method for the coupling of 4-Chloro-2-ethoxyphenylboronic acid with a representative aryl bromide.
Table 2: Reagent Guide for a Typical Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Role |
|---|---|---|---|---|
| Aryl Bromide (Ar-Br) | Varies | 1.0 | 1.0 mmol | Electrophile |
| 4-Chloro-2-ethoxyphenylboronic acid | 200.43 | 1.2 | 1.2 mmol (240.5 mg) | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 mmol (34.7 mg) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 mmol (345.5 mg) | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Chloro-2-ethoxyphenylboronic acid (240.5 mg, 1.2 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting
Table 3: Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent. | 1. Use fresh, high-quality catalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems. |
| Protodeboronation of Boronic Acid | 1. Reaction conditions are too harsh (high temp, strong base). 2. Presence of excess water or protic sources. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Use anhydrous solvents if possible or a boronic ester derivative.[18][19] |
| Formation of Homocoupled Byproducts | 1. Catalyst decomposition. 2. Oxygen contamination. | 1. Use a more stable ligand or pre-catalyst. 2. Rigorously exclude oxygen from the reaction. |
| Difficult Purification | 1. Residual palladium in the product. 2. Byproducts co-elute with the product. | 1. Treat the crude product solution with a palladium scavenger. 2. Optimize chromatography conditions (different solvent system, different stationary phase). |
Conclusion
4-Chloro-2-ethoxyphenylboronic acid is a highly valuable and strategic building block for pharmaceutical research and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl scaffolds. The specific substitution pattern provides chemists with a tool to modulate key drug properties, facilitating the creation of novel and potent therapeutic agents. The protocols and guidelines presented here offer a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Thomas, A. A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Gülcemal, S., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Organic Chemistry Portal. (2024). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura coupling of acyl chlorides with aryl boronic acids. [Link]
-
PubChemLite. 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. [Link]
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Taylor, M. S., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]
- Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Ghaffari, M., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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PubChem. 4-Ethoxyphenylboronic acid. [Link]
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Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. [Link]
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Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]
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Scribd. 4-Chloro Phenyl Boronic Açid. [Link]
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Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] However, the success of a Suzuki-Miyaura coupling is highly dependent on the nature of the coupling partners. Substrates bearing challenging electronic and steric features, such as 4-Chloro-2-ethoxyphenylboronic acid, require careful optimization of reaction conditions, with ligand selection being a paramount consideration.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for the successful Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid. We will delve into the mechanistic considerations that dictate ligand choice, present a comparative overview of suitable ligands, and provide a detailed, field-proven protocol for this challenging transformation.
The Challenge: Understanding the Substrate
4-Chloro-2-ethoxyphenylboronic acid presents a dual challenge for the Suzuki-Miyaura coupling:
-
Electronic Deactivation: The presence of a chlorine atom, an electron-withdrawing group, on the phenyl ring decreases the nucleophilicity of the boronic acid. This can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[3]
-
Steric Hindrance: The ethoxy group at the ortho position introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium complex, further hindering the transmetalation process.[4]
These combined effects can lead to low reaction yields, slow conversion rates, and the prevalence of side reactions such as protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the cross-coupling.[3]
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Role
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the critical role of the ligand. The generally accepted mechanism involves three key steps:[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (after activation by a base) is transferred to the Pd(II) center, displacing the halide. This is often the rate-limiting step, especially with challenging boronic acids.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
The phosphine ligand (L) plays a multifaceted role in this cycle. It stabilizes the palladium center, influences its electronic properties, and modulates the steric environment around the metal. For challenging substrates like 4-Chloro-2-ethoxyphenylboronic acid, the ligand must be carefully chosen to:
-
Promote Oxidative Addition: While the boronic acid is the focus here, an efficient ligand will also facilitate the oxidative addition of the coupling partner, which can be a less reactive aryl chloride.
-
Facilitate Transmetalation: This is the most critical function in this context. A suitable ligand can accelerate the transfer of the sterically hindered and electronically deactivated aryl group from the boron to the palladium.
-
Accelerate Reductive Elimination: An effective ligand will promote the final C-C bond-forming step to turn over the catalyst efficiently.
Ligand Selection: The Key to Success
For Suzuki-Miyaura couplings involving sterically hindered and electron-deficient boronic acids, the use of bulky and electron-rich phosphine ligands is paramount. These ligands enhance the electron density on the palladium center, which promotes oxidative addition and reductive elimination. Their steric bulk favors the formation of monoligated palladium species, which are often more reactive in the catalytic cycle.
Among the various classes of phosphine ligands, the biarylphosphines developed by the Buchwald group have proven to be exceptionally effective for challenging Suzuki-Miyaura couplings. Ligands such as XPhos , SPhos , and RuPhos are characterized by a biphenyl backbone with bulky substituents on the phosphine and the second aryl ring. This structural motif creates a sterically demanding and electron-rich environment around the palladium center, ideal for overcoming the activation barriers associated with substrates like 4-Chloro-2-ethoxyphenylboronic acid.
| Ligand | Structure | Key Features | Recommended Precatalyst |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Excellent for sterically demanding couplings and reactions with aryl chlorides. | XPhos Pd G2/G3/G4 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including electron-rich and heteroaromatic boronic acids. The methoxy groups may offer additional stabilizing interactions. | SPhos Pd G2/G3/G4 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with bulkier isopropoxy groups, offering a different steric and electronic profile. | RuPhos Pd G2/G3/G4 |
The use of modern palladium precatalysts, such as the second, third, or fourth generation (G2, G3, G4) Buchwald precatalysts, is also highly recommended. These are air-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results and lower catalyst loadings.[5]
Experimental Protocol: A Validated Approach
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid with an aryl bromide. This procedure utilizes a third-generation Buchwald precatalyst (XPhos Pd G3), which is known for its high activity with challenging substrates.
Diagram: Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Chloro-2-ethoxyphenylboronic acid (1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄), finely powdered (2.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware, stir plate, heating mantle/oil bath, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), 4-Chloro-2-ethoxyphenylboronic acid (0.6 mmol), and finely powdered potassium phosphate (1.0 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.005 - 0.01 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The final solvent ratio should be approximately 10:1 dioxane/water.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Self-Validation and Troubleshooting:
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature to 110 °C (refluxing dioxane). A higher catalyst loading (up to 5 mol%) or the addition of a small amount of fresh catalyst may also be beneficial.
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed (detected by the presence of 1-chloro-3-ethoxybenzene as a byproduct), ensure that the solvents are thoroughly degassed and a strictly inert atmosphere is maintained. Using a stronger, non-aqueous base like potassium tert-butoxide in an anhydrous solvent system (e.g., toluene) can sometimes mitigate this issue.
-
Ligand Screening: If the reaction with XPhos is not satisfactory, screening other bulky, electron-rich ligands such as SPhos or RuPhos is a logical next step.
Conclusion
The Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid, while challenging due to the substrate's electronic and steric properties, can be achieved with high efficiency through the strategic selection of a suitable ligand. Bulky, electron-rich biarylphosphine ligands, particularly those from the Buchwald family, in combination with modern palladium precatalysts, provide a robust and reliable catalytic system for this transformation. The detailed protocol and troubleshooting guide presented in this application note offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Screening of different ligands for Suzuki coupling a.
- Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- Synthesis of Biaryls.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
- Buchwald–Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of Axially Chiral Biaryls through Cobalt(II)
- Organoborane coupling reactions (Suzuki coupling).
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Struggling with Suzuki Reaction. Reddit.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
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- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions Involving 4-Chloro-2-ethoxyphenylboronic Acid
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Abstract
This document provides a comprehensive technical guide on the critical role of solvents in palladium-catalyzed cross-coupling reactions, with a specific focus on reactions involving 4-Chloro-2-ethoxyphenylboronic acid. This boronic acid derivative is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Understanding and optimizing solvent conditions are paramount to achieving high yields, selectivity, and reproducibility in these transformations. This guide will explore the mechanistic influence of solvents, present comparative data for various solvent systems, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Chloro-2-ethoxyphenylboronic Acid and Solvent Selection
4-Chloro-2-ethoxyphenylboronic acid is a key intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures. Its bifunctional nature, possessing both a chloro- and an ethoxy-substituted phenyl ring attached to a boronic acid moiety, allows for diverse applications in the creation of biaryl compounds through reactions like the Suzuki-Miyaura coupling. These products are often scaffolds for novel therapeutic agents and functional materials.
The success of cross-coupling reactions is not solely dependent on the choice of catalyst and ligands; the reaction solvent plays a multifaceted and often decisive role.[1][2] The solvent influences catalyst stability, reagent solubility, the rate of individual steps in the catalytic cycle, and even the chemoselectivity of the reaction.[1][3][4] A seemingly minor change in the solvent system can lead to dramatic differences in reaction outcomes, highlighting the necessity for a deep, mechanistic understanding of its function. This guide aims to provide that understanding and equip researchers with the knowledge to rationally select solvents for their cross-coupling endeavors.
The Mechanistic Underpinnings of Solvent Effects in Palladium-Catalyzed Cross-Coupling
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The solvent can exert a significant influence on each of these stages.
Caption: General catalytic cycle of a cross-coupling reaction.
-
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (e.g., an aryl chloride). The polarity of the solvent can significantly affect the rate of this step.[4] More polar solvents can stabilize the polar transition state of the oxidative addition, potentially accelerating the reaction.[4] Furthermore, coordinating solvents can directly interact with the palladium center, influencing its reactivity and selectivity.[5][6]
-
Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex. The presence of a base is crucial, and the solvent's ability to dissolve the base and the boronic acid is critical.[7] For Suzuki-Miyaura reactions, the generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid.[8] Protic solvents, particularly water, can play a beneficial role by facilitating the formation of the active boronate and stabilizing key intermediates.[9][7]
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst.[10] The polarity of the solvent can also influence the rate of reductive elimination. While less studied than the other steps, it is understood that the solvent can affect the stability of the palladium complex and the transition state leading to the product.[11]
Solvent Classes and Their Impact on Cross-Coupling Reactions
The choice of solvent can be broadly categorized into polar protic, polar aprotic, and nonpolar solvents. Each class possesses distinct properties that can be leveraged to optimize a cross-coupling reaction.
-
Polar Protic Solvents: These solvents, such as water, ethanol, and isopropanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[12][13] In the context of Suzuki-Miyaura couplings, aqueous solvent systems have gained significant traction due to their low cost, non-toxicity, and often enhanced reaction rates.[14][15][16] Water can be particularly effective in dissolving inorganic bases and facilitating the transmetalation step.[9][7]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) have large dipole moments but lack O-H or N-H bonds.[12] They are excellent at dissolving a wide range of organic and inorganic compounds.[1] In some cases, polar aprotic solvents have been shown to alter the chemoselectivity of cross-coupling reactions, favoring reaction at different sites on a multi-functionalized substrate.[3] This is often attributed to their ability to stabilize anionic palladium complexes.[3][4]
-
Nonpolar Solvents: Toluene, dioxane, and other aromatic or ether-based solvents are considered nonpolar.[7] They are often used when reactants are sensitive to protic or highly polar conditions. In some instances, nonpolar solvents can favor a different reaction pathway or selectivity compared to their polar counterparts.[3]
Experimental Protocol: Model Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic Acid
This section provides a detailed protocol for a model Suzuki-Miyaura reaction to investigate the effect of different solvents.
Caption: A typical experimental workflow for a cross-coupling reaction.
Reaction: Coupling of 4-Chloro-2-ethoxyphenylboronic acid with 4-bromoanisole.
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride)[17]
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Selected solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Isopropanol/Water mixtures)
Procedure:
-
To a pre-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) to the vial via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified reaction time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Comparative Data and Discussion
The following table summarizes hypothetical results from the model reaction in different solvent systems.
| Solvent System | Reaction Time (h) | Yield (%) | Key Observations |
| Toluene | 12 | 85 | Homogeneous reaction, good yield. |
| 1,4-Dioxane | 12 | 92 | Excellent yield, often a reliable choice.[18] |
| THF | 12 | 75 | Lower yield, potential for side reactions. |
| DMF | 8 | 95 | Faster reaction rate, high yield.[3] |
| Acetonitrile | 8 | 88 | Good yield, polar aprotic alternative. |
| Isopropanol/H₂O (3:1) | 10 | 90 | "Green" solvent system, effective for this substrate.[19] |
Discussion of Results:
The choice of solvent clearly has a profound impact on the reaction outcome. In this model system, polar aprotic solvents like DMF and 1,4-dioxane provided the highest yields. The faster reaction rate observed in DMF is consistent with the ability of polar solvents to stabilize charged intermediates in the catalytic cycle.[4] The aqueous isopropanol system also performed well, demonstrating the viability of more environmentally benign solvent mixtures for this type of transformation.[19] The lower yield in THF might be attributed to poorer solubility of the base or potential side reactions.
Troubleshooting and Solvent Selection Guide
Choosing the optimal solvent is a critical step in developing a robust cross-coupling protocol. The following flowchart provides a general guide for solvent selection.
Caption: A decision-making flowchart for solvent selection.
Common Issues and Solutions:
-
Low Conversion: If the reaction does not proceed to completion, consider a more polar solvent to potentially accelerate the oxidative addition or a solvent that better solubilizes the base.
-
Side Product Formation: The formation of homocoupled products or protodeborylation of the boronic acid can sometimes be suppressed by changing the solvent. For instance, if protodeborylation is an issue, switching from a protic to an aprotic solvent may be beneficial.
-
Catalyst Deactivation: In some cases, the solvent can coordinate too strongly to the palladium center, leading to catalyst deactivation. If this is suspected, a less coordinating solvent should be screened.
-
Poor Reproducibility: Impurities in the solvent can have a significant impact on the reaction.[20] Always use high-purity, dry solvents, and consider degassing the solvent prior to use to remove dissolved oxygen, which can oxidize the palladium catalyst.
Conclusion and Future Outlook
The solvent is a powerful tool in the optimization of cross-coupling reactions involving 4-Chloro-2-ethoxyphenylboronic acid and other substrates. A rational approach to solvent selection, grounded in an understanding of the reaction mechanism, can lead to significant improvements in yield, selectivity, and reaction efficiency. The trend towards greener and more sustainable chemical processes will continue to drive the development of novel aqueous and bio-derived solvent systems for these important transformations.[15] Future research will likely focus on developing catalytic systems that are highly active and selective in these environmentally friendly media, further expanding the utility of cross-coupling chemistry in both academic and industrial settings.
References
- Clarke, M. L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Vantourout, J. C., et al. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Journal of the American Chemical Society.
- Vantourout, J. C., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Royal Society of Chemistry. (2022).
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. (n.d.).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. Request PDF.
- Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Download Table.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF.
- Karch, R., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed.
- ChemicalBook. (n.d.). (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID CAS#: 850568-80-8.
- OUCI. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Download Table.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling on aryl chlorides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- American Chemical Society. (n.d.). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2023). 14.1.
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- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- PubChem. (n.d.). 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- YouTube. (2016). 【4K】 Polar Protic vs Aprotic Solvents (Lightboard).
- YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2).
- Sigma-Aldrich. (n.d.). 4-Ethoxyphenylboronic acid.
- National Institutes of Health. (n.d.). 4-Ethoxyphenylboronic acid. PubChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive elimination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
- 19. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Synthesis of Biaryl Derivatives Using 4-Chloro-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Chloro-2-ethoxyphenylboronic Acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Within the vast arsenal of organoboron reagents, 4-Chloro-2-ethoxyphenylboronic acid emerges as a particularly valuable building block for drug discovery and development.
The strategic placement of the chloro and ethoxy groups on the phenyl ring of this boronic acid offers unique advantages for medicinal chemists.[2] The ethoxy group at the ortho position can influence the conformation of the resulting biaryl scaffold through steric and electronic effects, potentially leading to compounds with specific binding affinities for biological targets. The chloro substituent at the para position provides a handle for further functionalization, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, step-by-step protocol for the synthesis of biaryl derivatives using 4-Chloro-2-ethoxyphenylboronic acid, along with insights into reaction optimization and potential applications in drug discovery.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a 4-Chloro-2-ethoxy-biaryl Derivative
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid with a representative aryl bromide, 4-bromoanisole.
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add potassium carbonate (2.0 mmol) to the flask.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture through a pad of Celite® to remove the drying agent and any palladium residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common parameters that can be optimized for the coupling of 4-Chloro-2-ethoxyphenylboronic acid.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts | The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides or sterically hindered substrates. Buchwald ligands are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent System | Toluene/Water, Dioxane/Water, THF/Water, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to prevent oxidation of the palladium catalyst. |
| Temperature | Room Temperature to 120 °C | The optimal temperature depends on the reactivity of the coupling partners. Higher temperatures are often required for less reactive aryl chlorides. |
Applications in Drug Discovery
The biaryl scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. The derivatives synthesized from 4-Chloro-2-ethoxyphenylboronic acid are of particular interest due to the unique substitution pattern that can influence their biological activity.
While specific biological data for derivatives of 4-Chloro-2-ethoxyphenylboronic acid are not extensively published, the resulting 4-chloro-2-ethoxy-biaryl motif is structurally similar to moieties found in compounds with a range of therapeutic applications, including:
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted biaryl cores that are crucial for their binding to the target proteins.
-
Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain biaryl structures.
-
Antiviral and Antibacterial Agents: The biaryl scaffold is present in numerous compounds with activity against various viral and bacterial pathogens.
The ability to readily synthesize a library of derivatives by coupling 4-Chloro-2-ethoxyphenylboronic acid with a diverse range of aryl and heteroaryl halides allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
Troubleshooting and Considerations
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or in the presence of oxygen. Using a slight excess of the boronic acid and ensuring an inert atmosphere can help to minimize this.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, particularly in the presence of water and base. Careful control of reaction conditions is necessary to avoid this side reaction.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by coordination to certain functional groups on the substrates. Using high-purity reagents and appropriate ligands can mitigate this issue.
-
Purification Challenges: The separation of the desired biaryl product from starting materials, byproducts, and catalyst residues can sometimes be challenging. Careful optimization of the chromatographic purification is often required.
Conclusion
4-Chloro-2-ethoxyphenylboronic acid is a versatile and valuable building block for the synthesis of complex biaryl derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors, particularly in the context of drug discovery and development. The strategic substitution pattern of this boronic acid offers significant potential for the creation of novel molecules with tailored biological activities.
References
- Demir, A. S., & Ak, M. (2003). Copper-catalyzed homocoupling of arylboronic acids: synthesis of symmetrical biaryls. Journal of the Chemical Society, Perkin Transactions 1, (20), 2533-2536.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. (n.d.). 4-chloro-2-ethoxyphenylboronic acid. Retrieved from [Link]
- Silva, A. M. S., & Santos, M. M. M. (2018).
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
Sources
Application Notes & Protocols for 4-Chloro-2-ethoxyphenylboronic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of a Substituted Phenylboronic Acid in Modern Agrochemical Design
In the intricate field of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to achieving novel structures with high efficacy and desirable toxicological profiles. 4-Chloro-2-ethoxyphenylboronic acid has emerged as a versatile and highly valuable intermediate for this purpose. Its unique substitution pattern—a chloro group for metabolic stability and synthetic handle, and an ethoxy group to modulate lipophilicity and electronic properties—makes it a key component in the construction of complex active ingredients.
This technical guide provides an in-depth exploration of the application of 4-Chloro-2-ethoxyphenylboronic acid, focusing on its primary role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in the development of next-generation herbicides, fungicides, and insecticides.[1][2][3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl linkages that form the backbone of many agrochemicals.[4] The reaction's power lies in its remarkable tolerance of a wide array of functional groups, use of mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[4][5]
4-Chloro-2-ethoxyphenylboronic acid serves as the "aryl donor" in this reaction. The key to its reactivity is the boronic acid moiety [-B(OH)₂], which, upon activation by a base, undergoes transmetalation with a palladium(II) complex. This step is central to the catalytic cycle that ultimately forges a new C-C bond with an aryl or heteroaryl halide/triflate.
Generalized Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst, proceeds through oxidative addition, transmetalation with the activated boronate species, and concludes with reductive elimination to yield the final product and regenerate the catalyst.
Application in Herbicide Synthesis: Crafting Aryl-Picolinate Scaffolds
Substituted aryl-picolinates and aryl-pyrimidines are prominent classes of herbicides.[6] The synthesis of these molecules often relies on a key Suzuki coupling step to connect the substituted phenyl ring to the heterocyclic core. 4-Chloro-2-ethoxyphenylboronic acid is an ideal precursor for introducing the desired 4-chloro-2-ethoxyphenyl moiety, which is crucial for biological activity.
Below is a representative workflow for the synthesis of a herbicidal intermediate, coupling 4-Chloro-2-ethoxyphenylboronic acid with a generic chlorinated picolinate ester.
Synthetic Workflow Diagram
Experimental Protocol: Synthesis of a Biaryl Agrochemical Intermediate
This protocol details a representative Suzuki-Miyaura coupling reaction between 4-Chloro-2-ethoxyphenylboronic acid and a heteroaryl chloride.
Reaction: Methyl 6-(4-chloro-2-ethoxyphenyl)-4-aminopicolinate Synthesis
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Chloro-2-ethoxyphenylboronic acid | 200.43 | 2.20 g | 11.0 | Aryl Source |
| Methyl 2-chloro-4-aminopicolinate | 186.59 | 1.87 g | 10.0 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 | Base |
| 1,4-Dioxane | - | 80 mL | - | Solvent |
| Deionized Water | - | 20 mL | - | Solvent |
| Round-bottom flask (250 mL) | - | 1 | - | Reaction Vessel |
| Condenser | - | 1 | - | Equipment |
| Magnetic stirrer and stir bar | - | 1 | - | Equipment |
| Nitrogen/Argon line | - | 1 | - | Inert Atmosphere |
Step-by-Step Methodology
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-ethoxyphenylboronic acid (2.20 g, 11.0 mmol, 1.1 equiv) and Methyl 2-chloro-4-aminopicolinate (1.87 g, 10.0 mmol, 1.0 equiv).
-
Insight: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the reaction to completion, especially if the boronic acid contains any inactive anhydride form.[1]
-
-
Addition of Base and Catalyst: Add potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%).
-
Insight: The base is crucial for activating the boronic acid to form the boronate species, which is necessary for the transmetalation step.[5] K₂CO₃ is a common, effective, and economical choice. The catalyst loading is typically between 1-5 mol% for efficient conversion.
-
-
Solvent Addition and Inerting: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes while stirring.
-
Insight: A solvent mixture like dioxane/water is often used to ensure solubility of both the organic substrates and the inorganic base.[7] Purging with an inert gas is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Methyl 2-chloro-4-aminopicolinate) is consumed (typically 4-12 hours).
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). e. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: a. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product, Methyl 6-(4-chloro-2-ethoxyphenyl)-4-aminopicolinate, using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Conclusion: A Foundational Reagent for Agrochemical Innovation
4-Chloro-2-ethoxyphenylboronic acid stands out as a foundational reagent in the agrochemical synthesis toolkit. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl-aryl structures that are central to the design of modern herbicides and fungicides.[2] The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to harness the full potential of this key intermediate, paving the way for the discovery of more effective and sustainable crop protection solutions.
References
- Vertex AI Search. (n.d.). 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride). Accessed January 5, 2026.
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Accessed January 5, 2026.
- ResearchGate. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Accessed January 5, 2026.
- Chem-Impex. (n.d.). 2-Chloro-4-ethoxyphenylboronic acid. Accessed January 5, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Accessed January 5, 2026.
- National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Accessed January 5, 2026.
- Google Patents. (n.d.). Agrochemical surfactant compositions. Accessed January 5, 2026.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Accessed January 5, 2026.
- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis. Accessed January 5, 2026.
- Sigma-Aldrich. (n.d.). 4-Ethoxyphenylboronic acid 22237-13-4. Accessed January 5, 2026.
- National Institutes of Health (NIH). (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Accessed January 5, 2026.
- ResearchGate. (n.d.). (PDF)
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Accessed January 5, 2026.
- ResearchGate. (n.d.). (PDF) Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Accessed January 5, 2026.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Accessed January 5, 2026.
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs. Accessed January 5, 2026.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Accessed January 5, 2026.
- Google Patents. (n.d.). EP1113864B1 - Pesticide formulations containing ethoxylated amine neutralized aromatic sulfonic acid surfactants. Accessed January 5, 2026.
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Scale-up synthesis considerations for 4-Chloro-2-ethoxyphenylboronic acid reactions
An Application Note for the Scale-Up Synthesis of 4-Chloro-2-ethoxyphenylboronic acid
Abstract
4-Chloro-2-ethoxyphenylboronic acid is a critical building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures found in many active pharmaceutical ingredients (APIs).[1][2] As drug candidates progress from discovery to clinical trials, the demand for this intermediate increases significantly, necessitating a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for researchers and process chemists on the key considerations for scaling the synthesis of 4-Chloro-2-ethoxyphenylboronic acid. We will explore common synthetic routes, present a detailed protocol based on a lithiation-borylation pathway, and delve into the critical challenges of thermal management, impurity control, and purification at scale.
Introduction: The Strategic Importance of Arylboronic Acids
Arylboronic acids and their derivatives are indispensable tools in organic synthesis. Their stability, functional group tolerance, and favorable toxicological profile make them ideal reagents for constructing carbon-carbon bonds. 4-Chloro-2-ethoxyphenylboronic acid, in particular, offers a unique substitution pattern that allows for subsequent, selective functionalization, making it a valuable intermediate in the synthesis of targeted therapeutics. The transition from gram-scale laboratory synthesis to kilogram-scale production introduces significant challenges that require a deep understanding of reaction kinetics, thermodynamics, and process safety.[3]
Comparative Analysis of Synthetic Strategies
Two primary strategies dominate the synthesis of arylboronic acids: the organometallic pathway (via lithiation or Grignard reagents) and transition metal-catalyzed borylation. The choice of route for scale-up depends on factors such as cost of goods, atom economy, functional group compatibility, and available plant infrastructure.
-
Organometallic Route (Lithiation-Borylation): This classic approach involves a halogen-metal exchange between an aryl halide and an organolithium reagent (e.g., n-BuLi) at cryogenic temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate.[4] While highly atom-economical and avoiding expensive precious metal catalysts, this route's primary challenge is the management of highly exothermic and pyrophoric organolithium reagents, which demands specialized equipment and stringent safety protocols for large-scale operations.[5][6]
-
Miyaura Borylation: This method utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (BBA).[3] It offers excellent functional group tolerance and milder reaction conditions. However, the high cost of palladium catalysts and diboron reagents, coupled with the stringent regulatory requirement to remove residual palladium from the final product to parts-per-million (ppm) levels, can make this route less economically attractive at scale.[7][8]
For this guide, we will focus on the lithiation-borylation route due to its cost-effectiveness, while thoroughly addressing the significant safety and engineering challenges associated with its scale-up.
Process Workflow and Chemistry
The selected pathway proceeds via a two-step sequence starting from the readily available 1-bromo-4-chloro-2-ethoxybenzene.
Diagram 2: Simplified Reaction Mechanism of Lithiation-Borylation.
Detailed Experimental Protocol (Illustrative Lab Scale)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on rigorous laboratory process safety analysis before any scale-up is attempted.
Materials:
| Reagent | MW | Moles (equiv) | Amount |
|---|---|---|---|
| 1-Bromo-4-chloro-2-ethoxybenzene | 249.50 | 1.0 | 25.0 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 44.1 mL |
| Triisopropyl borate | 188.08 | 1.2 | 26.8 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |
| 2M Hydrochloric Acid (HCl) | - | - | ~150 mL |
| Methyl tert-butyl ether (MTBE) | - | - | 300 mL |
| Brine | - | - | 100 mL |
Procedure:
-
Reactor Setup: Equip an oven-dried 1 L, 4-necked round-bottom flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Purge the vessel with dry nitrogen.
-
Initial Charge: Charge the flask with 1-bromo-4-chloro-2-ethoxybenzene (25.0 g, 100.2 mmol) and anhydrous THF (250 mL). Stir to dissolve and cool the solution to below -75 °C using an acetone/dry ice bath.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 44.1 mL, 110.2 mmol) dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for an additional 30 minutes at -75 °C.
-
Borylation (Quench): Add triisopropyl borate (26.8 g, 120.2 mmol) dropwise over 30 minutes, again maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at this temperature for 1 hour.
-
In-Process Control (IPC-1): Carefully quench a small aliquot of the reaction mixture with methanol and then water. Extract with MTBE and analyze the organic layer by HPLC to confirm consumption of the starting material (>98% conversion).
-
Warm-up and Quench: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Slowly and carefully add 2M HCl (~150 mL) to quench the reaction, ensuring the temperature does not exceed 20 °C. Stir the biphasic mixture for 1 hour at room temperature to ensure complete hydrolysis.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with MTBE (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., heptane/toluene mixture) to afford pure 4-Chloro-2-ethoxyphenylboronic acid.
Critical Scale-Up Considerations
Directly scaling the lab protocol is not feasible and poses significant safety risks. The following parameters must be carefully evaluated and controlled.
Thermal Hazard and Control
The lithium-halogen exchange reaction is extremely fast and highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation a critical challenge. [6]
-
Heat Flow Calorimetry: Before scale-up, perform reaction calorimetry studies to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.
-
Controlled Addition: The addition of n-BuLi must be controlled by the reactor's cooling capacity. A semi-batch process, where the addition rate is linked to the internal temperature, is mandatory.
-
Flow Chemistry: For large-scale manufacturing, transitioning to a continuous flow process offers superior heat and mass transfer, significantly improving safety. [5][9]The short residence time in the reactor minimizes the accumulation of hazardous intermediates.
Reagent Handling and Inert Atmosphere
-
n-Butyllithium: n-BuLi is pyrophoric and reacts violently with water and air. [6]At scale, it should be transferred from storage tanks to the reactor via closed systems under a positive pressure of an inert gas like nitrogen or argon.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the degradation of the aryllithium intermediate and ensure safety. Oxygen ingress can lead to side reactions and the formation of potentially hazardous peroxides. [6]The reactor must be thoroughly purged, and a slight positive pressure of nitrogen should be maintained throughout the process.
Impurity Profile and Mitigation
Controlling impurities is key to achieving high product quality and simplifying purification.
| Impurity | Origin | Mitigation Strategy |
| Unreacted Starting Material | Incomplete lithiation. | Ensure accurate titration of n-BuLi; allow sufficient reaction time. |
| Protodeborylation Product (1-chloro-3-ethoxybenzene) | Reaction of aryllithium with trace water. | Use rigorously dried solvents and reagents; maintain strict inert atmosphere. [10] |
| Diarylborinic Acid (Ar₂BOH) | Over-reaction of aryllithium with borate ester intermediate. [11] | Maintain cryogenic temperatures; use a slight excess of borate ester; control addition rates. |
| Boroxine (Anhydride) | Dehydration of boronic acid upon storage or during workup. | Avoid prolonged heating during workup; store the final product under dry conditions. Recrystallization from water can break down boroxines. [12] |
Scalable Purification Strategy
Column chromatography is generally not viable for large-scale purification of boronic acids due to high cost, solvent consumption, and potential product degradation on silica gel. [13]
-
Crystallization: The most effective method for large-scale purification. A thorough screening of solvents is required to identify a system that provides good yield and effectively purges key impurities.
-
Diethanolamine Adduct Formation: Boronic acids form stable, crystalline adducts with diethanolamine. [14]This can be an excellent purification strategy:
-
Treat the crude boronic acid with diethanolamine in a suitable solvent (e.g., ether or toluene) to precipitate the adduct.
-
Isolate the crystalline adduct by filtration.
-
Regenerate the pure boronic acid by treating the adduct with acid and extracting the product. [15]* Acid/Base Extraction: An aqueous base wash can be used to extract the acidic boronic acid, leaving non-acidic impurities in the organic layer. The boronic acid is then re-precipitated by acidifying the aqueous layer. [16]
-
Analytical Quality Control for Product Release
A comprehensive set of analytical tests is required to ensure the final product meets the required specifications for use in GMP synthesis.
-
Identification: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Purity: HPLC with UV detection is the standard method for determining purity and quantifying impurities.
-
Boroxine Content: ¹H NMR can be used to estimate the amount of boroxine anhydride present, as its aromatic signals are typically shifted relative to the free boronic acid. [12]* Water Content: Karl Fischer (KF) titration is used to determine the water content, which is critical as it can affect the stability and reactivity of the boronic acid.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification process.
Conclusion
The scale-up synthesis of 4-Chloro-2-ethoxyphenylboronic acid via the lithiation-borylation pathway is a cost-effective but challenging endeavor. Success hinges on a profound understanding and meticulous control of process parameters, particularly thermal management and impurity formation. By employing tools like reaction calorimetry, implementing robust engineering controls for handling hazardous reagents, and developing a scalable crystallization-based purification strategy, researchers and drug development professionals can successfully transition this vital building block from the laboratory to pilot plant and commercial manufacturing. The adoption of modern technologies such as flow chemistry presents a promising avenue for further enhancing the safety and efficiency of this important transformation.
References
-
Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications. Available at: [Link]
-
Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. ACS Publications. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Available at: [Link]
-
Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journals. Available at: [Link]
-
Gram scale synthesis of different boronic esters. ResearchGate. Available at: [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Available at: [Link]
-
Batch Miyaura borylation and flow chemistry lithiation‐borylation routes for the synthesis of a key aryl boronic acid (8). ResearchGate. Available at: [Link]
-
Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]
-
Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. ACS Publications. Available at: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. Available at: [Link]
-
Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Explorer. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. Available at: [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
-
Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. Thieme. Available at: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. ResearchGate. Available at: [Link]
-
Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Sciencemadness. Available at: [Link]
-
4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). PubChemLite. Available at: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Rapid approach to complex boronic acids. University of Groningen research portal. Available at: [Link]
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4-Chlorophenylboronic acid. SIELC Technologies. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
-
Purification of boronic acids?. Reddit. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloro-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide in-depth technical assistance for troubleshooting low yields in Suzuki coupling reactions involving 4-Chloro-2-ethoxyphenylboronic acid. As Senior Application Scientists, we understand that nuances in reaction setup can significantly impact outcomes. This resource addresses common and complex issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 4-Chloro-2-ethoxyphenylboronic acid is giving me very low to no yield. What are the most common initial culprits?
A1: When a Suzuki coupling reaction fails, a systematic check of the foundational parameters is the first step. For this specific substrate, which features an electron-donating ethoxy group and a deactivating chloro group, special attention should be paid to:
-
Catalyst System Inactivity: The combination of your palladium precursor and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for the more challenging activation of a C-Cl bond, especially with an electron-rich aryl halide.[1]
-
Inadequate Base Selection: The base is critical for the transmetalation step.[2] Its strength and solubility can dramatically affect the reaction rate.
-
Oxygen Contamination: Rigorous exclusion of oxygen is vital. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[3] Ensure your solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).[4]
-
Reagent Quality and Stability: The stability of 4-Chloro-2-ethoxyphenylboronic acid itself can be a significant factor. Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions or in the presence of excess water.[1][5][6]
Q2: I suspect my boronic acid has degraded. How can I check its purity and what can I do to prevent this?
A2: The stability of your boronic acid is a frequent point of failure. The presence of an ortho-ethoxy group can make 4-Chloro-2-ethoxyphenylboronic acid susceptible to decomposition.
Purity Verification:
-
Analytical Methods: The purity of boronic acids can be assessed using techniques like Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) or by derivatizing it with alizarin for fluorescent detection via HPLC.[7][8] For a simpler, qualitative check, titration can be used to determine the concentration of boric acid, a byproduct of decomposition.[9][10]
-
NMR Spectroscopy: ¹H NMR can be used to check for the presence of 1-chloro-3-ethoxybenzene, the product of protodeboronation.
Prevention of Protodeboronation:
-
Use Fresh Reagents: Whenever possible, use freshly purchased or recently prepared boronic acid.
-
Proper Storage: Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[1] Ensure your solvents are anhydrous.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These act as a "slow-release" source of the boronic acid under the reaction conditions and are less prone to premature decomposition.[1]
Troubleshooting Guides & In-Depth Solutions
Problem: Inefficient Catalyst System for a Challenging Substrate
Q3: I'm using Pd(PPh₃)₄ and getting poor results. How do I select a more effective catalyst and ligand for coupling an electron-rich aryl chloride?
A3: The oxidative addition of the palladium catalyst to the aryl chloride is often the rate-determining step, and this is particularly challenging for electron-rich substrates.[1] Standard ligands like triphenylphosphine (PPh₃) are often not sufficient.
Catalyst and Ligand Selection Strategy: To overcome this hurdle, you need a catalyst system that is both highly active and can facilitate the difficult oxidative addition.
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for activating C-Cl bonds. The increased electron density on the ligand facilitates the oxidative addition, while the steric bulk promotes the final reductive elimination step.[1][11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and highly active palladium complexes.[1] They are excellent choices for challenging couplings.
Data Presentation: Catalyst & Ligand Screening
| Catalyst System | Ligand Type | Suitability for Aryl Chlorides | Key Advantages |
| Pd(PPh₃)₄ | Traditional Phosphine | Low | Readily available, but often ineffective for chlorides.[1] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High | Excellent for electron-rich and sterically hindered substrates.[13] |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | High | Broad substrate scope, highly active for aryl chlorides.[13] |
| Pd(PEPPSI)-IPr | NHC Ligand | High | Very stable, effective for a range of challenging couplings.[14] |
Experimental Protocol: Catalyst System Screening
A systematic screening is the most effective way to identify the optimal catalyst system.
-
Setup: In parallel reaction vials under an inert atmosphere, add 4-Chloro-2-ethoxyphenylboronic acid (1.2 equivalents) and your coupling partner (1.0 equivalent).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, XPhos, 4 mol%). If using a pre-formed catalyst like XPhos Pd G3, add it directly (2 mol%).
-
Solvent and Base: Add your chosen solvent and base (see Q4 for guidance).
-
Reaction: Run the reactions at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
Problem: Sub-optimal Base and Solvent Selection
Q4: What are the best base and solvent choices for this specific Suzuki coupling, and how do they impact the reaction?
A4: The base and solvent system is crucial for the transmetalation step and for maintaining the solubility of all reaction components.[15] The choice of solvent can be complex and may influence reaction selectivity in ways not solely dependent on polarity.[16][17][18]
Base Selection: For challenging couplings, stronger bases are often necessary to facilitate the formation of the boronate species required for transmetalation.[1][2]
-
Potassium Phosphate (K₃PO₄): A strong and highly effective base for many difficult Suzuki couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results due to its high solubility in organic solvents, although it is more expensive.[1]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, though sometimes less effective than K₃PO₄ for challenging substrates.[2]
Solvent Selection: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard. The role of the solvent is not just to dissolve the reagents but also to potentially stabilize catalytic intermediates.[15][16][19]
-
Dioxane/Water or THF/Water: These are common solvent mixtures that often provide good results.
-
Toluene/Water: A less polar option that can be effective.
-
Polar Aprotic Solvents: Solvents like DMF or NMP can be used, but be aware that they can sometimes lead to different selectivities or side reactions.[16]
Troubleshooting Workflow: Base and Solvent Optimization
Caption: Troubleshooting workflow for low yield Suzuki coupling.
Advanced Topics & Mechanistic Insights
Q5: I'm observing a significant amount of a byproduct that appears to be 1-chloro-3-ethoxybenzene. What is happening and how can I stop it?
A5: The formation of 1-chloro-3-ethoxybenzene is a classic sign of protodeboronation.[5] This occurs when the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond.[6] This side reaction consumes your boronic acid and is a common reason for low yields, particularly with electron-rich boronic acids.[1][20]
Strategies to Mitigate Protodeboronation:
-
Optimize the Base: Very strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or CsF if this is a major issue.[1]
-
Use Boronic Esters: As mentioned previously, converting the boronic acid to a more stable pinacol or MIDA ester can significantly reduce premature protodeboronation.
-
Control Water Content: While anhydrous conditions are generally recommended, sometimes a small, controlled amount of water is necessary for the catalytic cycle. If using a biphasic system, ensure the ratio is optimized.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1] Attempt the reaction at the lowest temperature that still allows for efficient product formation (e.g., 60-80 °C).
The Suzuki Catalytic Cycle and Points of Failure
Caption: Key steps and failure points in the Suzuki catalytic cycle.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30).
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.).
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
- WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.). (PDF) Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- To perform the assay of the given sample of boric acid. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- U.S. Borax. (n.d.). Boron testing methods.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
Sources
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- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing protodeboronation of 4-Chloro-2-ethoxyphenylboronic acid
A comprehensive guide to preventing protodeboronation for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 4-Chloro-2-ethoxyphenylboronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to optimize your reactions for success.
Understanding the Challenge: The Nature of Protodeboronation
Protodeboronation is a prevalent and often frustrating side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct, in this case, 3-chloro-1-ethoxybenzene.
4-Chloro-2-ethoxyphenylboronic acid is particularly susceptible to this decomposition pathway due to its electron-rich nature. The ethoxy group at the ortho position and the chloro group at the para position both donate electron density into the aromatic ring, making the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of protodeboronation for 4-Chloro-2-ethoxyphenylboronic acid?
A1: The protodeboronation of 4-Chloro-2-ethoxyphenylboronic acid is primarily driven by three factors: the presence of a proton source (often water), the reaction pH (both acidic and basic conditions can promote it), and elevated temperatures. For electron-rich arylboronic acids, base-catalyzed protodeboronation is especially problematic and highly relevant to the conditions of Suzuki-Miyaura couplings. The reaction proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)3]⁻), which then undergoes cleavage of the C-B bond.
Q2: I'm observing significant formation of 3-chloro-1-ethoxybenzene in my Suzuki-Miyaura reaction. How can I minimize this?
A2: This is a classic sign of protodeboronation. Here are several strategies, ranging from simple adjustments to more involved procedural changes, to mitigate this issue:
-
Optimize Your Base: Strong bases, especially in aqueous media, accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), or even fluoride sources like cesium fluoride (CsF) under anhydrous conditions.
-
Control the Water Content: While a small amount of water can be beneficial in some Suzuki-Miyaura reactions, excess water provides the necessary proton source for protodeboronation. Using anhydrous solvents and ensuring your glassware is thoroughly dried can significantly reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation. If your desired coupling is sluggish, consider using a more active catalyst system rather than simply increasing the heat. Attempting the reaction at the lowest effective temperature (e.g., 60-80 °C) can favor the cross-coupling pathway.
-
Increase the Reaction Rate: A slow cross-coupling reaction means the boronic acid is exposed to potentially degrading conditions for a longer period. Employing a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands), can accelerate the desired reaction, outcompeting protodeboronation.
Q3: Would converting the boronic acid to a boronate ester help?
A3: Absolutely. This is a highly effective strategy. Boronic esters, such as the pinacol ester (Bpin) or the N-methyliminodiacetic acid (MIDA) ester, are generally more stable than the corresponding boronic acids and less prone to protodeboronation. They function as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low at any given time. This minimizes the opportunity for side reactions.
Q4: Can the choice of solvent influence the rate of protodeboronation?
A4: Yes, the solvent plays a critical role. Protic solvents, especially water, are direct participants in the protodeboronation mechanism. While many Suzuki-Miyaura reactions use aqueous solvent mixtures, minimizing the water content is key. Some studies have shown that solvents like DMSO can accelerate protodeboronation for certain electron-rich boronic acids. Therefore, screening anhydrous aprotic solvents like dioxane, THF, or toluene is a valuable optimization step.
Q5: What is boroxine formation, and is it a concern?
A5: Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be shifted by the addition or removal of water. While boroxine formation itself is not decomposition, it can affect the effective concentration and reactivity of the boronic acid in solution. For electron-donating arylboronic acids, boroxine formation can be favorable. In the context of a Suzuki-Miyaura reaction, the presence of base and water generally favors the hydrolysis of the boroxine back to the active boronic acid monomer. However, ensuring your boronic acid is fully dissolved and available for the catalytic cycle is important, and understanding the potential for boroxine formation can be part of troubleshooting solubility issues.
Troubleshooting Guide: A Decision-Making Workflow
When faced with significant protodeboronation of 4-Chloro-2-ethoxyphenylboronic acid, a systematic approach to troubleshooting is essential. The following workflow, visualized in the diagram below, can guide your experimental design.
Technical Support Center: Purification of 4-Chloro-2-ethoxyphenylboronic acid
Welcome to the technical support guide for the purification of crude 4-Chloro-2-ethoxyphenylboronic acid. This document is designed for researchers, scientists, and drug development professionals who handle arylboronic acids and require robust, reliable purification strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purity
4-Chloro-2-ethoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1] The purity of this reagent is paramount; impurities can poison catalysts, complicate reaction monitoring, and lead to difficult-to-separate byproducts in subsequent steps.
A common and significant impurity is the corresponding trimeric anhydride, known as a boroxine . Boronic acids and their boroxines exist in a reversible equilibrium that is controlled by the presence or absence of water.[2][3] Many commercial sources of 4-Chloro-2-ethoxyphenylboronic acid are sold as a mixture containing varying amounts of this anhydride.[4][5][6] Other potential impurities include starting materials from the synthesis and products of protodeboronation, the cleavage of the C–B bond.[7]
This guide provides a structured approach to identifying issues and implementing effective purification techniques.
Purification Strategy Decision Guide
Before attempting any purification, a preliminary analysis of the crude material is essential. A simple ¹H NMR or TLC can provide valuable clues about the nature and quantity of impurities, guiding you to the most effective strategy.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions & Troubleshooting
Section 1: Boroxines and Recrystallization
Q1: My NMR shows complex aromatic signals, and the integration is off. Is this a boroxine?
A: Very likely. The formation of the trimeric boroxine anhydride is a common equilibrium for boronic acids, especially when stored under anhydrous conditions.[2][3][8] This dehydration process releases three molecules of water.[9] The boroxine will have a different chemical shift and integration pattern compared to the monomeric boronic acid. Commercial suppliers often note that their product contains varying amounts of the anhydride.[4]
-
Troubleshooting Action: The simplest way to address a boroxine impurity is to hydrolyze it back to the boronic acid. This can often be achieved during an aqueous workup or recrystallization from a solvent system containing water. The equilibrium between boronic acids and boroxines can be controlled by the addition or removal of water.[2]
Q2: I tried to recrystallize my crude product, but it "oiled out." What went wrong?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the impurity level is very high, depressing the melting point.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling favors oiling over crystallization.
-
Add More Solvent: You may have used too little solvent, causing the solution to become supersaturated too quickly. Add a small amount of the hot solvent to the oil, heat to redissolve, and attempt to cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Change Solvent System: The chosen solvent may be too good a solvent for your compound. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. Consider an anti-solvent system where the compound is dissolved in a minimum of a "good" solvent, and a "poor" solvent (an anti-solvent) is added dropwise at an elevated temperature until the solution becomes cloudy.[10]
-
Q3: My recovery after recrystallization is very low. How can I improve it?
A: Low recovery is a common issue. Phenylboronic acid itself has a notable solubility in water (10 g/L at 20 °C), and this can be higher in mixed organic-aqueous systems.[11]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Ensure Complete Cooling: Cool the flask in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.
-
"Salting Out": For aqueous recrystallizations, the addition of a salt like NaCl to the mixture can decrease the solubility of the organic compound in the aqueous layer, potentially improving recovery.[12]
-
Check the Mother Liquor: Use TLC to analyze the filtrate (mother liquor). If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.
-
| Solvent System | Polarity | Suitability for 4-Chloro-2-ethoxyphenylboronic acid | Notes |
| Water | High | Good for removing non-polar impurities. Can lead to low recovery. | Hot water can be effective for recrystallizing many aryl boronic acids.[13] |
| Toluene/Heptane | Low | Good for precipitating the polar boronic acid from less polar impurities. | The compound is dissolved in minimal hot toluene; heptane is added as an anti-solvent. |
| Ethyl Acetate/Hexane | Medium/Low | A versatile system. Ethyl acetate is a good solvent, while hexane acts as the anti-solvent.[10] | Dissolve in hot EtOAc, add hexanes until cloudy, then cool slowly. |
| Diethyl Ether | Medium | Can be used for trituration or recrystallization. | Boronic acids are often soluble in ether.[11] Low boiling point requires careful handling. |
Section 2: Acid-Base Extraction
Q1: How can I use liquid-liquid extraction to purify my boronic acid?
A: This is a highly effective technique that exploits the acidic nature of the B(OH)₂ group. Boronic acids are mild Lewis acids and can be deprotonated by a base to form a water-soluble boronate salt.[14] This allows for separation from neutral or basic organic impurities.
-
Expert Insight: This method is particularly powerful for removing non-polar byproducts from the Grignard or lithiation reaction used to synthesize the boronic acid.[15]
Caption: Workflow for purification via acid-base extraction.
Q2: I formed a stable emulsion during the extraction. How do I break it?
A: Emulsions are common, especially when solutions are shaken too vigorously.
-
Troubleshooting Steps:
-
Patience: Let the separatory funnel stand for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
-
Section 3: Column Chromatography
Q1: My boronic acid is streaking badly on the silica gel TLC plate. Is column chromatography a viable option?
A: Streaking is a major challenge with boronic acids on silica gel.[10] The polar, acidic silanol groups (Si-OH) on the silica surface can interact strongly with the Lewis acidic boron atom and the hydroxyl groups of the boronic acid, leading to poor separation and low recovery.
-
Troubleshooting & Alternatives:
-
Solvent Modification: Adding a small amount of a polar modifier to your eluent can improve chromatography. For example, adding 0.5-1% acetic acid to a hexane/ethyl acetate system can help by protonating the silica surface and reducing strong interactions. Conversely, for some compounds, a basic modifier like triethylamine may work better.[10]
-
Change Stationary Phase: Neutral alumina can be a better choice than silica gel for some boronic acids as it is less acidic.[10][16]
-
Reversed-Phase Chromatography: If available, reversed-phase (C18) chromatography is an excellent alternative.[7] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[17] The non-polar impurities will be retained more strongly, while the polar boronic acid will elute earlier.
-
Q2: What is a good starting eluent system for column chromatography of 4-Chloro-2-ethoxyphenylboronic acid on silica?
A: Given its polarity, you will need a relatively polar solvent system. A gradient elution is often most effective.
-
Recommended Protocol (Silica Gel):
-
Start with a less polar mixture: Begin with a solvent system like 20% Ethyl Acetate in Hexane. This will elute any non-polar impurities.
-
Gradually increase polarity: Slowly increase the percentage of ethyl acetate to 30%, 40%, and then 50%. Your product should begin to elute in these fractions.
-
Use TLC: Collect fractions and monitor them by TLC to determine which ones contain the pure product.
-
Detailed Protocol: Purification via Acid-Base Extraction
This protocol is a robust method for purifying gram-scale quantities of crude 4-Chloro-2-ethoxyphenylboronic acid from non-acidic impurities.
-
Dissolution: Dissolve the crude boronic acid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL) in a separatory funnel.
-
Basification & Extraction: Add 1 M aqueous sodium hydroxide (NaOH) solution (50 mL). Stopper the funnel and shake gently for 1-2 minutes, venting frequently. Allow the layers to separate. The product will move into the aqueous layer as its sodium boronate salt.[14][18]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the remaining organic layer once more with 1 M NaOH (25 mL) and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the purified boronic acid should form.
-
Product Extraction: Return the acidified aqueous slurry to the separatory funnel. Extract the product with fresh EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Chloro-2-ethoxyphenylboronic acid as a white solid.
-
Validation: Confirm purity by NMR spectroscopy and check the melting point.
References
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Process Solutions. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Ouchi, G., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules. [Link]
-
Roy, A., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
-
Reddit User Discussion. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). Boroxine. [Link]
-
Chemistry Stack Exchange User Discussion. (n.d.). Challenging purification of organoboronic acids. [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles. [Link]
-
Reddit User Discussion. (n.d.). Purification of boronic acids? r/chemistry. [Link]
- Reddy, M. P., et al. (2005). Process for purification of boronic acid and its derivatives.
-
Lee, W. A., & Gu, L. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Reddit User Discussion. (n.d.). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]
-
Abdelfattah, A., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Reddit User Discussion. (n.d.). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
ResearchGate. (2014). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
PubChemLite. (n.d.). 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid. [Link]
- Sun, J., et al. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 4-Chloro-2-ethoxyphenylboronic Acid | 850568-80-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 850568-80-8 CAS MSDS ((4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 16. cup.edu.cn [cup.edu.cn]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-2-ethoxyphenylboronic Acid in Organic Synthesis
Welcome to the technical support center for 4-Chloro-2-ethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common side reactions, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when using 4-Chloro-2-ethoxyphenylboronic acid.
Q1: I am observing a significant amount of 1-chloro-3-ethoxybenzene as a byproduct in my Suzuki-Miyaura reaction. What is causing this?
A1: The formation of 1-chloro-3-ethoxybenzene is a result of a common side reaction known as protodeboronation .[1] In this process, the carbon-boron bond of the 4-Chloro-2-ethoxyphenylboronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene.[1] This side reaction is particularly prevalent with electron-rich arylboronic acids like 4-Chloro-2-ethoxyphenylboronic acid due to the electron-donating nature of the ortho-ethoxy group.
Q2: What factors promote protodeboronation of 4-Chloro-2-ethoxyphenylboronic acid?
A2: Several factors can accelerate protodeboronation:
-
Presence of Water: Water acts as a proton source, facilitating the cleavage of the C-B bond.[1]
-
Strong Bases: Strong bases, especially in aqueous media, can increase the rate of protodeboronation.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for this undesired pathway.
-
Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.
Q3: Besides protodeboronation, what other common side reactions should I be aware of?
A3: Another frequent side reaction is the homocoupling of 4-Chloro-2-ethoxyphenylboronic acid to form 4,4'-dichloro-2,2'-diethoxy-1,1'-biphenyl. This occurs when two molecules of the boronic acid react with each other. The primary causes for homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.
-
Palladium(II) Precatalysts: The use of Pd(II) precatalysts can sometimes initiate homocoupling before the catalytic cycle for the desired cross-coupling is fully established.
Q4: My reaction has stalled, and I'm recovering mostly starting materials. What could be the issue?
A4: Stalled reactions can be due to several factors:
-
Catalyst Inactivation: The palladium catalyst may have decomposed or been poisoned.
-
Poor Reagent Quality: The 4-Chloro-2-ethoxyphenylboronic acid may have degraded, or it could exist significantly in its inactive trimeric anhydride form (boroxine). Commercial boronic acids often contain varying amounts of their corresponding boroxines.
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrates being coupled.
Troubleshooting Guide: Mitigation of Side Reactions
This section provides a systematic approach to troubleshooting and minimizing the common side reactions associated with 4-Chloro-2-ethoxyphenylboronic acid.
Issue 1: Excessive Protodeboronation
The electron-rich nature of 4-Chloro-2-ethoxyphenylboronic acid makes it particularly susceptible to protodeboronation. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for minimizing protodeboronation.
| Strategy | Rationale |
| Use of Anhydrous Conditions | Minimizing the primary proton source (water) significantly reduces the rate of protodeboronation.[1] |
| Employ Milder Bases | Strong bases like NaOH can accelerate protodeboronation. Switching to bases such as K₃PO₄, K₂CO₃, or CsF is often beneficial.[1] |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can disfavor the higher activation energy pathway of protodeboronation. |
| Use a More Active Catalyst | A highly active catalyst system can increase the rate of the desired Suzuki-Miyaura coupling, outcompeting the slower protodeboronation side reaction. |
| Conversion to Boronic Esters | Converting the boronic acid to its pinacol or MIDA ester can increase its stability and reduce its susceptibility to protodeboronation. These esters can act as a "slow release" source of the boronic acid under the reaction conditions. |
Issue 2: Significant Homocoupling
The formation of the symmetrical biaryl byproduct from the homocoupling of 4-Chloro-2-ethoxyphenylboronic acid can be minimized by addressing the following:
Caption: Troubleshooting workflow for minimizing homocoupling.
| Strategy | Rationale |
| Rigorous Degassing | The removal of dissolved oxygen from solvents is crucial to prevent the oxidation of the active Pd(0) catalyst, a key step in the oxygen-mediated homocoupling pathway. |
| Maintain Inert Atmosphere | Running the reaction under a nitrogen or argon atmosphere prevents the introduction of oxygen during the experiment.[1] |
| Choice of Palladium Source | Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) which can directly promote homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-Chloro-2-ethoxyphenylboronic Acid
This protocol provides a starting point for the coupling of 4-Chloro-2-ethoxyphenylboronic acid with an aryl halide. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Chloro-2-ethoxyphenylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
If using a solid palladium precatalyst and ligand, add them at this stage (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure the complete removal of oxygen.[2]
-
-
Solvent Addition:
-
Add a degassed solvent (or solvent mixture, e.g., dioxane/water 10:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl halide.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Purification Strategy to Remove Side Products
The separation of the desired biaryl product from the protodeboronated and homocoupled byproducts can be challenging due to their similar polarities.
-
Aqueous Work-up with Base:
-
During the aqueous work-up, washing the organic layer with an aqueous base (e.g., 1 M NaOH) can help remove any unreacted 4-Chloro-2-ethoxyphenylboronic acid by converting it to its water-soluble boronate salt.
-
-
Flash Column Chromatography:
-
Careful selection of the eluent system is critical. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is commonly used.
-
A shallow gradient of the polar solvent can improve the separation of the desired product from the less polar protodeboronated byproduct and the potentially more or similarly polar homocoupled byproduct.
-
-
Recrystallization:
-
If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-2-ethoxyphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst deactivation issues encountered when using 4-Chloro-2-ethoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural checklists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging synthetic problems.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes
This section addresses the fundamental reasons for catalyst deactivation, providing the theoretical groundwork for the practical troubleshooting steps that follow.
Q1: My Suzuki-Miyaura reaction with 4-Chloro-2-ethoxyphenylboronic acid has stalled or resulted in a low yield. What are the most likely primary causes?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can typically be traced back to one of three main areas: the stability of the boronic acid, the integrity of the catalytic system (palladium and ligands), or suboptimal reaction conditions.[1] Specifically for 4-Chloro-2-ethoxyphenylboronic acid, its electron-rich nature, due to the ethoxy group, can make it susceptible to certain degradation pathways.
The most common reasons for failure include:
-
Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom. This is a significant side reaction, especially with electron-rich boronic acids, and is often accelerated by strong bases and protic solvents like water.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst can be compromised through several mechanisms:
-
Ligand Degradation: Phosphine ligands, particularly electron-rich ones necessary for activating aryl chlorides, can be oxidized to phosphine oxides, which are ineffective at stabilizing the palladium center.[3]
-
Palladium Agglomeration: If the ligand is compromised or the ligand-to-metal ratio is too low, the mononuclear palladium species can aggregate into inactive palladium black.[3][4]
-
Poisoning: Impurities present in the reactants, solvents, or even from leaching of previous reaction vessels can bind to the catalyst's active sites, rendering them inactive.[5][6]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative decomposition of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1]
Q2: What are the primary degradation pathways for 4-Chloro-2-ethoxyphenylboronic acid under Suzuki-Miyaura conditions?
A2: Boronic acids, including your specific substrate, are prone to several degradation pathways that can significantly reduce the efficiency of the coupling reaction.[2]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (e.g., water), replacing the boronic acid group with a hydrogen. This is a major cause of yield loss.[2]
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, which converts the boronic acid to a phenol.[2][7]
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, it can complicate stoichiometry as the molecular weight changes, and boroxines can have different reactivity profiles compared to the free boronic acid.[2][8]
Q3: How does my choice of base impact catalyst stability and the reaction's success?
A3: The base is a critical component in the Suzuki-Miyaura catalytic cycle and has a multifaceted role.[9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[10][11] However, the choice and strength of the base can also be a source of catalyst deactivation or substrate degradation.
-
Strong Bases (e.g., NaOH, KOH): While effective at forming the boronate, strong bases in aqueous media can significantly accelerate the rate of protodeboronation of the boronic acid.[1]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally preferred as they provide a good balance between activating the boronic acid and minimizing decomposition. Tripotassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[1]
-
Fluoride Bases (e.g., KF, CsF): Fluoride ions can also act as the base, and in some systems, they can be particularly effective, although their mechanism of action can be complex.
The base can also influence the catalyst itself. For instance, a hydroxide pathway has been proposed where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[9]
Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A4: The formation of palladium black is a clear visual indicator of catalyst deactivation.[3] It signifies that the active, soluble Pd(0) species has aggregated into an inactive, elemental form. This typically occurs when the phosphine ligands are no longer effectively stabilizing the individual palladium atoms.
Common causes include:
-
Ligand Oxidation: Electron-rich phosphine ligands, which are excellent for catalysis, are also highly susceptible to oxidation by trace amounts of air.[3][12] Once oxidized, they can no longer coordinate to the palladium center.
-
High Temperatures: Excessive heat can accelerate ligand decomposition and palladium agglomeration.[3]
-
Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium precursor can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation.[3]
To prevent this, ensure rigorous exclusion of air from your reaction, use freshly sourced and properly handled ligands, and consider if your reaction temperature is too high.
Section 2: Troubleshooting Guide - A Systematic Approach
When a reaction fails, a systematic, step-by-step approach is crucial for identifying and resolving the issue. This guide provides a logical workflow for troubleshooting failed or low-yielding reactions involving 4-Chloro-2-ethoxyphenylboronic acid.
Step 1: Assess Reagent and Reaction Setup Integrity
Before modifying reaction conditions, it is imperative to verify the quality of your reagents and the integrity of your experimental setup.
Protocol 1: Reagent and Setup Verification
-
Boronic Acid Purity:
-
Assess the purity of your 4-Chloro-2-ethoxyphenylboronic acid using NMR or LC-MS. Look for signs of protodeboronation (formation of 1-chloro-3-ethoxybenzene) or boroxine formation.
-
If the purity is questionable, consider purifying it by recrystallization or using a fresh batch. Impurities can act as catalyst poisons.[5]
-
-
Catalyst and Ligand Activity:
-
Use a fresh, reputable source for your palladium precatalyst and phosphine ligand. Phosphine ligands, especially bulky biarylphosphines (e.g., XPhos, SPhos), are often air-sensitive and should be stored and handled under an inert atmosphere.[3]
-
Consider that electron-rich phosphines are more susceptible to oxidation.[3]
-
-
Solvent Degassing and Inert Atmosphere:
-
Oxygen is detrimental to the active Pd(0) catalyst.[1] Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through freeze-pump-thaw cycles.
-
Assemble your reaction under a positive pressure of an inert gas. Use oven-dried glassware and proper Schlenk line or glovebox techniques.[3]
-
-
Base Quality:
-
Use a freshly opened or properly stored anhydrous base. Some bases, like potassium carbonate, can be hygroscopic. Moisture can contribute to boronic acid decomposition.
-
Step 2: Optimizing Reaction Conditions for a Challenging Substrate
If reagents and setup are confirmed to be of high quality, the next step is to optimize the reaction parameters. 4-Chloro-2-ethoxyphenylboronic acid, with its ortho-ethoxy group, presents some steric hindrance, and the chloro-substituent on the aryl ring is less reactive than a bromo- or iodo-substituent, often requiring more forcing conditions.[13]
Table 1: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Screen other G3 or G4 precatalysts (e.g., SPhos Pd G4) | Buchwald-type precatalysts are highly effective for sterically hindered and electron-rich substrates.[1] |
| Ligand | (Included in precatalyst) | If not using a precatalyst, use a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos with a Pd source (e.g., Pd₂(dba)₃). | These ligands accelerate both oxidative addition and reductive elimination, which can be slow for hindered substrates.[1][14] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Screen other bases like Cs₂CO₃ or K₂CO₃. | A strong, non-hydroxide base is often required for challenging couplings and can minimize protodeboronation.[1] |
| Solvent | Dioxane/H₂O (10:1) | Try other solvent systems like Toluene/H₂O or 2-MeTHF. | The solvent choice affects solubility and the rate of various steps in the catalytic cycle. |
| Temperature | 100 °C | Increase or decrease temperature in 10 °C increments. | Higher temperatures can overcome activation barriers but may also increase the rate of catalyst and substrate decomposition.[3] |
| Boronic Acid Stoichiometry | 1.2 - 1.5 equiv | Increase to 2.0 equiv if homocoupling or decomposition is significant. | A slight excess is standard to drive the reaction to completion, but a larger excess may be needed if it degrades during the reaction. |
Step 3: Addressing Boronic Acid Instability
If optimization of standard conditions fails, the instability of the boronic acid is a likely culprit. Protecting the boronic acid and facilitating its slow release during the reaction can be a highly effective strategy.[15]
Protocol 2: Preparation and Use of a Diethanolamine Adduct
This protocol converts the boronic acid into a more stable, crystalline solid that can be used directly in the coupling reaction.[16]
-
Formation of the Adduct:
-
In a vial, dissolve 4-Chloro-2-ethoxyphenylboronic acid (1.0 equiv) in a minimal amount of a solvent like dichloromethane.
-
While stirring, add diethanolamine (1.0 equiv) dropwise.
-
A precipitate will form. Continue stirring the slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Use in Suzuki-Miyaura Coupling:
-
Use the isolated diethanolamine adduct directly in your Suzuki-Miyaura reaction in place of the boronic acid.
-
This strategy often works well in protic solvents.
-
Protocol 3: Utilization of MIDA Boronates for Slow Release
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the boronic acid slowly under basic aqueous conditions, maintaining a low concentration of the unstable free boronic acid in the reaction mixture.[17]
-
Synthesis: Prepare the MIDA boronate of 4-Chloro-2-ethoxyphenylboronic acid according to literature procedures.
-
Reaction Setup:
-
Use the MIDA boronate (1.0 equiv), your aryl halide (1.0 equiv), a palladium precatalyst (e.g., SPhos Pd G3, 5 mol%), SPhos ligand (10 mol%), and a base like K₃PO₄ (7.5 equiv).
-
A solvent system of dioxane/H₂O (5:1) at a moderate temperature (e.g., 60 °C) is a good starting point.[17]
-
Step 4: Analytical Investigation of a Failed Reaction
If troubleshooting attempts are unsuccessful, a more in-depth analysis of the reaction mixture and the catalyst can provide crucial insights.
Protocol 4: Post-Reaction Analysis
-
Analyze the Crude Reaction Mixture: Use LC-MS and ¹H NMR to identify all major components.
-
Look for the protodeboronated product (1-chloro-3-ethoxybenzene). Its presence confirms this degradation pathway is active.
-
Check for homocoupled products of both the boronic acid and the aryl halide.
-
Quantify the amount of unreacted starting materials.
-
-
Isolate and Characterize the Catalyst: If a significant amount of palladium black has formed, it can be isolated.
-
Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisons on the catalyst surface.[6]
-
Elemental analysis can detect foreign matter that may be fouling the catalyst.[6]
-
BET surface area analysis can reveal a loss of surface area due to sintering if you are using a heterogeneous catalyst.[6]
-
Section 3: Visualizing Deactivation Pathways and Troubleshooting
To better understand the interplay of factors leading to catalyst deactivation, the following diagrams illustrate the key pathways and the logical flow of troubleshooting.
Caption: Key pathways leading to catalyst deactivation and boronic acid degradation.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
References
-
Gillings, N. M., & Lipshutz, B. H. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Advanced Synthesis & Catalysis, 360(15), 2786-2803. [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
Sinopeg. (2025). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. [Link]
-
MDPI. (2021). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]
-
MDPI. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
WWJMRD. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Ch.imperial. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
NIH. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
-
Royal Society of Chemistry. (1983). Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
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- 5. nbinno.com [nbinno.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wwjmrd.com [wwjmrd.com]
- 12. gessnergroup.com [gessnergroup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities
Welcome to the Technical Support Center for the removal of boronic acid and its derivatives from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common purification challenges. The information herein is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Purification & Workup
Q1: What are the most common boron-containing impurities I should expect in my reaction mixture, particularly after a Suzuki-Miyaura coupling?
A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the primary impurities you'll encounter are unreacted boronic acids (or their corresponding esters) and borate salts that form during the reaction.[1] It's also possible for boronic acids to form cyclic anhydrides, known as boroxines, which can add another layer of complexity to the purification process.[1]
Q2: My standard aqueous workup with a basic wash isn't effectively removing the boronic acid impurity. What's going wrong and what should I do?
A2: This is a very common challenge, often arising when the product has some degree of water solubility or the boronic acid is not being efficiently ionized. Here are several steps you can take to troubleshoot and optimize your extraction:
-
Increase the pH of the Aqueous Wash: Ensure your basic wash is sufficiently alkaline, ideally with a pH greater than 10.[1] This is crucial to fully deprotonate the boronic acid to its more water-soluble boronate salt form. Using a 1-2 M solution of a strong base like NaOH or a carbonate base like K₂CO₃ is generally effective.[1][2]
-
Incorporate a Complexing Agent: A powerful technique is to add a 1,2- or 1,3-diol, such as D-sorbitol, to your basic aqueous wash.[1] Sorbitol forms a highly water-soluble anionic complex with the boronate, which dramatically improves its partitioning into the aqueous phase.[1][3]
-
Optimize Your Solvent System: If your desired product is soluble in non-polar organic solvents, consider switching to a solvent like diethyl ether or toluene for the organic layer. This will help to minimize the co-extraction of the polar boronic acid impurity.[1]
Chromatographic Purification Challenges
Q3: My product and the boronic acid impurity are co-eluting during silica gel column chromatography. What are my alternative strategies?
A3: Co-elution is a frequent hurdle due to the polar nature of many boronic acids.[1] When standard chromatography fails, consider these more specialized techniques:
-
Utilize a Boron Scavenger Resin: This is often the most direct and effective solution. Scavenger resins are functionalized with groups, typically diols, that covalently bind to boronic acids.[1][4][5] You can simply stir the resin with your crude product in a suitable solvent and then filter off the resin, which now holds the boronic acid impurity.[1]
-
Convert to a Trifluoroborate Salt: Boronic acids can be converted into their corresponding potassium trifluoroborate salts.[1] These salts often have different solubility and chromatographic properties, which can facilitate separation.[1][3]
-
Derivatization to an Adduct: Forming a diethanolamine adduct can be an effective strategy.[3][6] These adducts are often crystalline and can sometimes be precipitated out of solution, leaving your desired product behind.[3][6]
Q4: I'm observing streaking and poor separation on my silica gel column. How can I improve this?
A4: Streaking is a common issue when dealing with polar compounds like boronic acids on silica gel.[3][7] Here are some ways to address this:
-
Modify the Mobile Phase: Adding a small amount of an acid (like acetic acid or TFA) or a base (like triethylamine or ammonia) to your eluent can often improve peak shape and separation.[7] The choice of modifier will depend on the specific properties of your compound.
-
Consider an Alternative Stationary Phase: If silica gel is proving problematic, consider switching to a different stationary phase. Neutral alumina can be a good alternative for the purification of boronate esters.[7] For very polar compounds, reverse-phase chromatography (C18) might be a more suitable option, although it can present its own challenges with boronic acids.[3][6]
-
Impregnate the Silica Gel: For the purification of pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption of the compounds, leading to better purification.[8][9]
Advanced and Alternative Purification Techniques
Q5: Are there any non-chromatographic methods I can use to remove boronic acid impurities?
A5: Yes, several non-chromatographic methods can be very effective, especially on a larger scale.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[7][10] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the boronic acid impurity remains in solution.[10][11][12]
-
Solid-Phase Extraction (SPE): SPE cartridges functionalized with a phenylboronic acid (PBA) moiety can be used.[13][14] These work by forming a reversible covalent bond with cis-diol containing compounds.[13] This is particularly useful for purifying compounds that themselves contain cis-diols by retaining them on the column while impurities are washed away.
-
Salt Formation and Extraction: You can exploit the acidic nature of boronic acids. By treating the crude mixture with a base, the boronic acid is converted to its salt, which can then be separated by solvent extraction.[7][15] The purified boronic acid can then be regenerated by treating the salt with acid.[7][15]
Workflow & Decision Making
The following diagram illustrates a general workflow for tackling the removal of boronic acid impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. agilent.com [agilent.com]
- 14. Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Managing Homocoupling of 4-Chloro-2-ethoxyphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Chloro-2-ethoxyphenylboronic acid and encountering challenges with homocoupling side products. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling side product of 4-Chloro-2-ethoxyphenylboronic acid?
Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. In this specific case, two molecules of 4-Chloro-2-ethoxyphenylboronic acid couple to form 4,4'-dichloro-2,2'-diethoxy-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification.
Q2: What are the primary causes of boronic acid homocoupling in a Suzuki-Miyaura reaction?
The formation of the homocoupled dimer is primarily driven by two pathways, both of which are often exacerbated by the presence of molecular oxygen.[1][2][3]
-
Oxidation of the Palladium(0) Catalyst: The active Pd(0) catalyst in the Suzuki cycle can be oxidized to Pd(II) by residual oxygen in the reaction mixture.[2][4] This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][4] This is often the most significant contributor to homocoupling.
-
Use of a Pd(II) Precatalyst: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. For the main catalytic cycle to begin, this precatalyst must be reduced to Pd(0). One pathway for this reduction is the homocoupling of two boronic acid molecules.[4]
Other factors that can promote homocoupling include elevated temperatures, the choice and concentration of the base, and the stability of the boronic acid itself under the reaction conditions.[5]
Q3: How can I detect and quantify the homocoupling byproduct?
The homocoupling product can be identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting materials and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The homocoupled product will have a distinct retention time and a molecular weight corresponding to the dimer (C₁₆H₁₆Cl₂O₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated byproduct. For quantitative analysis, a known amount of an internal standard can be added to the crude reaction mixture before analysis.[6]
Troubleshooting Guide: From Problem to Solution
Problem 1: My LC-MS analysis shows a significant peak for the homocoupled dimer, and the yield of my desired product is low.
This is the most common issue and almost always points to the presence of oxygen.
Core Insight: The catalytic cycle for homocoupling is highly sensitive to oxygen.[1][7] Rigorous exclusion of air is the single most critical factor in suppressing this side reaction.
Troubleshooting Steps:
-
Improve Degassing Technique:
-
Action: Ensure all solvents are thoroughly deoxygenated before use. The most effective method is "freeze-pump-thaw" (at least three cycles). A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[3]
-
Rationale: Solvents can dissolve significant amounts of oxygen. Simply purging the headspace of the flask is insufficient to remove dissolved oxygen.
-
-
Ensure an Inert Atmosphere:
-
Action: Assemble your reaction glassware (flame-dried to remove moisture) and purge it thoroughly with Argon or Nitrogen for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3][8] Using a glovebox for setup is ideal.[3]
-
Rationale: This prevents atmospheric oxygen from entering the reaction vessel.
-
-
Evaluate the Palladium Source:
-
Action: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Rationale: Starting with a Pd(0) catalyst avoids the initial reduction step that can generate the homocoupling product.[4]
-
Problem 2: I have rigorously degassed my reaction, but homocoupling is still a persistent issue. What should I modify next?
If oxygen has been effectively eliminated, the next parameters to investigate are the base, catalyst/ligand system, and temperature.
Core Insight: The reaction kinetics of the desired cross-coupling and the undesired homocoupling can be differentially affected by the choice of reagents and conditions.
Troubleshooting Steps:
-
Modify the Base:
-
Action: If you are using a strong base (e.g., NaOH, Cs₂CO₃), switch to a milder inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[9][10] Use the minimum effective amount (typically 2.0-3.0 equivalents).
-
Rationale: Strong bases can accelerate the decomposition of boronic acids (protodeboronation) and may promote side reactions.[5][11] Milder bases are often sufficient to activate the boronic acid for transmetalation without causing significant degradation.[12]
-
-
Optimize the Catalyst and Ligand:
-
Action: The ligand plays a crucial role. For electron-rich boronic acids like 4-Chloro-2-ethoxyphenylboronic acid, bulky, electron-donating phosphine ligands are often highly effective.[13] Screen ligands such as SPhos, XPhos, or P(t-Bu)₃.[6][8][12]
-
Rationale: These ligands stabilize the Pd(0) state, promote the desired oxidative addition and reductive elimination steps, and can sterically hinder the formation of intermediates that lead to homocoupling.
-
-
Adjust the Reaction Temperature:
-
Action: Lower the reaction temperature. If you are running the reaction at 100 °C, try 80 °C or even room temperature if using a highly active catalyst system.[12]
-
Rationale: Side reactions often have a higher activation energy than the desired transformation. Reducing the temperature can significantly slow the rate of homocoupling while still allowing the cross-coupling to proceed at an acceptable rate.
-
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway initiated by the oxidation of the Pd(0) catalyst.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Troubleshooting Workflow
Use this decision tree to systematically address issues with homocoupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Impact of water on 4-Chloro-2-ethoxyphenylboronic acid reaction efficiency
Welcome to the technical support guide for 4-Chloro-2-ethoxyphenylboronic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of using this reagent, with a specific focus on the critical impact of water on reaction efficiency. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide: Low Yield & Reaction Failures
This section addresses the most common and frustrating issue encountered when using 4-Chloro-2-ethoxyphenylboronic acid: poor or inconsistent reaction yields. The primary culprit is often the undesired, water-mediated side reaction known as protodeboronation.
Q1: My Suzuki-Miyaura coupling reaction with 4-Chloro-2-ethoxyphenylboronic acid has a very low yield, and I've isolated 1-chloro-3-ethoxybenzene as a major byproduct. What is happening and how can I fix it?
A1: You are observing the classic outcome of protodeboronation, a chemical reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, converting it into an inert byproduct (1-chloro-3-ethoxybenzene) and directly reducing the yield of your desired coupled product.
Core Problem: Protodeboronation
Water is the key reagent for this destructive side reaction. The process is particularly accelerated under the basic conditions typical of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The reaction proceeds through the formation of a boronate anion intermediate, [ArB(OH)₃]⁻, which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1][4][5]
Visualizing the Mechanism:
Caption: Mechanism of base-catalyzed protodeboronation.
Troubleshooting Workflow & Solutions:
Follow this decision tree to diagnose and solve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Action Plan:
-
Implement Rigorous Anhydrous & Inert Conditions: Oxygen can degrade the palladium catalyst and contribute to side reactions.[6] More importantly, any adventitious water will fuel protodeboronation.
-
Protocol: See Experimental Protocol 1: Anhydrous & Inert Reaction Setup.
-
-
Re-evaluate Your Base: Hydroxide bases (like NaOH, KOH) in aqueous solutions are particularly problematic as they provide both the base to form the reactive boronate and the water for the undesired protonolysis.
-
Protect the Boronic Acid: Boronic acids are susceptible to degradation on the shelf.[6]
-
Recommendation: Consider converting the boronic acid to its corresponding pinacol ester. Boronate esters, particularly pinacol esters, are significantly more stable towards hydrolysis and protodeboronation due to steric protection around the boron center.[3][9] You can then use this more robust reagent in your coupling reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q2: I've seen some high-yield Suzuki protocols that use water as a co-solvent. Why does that work, and is it appropriate for 4-Chloro-2-ethoxyphenylboronic acid?
A2: This is an excellent and important question that highlights the nuanced role of water. While uncontrolled water is detrimental, its deliberate use in specific, optimized systems can be beneficial.
-
Biphasic Systems (e.g., Toluene/Water): In many successful protocols, water is used as a co-solvent with an immiscible organic solvent like toluene or dioxane.[10][11] In these cases, the reaction occurs at the interface of the two phases. The aqueous layer helps dissolve the inorganic base (e.g., K₂CO₃), while the starting materials and catalyst reside primarily in the organic layer. This controlled environment can facilitate the catalytic cycle. However, success is highly dependent on the substrates, ligand, and base.
-
Homogeneous Aqueous Systems: Some protocols use water-soluble ligands to allow the reaction to proceed in water as the primary solvent.[12] These are often promoted as "green" alternatives but require careful optimization.
Recommendation for 4-Chloro-2-ethoxyphenylboronic acid: Unless you are following a well-established, published procedure that specifically calls for water with your substrate class, your default starting point should always be anhydrous conditions. The risk of protodeboronation is the dominant factor. If you must use a biphasic system, ensure vigorous stirring to maximize the interfacial area and reaction rate, potentially outcompeting the slower protodeboronation pathway.[6]
Q3: How should I properly handle and store 4-Chloro-2-ethoxyphenylboronic acid to ensure its quality?
A3: Proper handling and storage are critical for reagent longevity and experimental reproducibility. Boronic acids can dehydrate to form cyclic boroxine anhydrides, and more importantly, can be hydrolyzed.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container inside a desiccator, preferably under an inert atmosphere (e.g., in a glovebox or a sealed bag with argon).[13] | Minimizes exposure to atmospheric moisture, preventing gradual hydrolysis and protodeboronation. |
| Temperature | Store refrigerated as recommended by the manufacturer.[13] | Reduces the rate of potential decomposition pathways. |
| Handling | Weigh out the reagent quickly in a low-humidity environment. Do not leave the bottle open to the air. | Prevents absorption of moisture from the air. |
| Compatibility | Avoid strong oxidizing agents and strong acids.[13] | Prevents chemical degradation through other pathways. |
Q4: What analytical techniques can I use to monitor my reaction and quantify the amount of protodeboronation?
A4: Monitoring your reaction is key to understanding its progress and identifying issues early.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, desired product, and the protodeboronated byproduct. A stability-indicating HPLC method is essential.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): UPLC-MS offers higher resolution and provides mass data to confirm the identity of the peaks, which is invaluable for identifying unexpected byproducts.[14][15]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: You can monitor the reaction by taking small aliquots. The aromatic region of the ¹H NMR spectrum will clearly show the disappearance of the boronic acid starting material and the appearance of both your desired product and the characteristic signals of 1-chloro-3-ethoxybenzene. ¹¹B NMR can also be used to observe changes at the boron center.[14]
Section 3: Key Experimental Protocols
Experimental Protocol 1: Anhydrous & Inert Reaction Setup for Suzuki-Miyaura Coupling
This protocol provides a general procedure for minimizing water and oxygen to suppress protodeboronation.
1. Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
2. Reagent & Solvent Preparation:
-
Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased in sealed bottles (e.g., AcroSeal™ or Sure/Seal™).
-
Ensure your base (e.g., K₃PO₄) is a fine powder and has been dried under vacuum at high temperature if its anhydrous nature is .[6]
3. Reaction Assembly:
-
To the cooled, inerted reaction flask, add the 4-Chloro-2-ethoxyphenylboronic acid, the aryl halide coupling partner, the powdered base, and a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with nitrogen/argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the degassed anhydrous solvent via syringe through the septum.
4. Reaction Execution:
-
Lower the assembled apparatus into a preheated oil bath and begin vigorous stirring.
-
Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).
5. Monitoring & Workup:
-
Monitor the reaction progress using the analytical techniques described in Q4.
-
Upon completion, cool the reaction to room temperature before exposing it to air for workup.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
-
Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. European Journal of Organic Chemistry. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Analysis Featuring 4-Chloro-2-ethoxyphenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction represents a paradigm of efficiency and versatility for forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a significance underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1][4] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose stability, low toxicity, and functional group tolerance are key to the reaction's widespread adoption.[2][5]
The reactivity and success of a Suzuki coupling are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides an in-depth comparison of 4-Chloro-2-ethoxyphenylboronic acid against other structurally varied phenylboronic acids. We will dissect the mechanistic nuances, provide actionable experimental protocols, and present comparative data to empower chemists in selecting the optimal reagent for their synthetic challenges.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To appreciate the subtle differences between boronic acids, one must first understand the mechanistic framework in which they operate. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of an organohalide (Ar¹-X). This forms a Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general trend I > Br > OTf > Cl.[4][8]
-
Transmetalation : This is the crucial step where the boronic acid transfers its organic group (Ar²) to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) complex. The rate and efficiency of this step are directly influenced by the substituents on the boronic acid's phenyl ring.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][6]
Spotlight on 4-Chloro-2-ethoxyphenylboronic acid
4-Chloro-2-ethoxyphenylboronic acid is a valuable building block, particularly in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[9] Its unique substitution pattern imparts a distinct reactivity profile.
-
Chemical Properties :
-
Analysis of Substituent Effects :
-
Para-Chloro Group : The chlorine atom is an electron-withdrawing group (EWG) via the inductive effect. This increases the Lewis acidity of the boron atom. A more Lewis acidic boron center facilitates the formation of the boronate complex upon addition of a base, which can accelerate the transmetalation step.[13][14]
-
Ortho-Ethoxy Group : The ethoxy group is electron-donating (EDG) through its mesomeric (resonance) effect, which can counteract the inductive withdrawal of the chlorine. However, its primary influence is steric. The bulky ethoxy group at the ortho position can hinder the rotation around the C-B bond and may influence the orientation of the phenyl ring as it approaches the palladium center during transmetalation. In some cases, ortho substituents can lead to slower reaction rates, but they can also be exploited to achieve specific selectivities, such as in the synthesis of atropisomers.[15]
-
The combination of an inductively withdrawing group and a sterically demanding ortho-donating group makes 4-Chloro-2-ethoxyphenylboronic acid a reagent with finely tuned reactivity, suitable for coupling with a wide range of organohalides.
A Comparative Analysis of Phenylboronic Acids
To understand the unique character of 4-Chloro-2-ethoxyphenylboronic acid, we compare it with three other commercially available phenylboronic acids, each chosen to isolate a specific structural variable.
| Compound | Structure | MW ( g/mol ) | Predicted pKa | Key Electronic/Steric Features |
| 4-Chloro-2-ethoxyphenylboronic acid | 200.43[11] | 8.44[12] | Electronic : Inductively withdrawing (-Cl) increases Lewis acidity. Steric : Bulky ortho-ethoxy group. | |
| Phenylboronic acid | 121.93 | ~8.8 | Baseline : No significant electronic or steric bias. | |
| 4-Chlorophenylboronic acid | 156.37[16] | ~8.2 | Electronic : Inductively withdrawing (-Cl) increases Lewis acidity. Minimal steric hindrance.[17] | |
| 4-Ethoxyphenylboronic acid | 165.98[18] | ~9.2 | Electronic : Mesomerically donating (-OEt) decreases Lewis acidity. Minimal steric hindrance.[19] |
Causality Behind Reactivity Trends:
-
Lewis Acidity and Transmetalation : Phenylboronic acids with electron-withdrawing groups (e.g., 4-Chlorophenylboronic acid) are generally more Lewis acidic. This lowers the pKa and facilitates the formation of the reactive boronate species, often leading to faster transmetalation rates compared to unsubstituted or electron-rich analogues.[13][14] Therefore, we would predict a reactivity order of: 4-Chlorophenylboronic acid > 4-Chloro-2-ethoxyphenylboronic acid > Phenylboronic acid > 4-Ethoxyphenylboronic acid, assuming electronics are the dominant factor.
-
Steric Hindrance : The ortho-ethoxy group on the target molecule introduces steric bulk near the reaction center. While this can sometimes be detrimental, it can also be beneficial by preventing side reactions like protodeboronation or homocoupling. Its impact is highly dependent on the coupling partner and reaction conditions.
Experimental Guide: A Head-to-Head Suzuki Coupling Protocol
This section provides a validated, step-by-step protocol to objectively compare the performance of the selected boronic acids. The causality for each choice of reagent and condition is explained to ensure scientific integrity and reproducibility.
Objective : To compare the reaction yield, purity, and time required for the Suzuki-Miyaura coupling of 4-bromoanisole with the four selected phenylboronic acids under identical, standardized conditions.
Materials & Reagents
-
Aryl Halide : 4-Bromoanisole (1.0 mmol)
-
Boronic Acids : 4-Chloro-2-ethoxyphenylboronic acid, Phenylboronic acid, 4-Chlorophenylboronic acid, 4-Ethoxyphenylboronic acid (1.2 mmol, 1.2 equiv each)
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base : Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent : Toluene (5 mL) and Water (1 mL)
-
Justification :
-
4-Bromoanisole is chosen as a standard, moderately activated aryl bromide.
-
Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[6]
-
K₂CO₃ is a common, effective base for activating the boronic acid.[20]
-
A Toluene/Water biphasic system is a classic solvent choice for Suzuki couplings, facilitating both the dissolution of organic reagents and the inorganic base.[8]
-
Step-by-Step Procedure
-
Flask Preparation : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.
-
Solvent Addition : Add toluene (5 mL) and water (1 mL).
-
Inert Atmosphere : Seal the flask with a septum and purge the system with nitrogen or argon gas for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete upon the disappearance of the 4-bromoanisole spot/peak.
-
Work-up : Once complete, cool the reaction to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Analysis : Characterize the product by ¹H NMR and GC-MS to confirm its identity and purity. Calculate the isolated yield.
Anticipated Results & Data Summary
The following table presents hypothetical but mechanistically plausible data from the comparative experiment.
| Boronic Acid Used | Reaction Time (h) | Isolated Yield (%) | Purity by GC (%) | Rationale for Performance |
| 4-Chlorophenylboronic acid | 2 | 94 | >99 | High Lewis acidity due to the -Cl group promotes rapid transmetalation. Minimal steric hindrance allows for efficient coupling. |
| 4-Chloro-2-ethoxyphenylboronic acid | 4 | 88 | >99 | Good Lewis acidity from the -Cl group is slightly offset by steric hindrance from the ortho-ethoxy group, leading to a slightly slower rate but still excellent yield. |
| Phenylboronic acid | 5 | 85 | >98 | Serves as a baseline. The reaction proceeds at a moderate rate without electronic activation. |
| 4-Ethoxyphenylboronic acid | 8 | 75 | >98 | The electron-donating -OEt group reduces the Lewis acidity of the boron, slowing the formation of the boronate and the subsequent transmetalation step. |
A Guide to Reagent Selection
Choosing the right boronic acid is critical for success. The following decision tree provides a logical framework for navigating this choice based on the properties of your coupling partner and synthetic goals.
Conclusion
The choice of a substituted phenylboronic acid is a nuanced decision that hinges on a deep understanding of electronic and steric effects within the Suzuki-Miyaura catalytic cycle. 4-Chloro-2-ethoxyphenylboronic acid emerges as a highly capable reagent, offering a compelling balance of reactivity and structural complexity. Its electron-withdrawing chloro group enhances the intrinsic rate of transmetalation, while the ortho-ethoxy group provides a steric handle and a point for further synthetic elaboration.
By comparing it to simpler analogues, we have demonstrated that while electronically activated acids like 4-chlorophenylboronic acid may offer faster kinetics, the unique substitution of 4-Chloro-2-ethoxyphenylboronic acid provides a valuable tool for building specific, complex molecular architectures. This guide, grounded in mechanistic principles and validated by a robust experimental framework, should serve as a reliable resource for researchers aiming to leverage the full power of the Suzuki-Miyaura reaction in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Thomas, S. E. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 379-382). Royal Society of Chemistry. [Link]
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4674–4684. [Link]
-
Poater, A., Solà, M., & Bickelhaupt, F. M. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry (Weinheim an der Bergstrasse, Germany), 25(2), 405–409. [Link]
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
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Chemical Sourcer. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride). [Link]
-
Kundu, G., & Singh, V. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Roy, D. R., & Himo, F. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Molecular Sciences, 15(12), 22709–22728. [Link]
-
ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Rzepka, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2343–2353. [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
-
Zhang, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4384-4390. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121-7123. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. [Link]
-
Nguyen, M. T., & Nguyen, M.-C. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12(1), 1-10. [Link]
-
PubChem. 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). [Link]
-
PubChem. 4-Ethoxyphenylboronic acid. [Link]
-
Al-Zoubi, R. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2893. [Link]
-
PubChem. 4-Chlorophenylboronic acid. [Link]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) [myskinrecipes.com]
- 10. PubChemLite - 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]
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- 14. researchgate.net [researchgate.net]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
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- 18. 4-Ethoxyphenylboronic acid 22237-13-4 [sigmaaldrich.com]
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- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic Acid
For the modern researcher in pharmaceutical and materials science, 4-Chloro-2-ethoxyphenylboronic acid stands as a crucial structural motif. Its utility in organic synthesis, particularly in the formation of complex biaryl compounds through Suzuki-Miyaura cross-coupling, is indispensable for the development of novel active pharmaceutical ingredients (APIs) and advanced materials.[1] The successful implementation of this building block is, however, critically dependent on the selection of an appropriate catalytic system. The electronic and steric properties imparted by the chloro and ethoxy substituents demand a nuanced approach to catalyst choice to achieve optimal reaction efficiency, yield, and purity.
This guide provides a comparative analysis of catalyst systems applicable to the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid. Drawing upon established principles and experimental data from analogous systems, we will delve into the rationale behind catalyst selection, present a comparative performance overview, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
The Critical Role of the Catalyst System in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the nature of the palladium precursor and, most critically, the associated ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like 4-Chloro-2-ethoxyphenylboronic acid, the electron-withdrawing nature of the chlorine atom and the steric bulk of the ortho-ethoxy group present specific challenges. The catalyst system must be sufficiently active to facilitate the oxidative addition of the coupling partner (often an aryl chloride, which is less reactive than bromides or iodides) and accommodate the steric hindrance during transmetalation and reductive elimination.
Comparative Analysis of Catalyst Systems
The choice of catalyst for the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid hinges on a balance of reactivity, stability, and practicality. Modern catalyst systems typically consist of a palladium precursor and a specialized ligand. Below, we compare several classes of catalyst systems, with performance data drawn from reactions with structurally similar substrates.
| Catalyst System (Precursor + Ligand) | Key Features & Rationale | Representative Performance on Analogous Substrates |
| Pd(PPh₃)₄ | A traditional, air-stable, and commercially available Pd(0) catalyst. Often effective for simple aryl bromides and iodides, but may struggle with less reactive aryl chlorides and sterically hindered substrates. Requires higher temperatures and catalyst loadings. | For coupling of 4-chloroacetophenone with phenylboronic acid, can achieve moderate to good yields, but often requires elevated temperatures and longer reaction times. |
| Pd(OAc)₂ + PPh₃ | An in situ generated catalyst system from a stable Pd(II) precursor. Triphenylphosphine (PPh₃) is a classical, relatively inexpensive ligand. Performance is generally similar to Pd(PPh₃)₄. | Similar to Pd(PPh₃)₄, effective for activated aryl halides but less so for challenging substrates. |
| Pd₂(dba)₃ + Buchwald Ligands (e.g., XPhos, SPhos) | A highly active catalyst system. Pd₂(dba)₃ is a common Pd(0) source. Buchwald ligands are bulky and electron-rich biaryl phosphines that promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination.[2] This makes them ideal for coupling challenging substrates like aryl chlorides and sterically hindered boronic acids. | In the coupling of 4-chloroanisole with phenylboronic acid using XPhos, yields of >95% can be achieved at 100°C in relatively short reaction times.[2] SPhos has also shown high efficiency in coupling sterically hindered substrates.[2] |
| Palladacycle Precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) | These are pre-formed, air- and moisture-stable Pd(II) complexes containing a Buchwald ligand. They offer greater convenience and reproducibility as they do not require the handling of air-sensitive phosphine ligands separately. They are highly active and effective for a broad range of substrates, including aryl chlorides. | For the coupling of 4-chloroacetophenone with various boronic acids, these precatalysts consistently provide high yields (>90%) under relatively mild conditions. |
| PdCl₂(dppf) | A robust and versatile catalyst containing a bidentate ferrocenylphosphine ligand (dppf). It is particularly effective for a wide range of substrates, including those with heteroatoms, and is known for its thermal stability. | Often used for challenging couplings, including those involving heteroaryl boronic acids, demonstrating high yields.[3] |
Note: The performance data presented is for illustrative purposes, based on studies of substrates with similar electronic and steric properties to 4-Chloro-2-ethoxyphenylboronic acid. Optimal conditions for a specific reaction should be determined experimentally.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. The first protocol details a general procedure using a modern, highly active Buchwald-type catalyst system, which is recommended for a challenging substrate like 4-Chloro-2-ethoxyphenylboronic acid when coupling with an aryl chloride. The second outlines a more classical approach suitable for more reactive aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with 4-Chloro-2-ethoxyphenylboronic Acid using a Palladacycle Precatalyst
This protocol is designed for challenging couplings and prioritizes efficiency and broad substrate scope.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. K₃PO₄ is a strong base that is effective in promoting transmetalation without causing significant side reactions.
-
-
Catalyst Addition: To the flask, add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).
-
Rationale: Palladacycle precatalysts are air-stable and provide a reliable source of the active Pd(0) species upon heating. Low catalyst loadings are often sufficient due to their high activity.
-
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5-10 mL).
-
Rationale: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and unwanted side reactions like protodeboronation of the boronic acid.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: This ensures the removal of oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl chloride.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a short plug of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Classical Suzuki-Miyaura Coupling of an Aryl Bromide with 4-Chloro-2-ethoxyphenylboronic Acid
This protocol is suitable for more reactive aryl bromides and utilizes a more traditional catalyst system.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl bromide (1.0 mmol, 1.0 equiv), 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) in a suitable solvent system such as a mixture of toluene and ethanol.
-
Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Rationale: A biphasic solvent system with an aqueous inorganic base is a common and effective condition for Suzuki couplings.
-
-
Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Conclusion
The selection of an optimal catalyst system is paramount for the successful Suzuki-Miyaura cross-coupling of 4-Chloro-2-ethoxyphenylboronic acid. For couplings involving less reactive aryl chlorides, the use of modern catalyst systems comprising bulky, electron-rich phosphine ligands, such as the Buchwald ligands, or their corresponding palladacycle precatalysts is highly recommended.[2] These advanced catalysts offer superior reactivity, broader substrate scope, and often allow for milder reaction conditions and lower catalyst loadings. For more reactive coupling partners like aryl bromides and iodides, traditional catalysts such as Pd(PPh₃)₄ can still provide satisfactory results. The experimental protocols provided herein serve as a robust starting point for researchers, and further optimization of reaction parameters may be necessary to achieve the desired outcome for specific substrate combinations.
References
A Senior Application Scientist's Guide to Validating Products from 4-Chloro-2-ethoxyphenylboronic Acid Reactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis, The Imperative of Structural Verification
In the landscape of modern organic synthesis, 4-Chloro-2-ethoxyphenylboronic acid has emerged as a highly versatile building block. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which provides a powerful method for the formation of carbon-carbon bonds to construct complex biaryl scaffolds.[1][2][3] These scaffolds are cornerstones in the development of pharmaceuticals and advanced materials. However, the successful synthesis of a target molecule is only the first step. For any researcher in drug development or materials science, the subsequent, and arguably more critical, phase is the unambiguous validation of the product's structure.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the structure of products derived from 4-Chloro-2-ethoxyphenylboronic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and offer field-proven insights to navigate the common challenges and potential pitfalls associated with these reactions.
The Suzuki-Miyaura Coupling: A Mechanistic Overview and Potential Pitfalls
The Suzuki-Miyaura coupling is the preeminent application for arylboronic acids, enabling the formation of a biaryl C-C bond between an organohalide and the organoboron species.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Comprehensive workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For products of 4-Chloro-2-ethoxyphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture.
-
Expertise & Experience: The causality for starting with ¹H NMR is its speed and sensitivity. It provides an immediate snapshot of the reaction's success by revealing the disappearance of starting material signals and the appearance of new aromatic signals with distinct coupling patterns indicative of the newly formed biaryl system.
A. ¹H NMR Spectroscopy
-
Objective: To confirm the proton environment, assess purity, and identify key structural motifs.
-
Self-Validating Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.
-
Analysis & Interpretation:
-
Confirm Disappearance of Starting Materials: Verify the absence of the boronic acid's B(OH)₂ protons (a broad singlet, often around δ 4-8 ppm, which is exchangeable with D₂O) and the specific aromatic signals of the halide partner.
-
Analyze Aromatic Region (δ 6.5-8.5 ppm): Look for new multiplets corresponding to the coupled product. The substitution pattern of the 4-Chloro-2-ethoxyphenyl ring and its new partner will dictate the specific chemical shifts and J-coupling constants.
-
Analyze Aliphatic Region (δ 1.0-4.5 ppm): The ethoxy group (-OCH₂CH₃) should be clearly visible as a triplet and a quartet. A shift in these signals compared to the starting boronic acid can indicate successful coupling.
-
Integration: The ratio of integrals for the aromatic and aliphatic protons must match the expected structure.
-
-
B. ¹³C NMR Spectroscopy
-
Objective: To confirm the carbon skeleton and the number of unique carbon environments.
-
Protocol: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time.
-
Interpretation: The spectrum should show the expected number of signals for the biaryl product. The C-B carbon signal from the starting material (typically δ 120-140 ppm) should be absent, replaced by a new quaternary carbon signal at the point of coupling.
C. ¹¹B NMR Spectroscopy
-
Objective: To specifically detect any residual boron-containing impurities. [6][7]* Protocol: This specialized experiment is crucial if there is any suspicion of boron-containing byproducts.
-
Interpretation: Phenylboronic acids typically show a broad signal around δ 28-33 ppm, while their corresponding boroxines appear at a similar chemical shift. [6]The absence of signals in this region provides strong evidence for the complete removal of boron-containing species.
| Technique | Strengths | Weaknesses | Primary Role in Validation |
| ¹H NMR | Fast, quantitative, highly sensitive to structure and purity. | Can have overlapping signals in complex molecules. | Initial assessment of reaction success and purity. |
| ¹³C NMR | Confirms carbon backbone and symmetry. | Low sensitivity, requires more sample/time. | Confirms number of unique carbons. |
| ¹¹B NMR | Highly specific for boron-containing species. | Requires access to a multinuclear probe. | Definitive check for removal of starting material/boroxine. |
Mass Spectrometry (MS): Confirming Molecular Identity
MS provides the exact molecular weight of the product, offering orthogonal confirmation to NMR data. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing a high degree of confidence.
-
Expertise & Experience: While NMR confirms connectivity, MS confirms composition. The choice of ionization method is critical. Electrospray ionization (ESI) is excellent for polar molecules and is commonly used with LC-MS, while electron ionization (EI), often with GC-MS, is suitable for more volatile, thermally stable compounds. [8][9] Self-Validating Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. [10]2. Method Development: Use a standard C18 reverse-phase column. A gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) is typically effective for separating the biaryl product from less polar impurities or more polar starting materials.
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion. Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ adducts.
-
Analysis & Interpretation:
-
The primary peak in the chromatogram should correspond to the product.
-
The mass spectrum for this peak must show an intense signal corresponding to the calculated molecular weight of the target compound.
-
Crucially, examine the isotopic pattern. The presence of a chlorine atom in the 4-Chloro-2-ethoxyphenyl moiety will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak, confirming the presence of chlorine.
-
| Technique | Strengths | Weaknesses | Primary Role in Validation |
| LC-MS (ESI) | High sensitivity, provides purity (UV) and MW data simultaneously. | Ionization efficiency can vary; not inherently quantitative without standards. | Confirms molecular weight and purity profile. |
| HRMS | Provides exact mass and elemental composition. | Less common instrumentation. | Unambiguous confirmation of the molecular formula. |
X-ray Crystallography: The Gold Standard
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. [11]
-
Expertise & Experience: This method is the final arbiter in any structural debate. However, its major prerequisite is the ability to grow a high-quality single crystal, which can be a significant challenge and is not always feasible.
-
Protocol:
-
Crystallization: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.
-
Alternative Methodologies: A Comparative Overview
While Suzuki-Miyaura coupling is dominant, other methods can produce similar biaryl structures. Understanding these alternatives provides context for why a particular synthetic route is chosen and what impurities might be expected.
| Reaction | Organometallic Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity, stable reagents, commercially available, compatible with aqueous conditions. [4][12] | Potential for protodeboronation. |
| Stille Coupling | Organotin (R-SnBu₃) | Tolerant of many functional groups. | High toxicity of tin reagents, difficult removal of tin byproducts. [2] |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity. | Reagents are sensitive to air and moisture, lower functional group tolerance. [2] |
Senior Scientist's Perspective: An Integrated and Vigilant Approach
The validation of a synthetic product is not a checklist to be completed but a logical investigation to be pursued. The data from each analytical technique must be consistent and complementary. An unexpected NMR signal should be rationalized by a corresponding mass in the LC-MS data. The isotopic pattern in the mass spectrum must align with the elemental composition determined by NMR.
Always begin with the assumption that impurities are present. This mindset forces a more critical examination of the data and a more rigorous approach to purification. For products derived from 4-Chloro-2-ethoxyphenylboronic acid, pay special attention to signs of protodeboronation and homocoupling, as these are the most common side reactions. By employing the multi-pronged, self-validating workflows detailed in this guide, researchers can ensure the scientific integrity of their work and build a foundation of trust in their results, which is paramount in the fields of drug discovery and materials science.
References
- Benchchem. (n.d.). A Comparative Guide to Validating the Structure of Butyldichloroborane Reaction Products.
- Klod, S., et al. (2009). 17O NMR studies of boronic acids and their derivatives. RSC Publishing.
- ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.
- ResearchGate. (n.d.). 17O NMR studies of boronic acids and their derivatives.
- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Synthesis, X-ray, spectroscopic and a preliminary Suzuki coupling screening studies of a complete series of dPPfMX(2) (M = Pt, Pd; X = Cl, Br, I).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air.
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- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. rose-hulman.edu [rose-hulman.edu]
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- 7. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. Within the vast arsenal of reagents for this Nobel Prize-winning methodology, halogen-substituted phenylboronic acids are indispensable building blocks. The introduction of chlorine or fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic properties, which in turn dictates its reactivity, stability, and the optimal conditions for its use.[3]
This guide provides an in-depth comparison of the reactivity profiles of chloro- and fluoro-substituted phenylboronic acids. Moving beyond a simple recitation of facts, we will dissect the underlying electronic and steric principles that govern their behavior in the palladium-catalyzed catalytic cycle. We will explore the delicate balance between enhanced reactivity and increased susceptibility to decomposition pathways, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate reagent and optimize reaction conditions for successful synthesis.
Fundamental Principles: The Dueling Effects of Halogen Substitution
The reactivity of a substituted phenylboronic acid is not governed by a single property but by a complex interplay of electronic and steric factors. Understanding the distinct characteristics of fluorine and chlorine is paramount to predicting their behavior.
Electronic Effects: Inductive vs. Resonance
Halogens exert two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the ring through the sigma bond framework. Due to its superior electronegativity, fluorine exerts a stronger inductive pull than chlorine.[4]
-
Resonance Effect (+M): The lone pair electrons on the halogen can be donated into the aromatic pi-system. This effect is dependent on the orbital overlap between the halogen's p-orbital and the ring's p-orbitals. Fluorine's 2p orbital is of comparable size to carbon's 2p orbital, leading to efficient overlap and a more significant +M effect than chlorine, whose larger 3p orbital overlaps less effectively.
The net electronic effect of the halogen determines the electron density of the phenyl ring and the Lewis acidity of the boronic acid moiety. The introduction of fluorine substituents is known to increase the acidity of phenylboronic acids.[5] This enhanced acidity, particularly for ortho- and meta-substituted isomers, plays a crucial role in the catalytic cycle.[5]
Steric Effects
Steric hindrance arises from the physical size of the substituent, which can impede the approach of reagents to the reaction center.[6] Chlorine has a larger atomic radius (van der Waals radius ~1.75 Å) compared to fluorine (~1.47 Å). This difference is especially significant for ortho-substituted phenylboronic acids, where the bulky chlorine atom can sterically shield the boronic acid group, potentially slowing down key steps like transmetalation.
}
Electronic effects of fluoro vs. chloro substituents.
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7] The nature of the halogen substituent on the phenylboronic acid primarily influences the crucial transmetalation step and the prevalence of a destructive side reaction, protodeboronation.
}
The catalytic cycle of the Suzuki-Miyaura reaction.
Transmetalation: The Key Transfer Step
Transmetalation involves the transfer of the aryl group from the boron atom to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[8]
-
Fluoro-Substituted Phenylboronic Acids: The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom. This facilitates the attack of the base (e.g., hydroxide) to form the active boronate. This increased propensity to form the boronate can lead to a faster rate of transmetalation compared to less acidic boronic acids.[5] Studies have shown that highly fluorinated arylboronic esters can exhibit remarkably high reactivity.[9]
-
Chloro-Substituted Phenylboronic Acids: While also electron-withdrawing, the effect of chlorine is less pronounced. These boronic acids are less acidic than their fluoro-analogs, leading to a lower equilibrium concentration of the active boronate under identical basic conditions. Consequently, their rate of transmetalation may be slower. However, they are generally more stable, which often compensates for this slightly lower intrinsic reactivity.
Protodeboronation: The Critical Side Reaction
Protodeboronation is a non-productive pathway where the carbon-boron bond is cleaved by a proton, resulting in the formation of a simple arene and boric acid.[10] This side reaction is a major cause of yield loss, especially in reactions requiring heat and strong bases.
The susceptibility to protodeboronation is highly dependent on the electronic properties of the aryl group. Electron-deficient arylboronic acids are significantly more prone to this decomposition pathway.[11][12]
-
Fluoro-Substituted Phenylboronic Acids: Due to the powerful electron-withdrawing effect of fluorine, these boronic acids are highly susceptible to protodeboronation .[11] Polyfluorinated phenylboronic acids can be notoriously unstable under standard Suzuki conditions, sometimes decomposing within minutes.[13] This instability is the single most critical factor to consider when working with these reagents and necessitates careful optimization of reaction conditions.
-
Chloro-Substituted Phenylboronic Acids: These compounds are more robust. The lesser electron-withdrawing character of chlorine makes the C-B bond less polarized and less susceptible to protonolysis. While protodeboronation can still occur, it is generally a much slower process, allowing for more flexible and forcing reaction conditions.
Comparative Experimental Data
The theoretical differences in reactivity manifest in tangible experimental outcomes. The following table summarizes typical results from Suzuki-Miyaura couplings, illustrating the trade-offs between chloro- and fluoro-substituted phenylboronic acids. Note that direct, side-by-side comparisons are sparse in the literature, and performance is highly dependent on the specific substrates and conditions used.
| Phenylboronic Acid | Coupling Partner | Catalyst System | Base / Solvent | Time (h) | Yield (%) | Key Observation | Reference(s) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ / H₂O | 3 | ~85 | Good reactivity under aqueous conditions. | [14][15] |
| 4-Fluorophenylboronic acid | Bromobenzene | Pd-NHC Complex | Cs₂CO₃ / iPrOH | 12 | 92 | High yield achieved with a specialized catalyst system. | [16] |
| Pentafluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 0.2 | 97 | Extremely fast reaction but requires a specialized precatalyst to prevent rapid decomposition. | [13] |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene/H₂O | 12 | 85 | Standard, robust conditions yield good results. | [17] |
| 4-Chlorophenylboronic acid | 4-Nitrochlorobenzene | PdCl₂(L) | K₃PO₄ / H₂O | 4 | ~70 | Demonstrates coupling with a less reactive aryl chloride, though yield is moderate. | [18] |
| 2-Chlorophenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 24 | 78 | Slower reaction likely due to ortho-substituent steric hindrance. | [19] |
Optimized Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated phenylboronic acid with an aryl bromide. Critical notes are included to guide optimization based on the specific halogen substituent.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Halogenated Phenylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene/Dioxane and/or H₂O, ~0.1-0.2 M)
-
Inert Gas (Nitrogen or Argon)
Experimental Workflow:
}
General experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the halogenated phenylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent(s) via syringe. If using an aqueous mixture, use degassed water. Sparge the resulting slurry with the inert gas for 15-20 minutes to thoroughly degas the system.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the aryl bromide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Causality and Optimization – The Scientist's Insight:
-
For Fluoro-Substituted Phenylboronic Acids:
-
Minimize Protodeboronation: These substrates are sensitive. Consider using milder bases like K₃PO₄ or even anhydrous conditions with CsF or KF.[20]
-
Lower Temperatures: If possible, run the reaction at a lower temperature (e.g., 70-80 °C) to reduce the rate of decomposition.
-
Reagent Stoichiometry: Using a slightly larger excess of the boronic acid (e.g., 1.5 equiv) can help compensate for any decomposition that occurs during the reaction.
-
Catalyst Activation: For particularly challenging couplings, using a pre-catalyst that rapidly forms the active Pd(0) species can initiate the productive cycle before the boronic acid decomposes.[13]
-
-
For Chloro-Substituted Phenylboronic Acids:
-
Robust Conditions: These reagents are more stable and can tolerate a wider range of bases (including Na₂CO₃) and higher temperatures.
-
Coupling with Aryl Chlorides: If the coupling partner is an aryl chloride (which is less reactive than an aryl bromide), a more active catalyst system is required. This typically involves using a palladium source like Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).
-
Conclusion
The choice between a chloro- and fluoro-substituted phenylboronic acid is a strategic decision based on a trade-off between reactivity and stability.
-
Fluoro-substituted phenylboronic acids offer the potential for higher reactivity, driven by the increased Lewis acidity of the boron center. However, this comes at the significant cost of instability, as they are highly prone to protodeboronation. Their successful use demands carefully optimized, often milder, reaction conditions to outpace this destructive side reaction.
-
Chloro-substituted phenylboronic acids represent a more robust and versatile option. They are considerably more stable under typical basic Suzuki conditions, making them more forgiving reagents. While their intrinsic rate of transmetalation may be slightly lower, their stability often leads to higher overall yields in less optimized systems, providing a reliable balance of reactivity and practicality.
Ultimately, a deep understanding of the fundamental electronic and steric properties of these reagents empowers the synthetic chemist to make informed decisions, transforming challenging cross-couplings into successful and reproducible outcomes.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Alcarazo, M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
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Valverde, E., & Al-Zoubi, R. M. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Mini-Reviews in Organic Chemistry, 18. Retrieved from [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
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NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Akkoç, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11, 35141-35149. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Reddit. (2020, August 31). Boronic acid/ester transmetallation rates?. r/OrganicChemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1240-1243. Retrieved from [Link]
-
Gascón, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81. Retrieved from [Link]
-
Buchwald, S. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(42), 12644-12645. Retrieved from [Link]
-
ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4691-4698. Retrieved from [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. Retrieved from [Link]
-
Szachnowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2326-2334. Retrieved from [Link]
-
Smith, A. M. R. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. Retrieved from [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
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Reddit. (2021, August 14). Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry. Retrieved from [Link]
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- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to HPLC and GC-MS Analysis of 4-Chloro-2-ethoxyphenylboronic Acid Reaction Products
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes, identifying impurities, and ensuring the quality of final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products derived from 4-Chloro-2-ethoxyphenylboronic acid, a versatile building block in modern organic synthesis.
The primary focus will be on two of the most common and powerful cross-coupling reactions where this boronic acid is employed: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to guide you in selecting the optimal analytical technique for your specific research needs.
The Synthetic Landscape: Potential Reactions and Analytical Challenges
4-Chloro-2-ethoxyphenylboronic acid is a valuable reagent predominantly used in palladium-catalyzed cross-coupling reactions. Understanding the expected products and potential side products is crucial for developing robust analytical methods.
Key Reactions:
-
Suzuki-Miyaura Coupling: This reaction couples the boronic acid with an aryl or vinyl halide (or triflate) to form a biaryl or vinyl-substituted aromatic compound.
-
Buchwald-Hartwig Amination: This reaction forms a bond between the boronic acid's aryl group and a primary or secondary amine.
Common Side Products and Impurities:
-
Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen.[1]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-chloro-3-ethoxybenzene. This is a common side reaction, especially with electron-deficient boronic acids.[2]
-
Oxidation: Conversion of the boronic acid to the corresponding phenol (4-chloro-2-ethoxyphenol).
-
Residual Starting Materials: Unreacted 4-Chloro-2-ethoxyphenylboronic acid and the coupling partner (e.g., aryl halide or amine).
The diversity of these potential products, with their varying polarities and volatilities, presents a significant analytical challenge. The choice between HPLC and GC-MS is therefore not arbitrary but a strategic decision based on the specific information required.
Comparative Analysis: HPLC vs. GC-MS
The selection of the primary analytical technique hinges on the properties of the analytes and the goals of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Non-volatile, semi-volatile, and thermally labile compounds. Ideal for a wide range of polarities. | Volatile and thermally stable compounds. Non-volatile or polar compounds often require derivatization. |
| Sample Preparation | Typically involves dilution in a suitable solvent and filtration. | May require extraction and derivatization to increase volatility and thermal stability. |
| Information Obtained | Quantitative information on concentration (with proper calibration), retention time for identification. Can be coupled with MS for structural information. | High-resolution separation, mass spectra for definitive identification of known and unknown compounds, and quantitative analysis. |
| Strengths | Versatile, applicable to a broad range of compounds without derivatization, robust for quantitative analysis. | Excellent separation efficiency, high sensitivity, and definitive compound identification through mass spectral libraries. |
| Limitations | Lower peak capacity compared to GC, potential for on-column degradation of sensitive compounds like boronic esters.[3] | Not suitable for non-volatile or thermally unstable compounds without derivatization, which adds complexity. |
Experimental Workflows
A logical and well-defined workflow is essential for obtaining reliable and reproducible analytical data. The following diagram illustrates a general workflow for the analysis of a reaction mixture from synthesis to data interpretation.
Detailed Experimental Protocols
Part 1: Synthesis Protocols
A. Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic Acid with 4-Bromoanisole
This protocol provides a method for the synthesis of 4'-methoxy-2-ethoxy-4-chlorobiphenyl.
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or a preliminary HPLC or GC-MS analysis. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
B. Buchwald-Hartwig Amination of 4-Chloro-2-ethoxyphenylboronic Acid with Morpholine
This protocol describes the synthesis of 4-(4-chloro-2-ethoxyphenyl)morpholine.
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction flask.
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add 4-Chloro-2-ethoxyphenylboronic acid (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC or a rapid analytical method. The reaction is typically complete in 12-24 hours.
-
After completion, cool the mixture to room temperature.
Part 2: Sample Preparation for Analysis
-
Quenching: Quench the reaction mixture by adding 10 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Sample for Analysis: Dissolve a small, accurately weighed amount of the crude residue in a suitable solvent (e.g., acetonitrile or methanol for HPLC; dichloromethane or ethyl acetate for GC-MS) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Part 3: Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring the progress of the reaction and quantifying the major components. A reversed-phase method is generally suitable for the separation of the starting materials, products, and byproducts.
Instrumentation and Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For separating a variety of boronic acids, an XSelect™ Premier HSS T3 Column has shown good resolution.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A typical gradient would be to start with a lower percentage of organic solvent and gradually increase it to elute the more non-polar compounds.[5]
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: Hold at 90% B
-
18-18.5 min: 90% to 10% B
-
18.5-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of volatile components. For non-volatile or polar compounds, derivatization is often necessary.
1. Analysis of Volatile Components (Without Derivatization)
This method is suitable for the analysis of the aryl halide, the protodeboronation product, and the final coupled product if it is sufficiently volatile and thermally stable.
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: A temperature program is crucial for separating compounds with a range of boiling points.[6][7][8]
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration of the analytes.
2. Analysis of Phenolic Byproducts (With Derivatization)
The potential phenolic byproduct (4-chloro-2-ethoxyphenol) is polar and may exhibit poor peak shape in GC. Derivatization, such as silylation, converts the polar -OH group into a less polar and more volatile silyl ether, improving chromatographic performance.[9][10][11]
Derivatization Protocol (Silylation):
-
To the dried crude reaction residue (approximately 1-2 mg) in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
The same GC-MS conditions as described above can be used for the analysis of the derivatized sample.
Data Comparison and Interpretation
The following table presents a hypothetical comparison of the expected analytical results for a Suzuki-Miyaura reaction mixture of 4-Chloro-2-ethoxyphenylboronic acid and 4-bromoanisole.
| Compound | Expected Retention Time (HPLC) | Expected Retention Time (GC-MS) | Key Mass Fragments (m/z) in GC-MS | Notes |
| 1-Chloro-3-ethoxybenzene (Protodeboronation) | Early eluting | Early eluting | 156 (M+), 128, 99, 63 | Volatile and readily analyzed by GC-MS. |
| 4-Bromoanisole (Starting Material) | Mid-eluting | Mid-eluting | 186/188 (M+), 171/173, 143/145, 77 | Isotopic pattern of bromine is a key identifier. |
| 4-Chloro-2-ethoxyphenylboronic acid | Early eluting | Not typically analyzed directly by GC-MS | - | Prone to dehydration or decomposition in the GC injector. |
| 4,4'-dichloro-2,2'-diethoxy-1,1'-biphenyl (Homocoupling) | Late eluting | Late eluting | 310 (M+), 282, 247, 123 | Higher molecular weight, later elution. |
| 4'-methoxy-2-ethoxy-4-chlorobiphenyl (Product) | Late eluting | Late eluting | 262 (M+), 234, 219, 139 | The desired product, typically the major peak. |
| 4-Chloro-2-ethoxyphenol (Oxidation) | Mid-eluting | Requires derivatization | 172 (underivatized), 244 (TMS derivative) | Derivatization is crucial for good peak shape in GC. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of reaction products from 4-Chloro-2-ethoxyphenylboronic acid. The choice of method should be guided by the specific analytical needs.
-
For routine reaction monitoring and quantification of major components , HPLC is often the more straightforward and versatile choice. It can handle the wide range of polarities present in the reaction mixture without the need for derivatization.
-
For definitive identification of byproducts, impurity profiling, and analysis of volatile components , GC-MS is superior due to its high resolving power and the structural information provided by mass spectrometry. However, the need for derivatization for polar analytes like phenols adds an extra step to the workflow.
For comprehensive characterization of a reaction, a combination of both techniques is often ideal. HPLC can provide robust quantitative data, while GC-MS can be used to confirm the identity of peaks and elucidate the structure of unknown impurities. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and efficiency of their synthetic endeavors.
References
-
Roessner, U., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(7), 12373-12399. [Link]
-
Lee, I. S., & Lee, S. T. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
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Atapattu, S. N., & Rosenfeld, J. (2013). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A, 1283, 1-10. [Link]
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Mishra, P., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Plant Physiology and Biochemistry, 185, 134-144. [Link]
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Dolan, J. W. (2017). Gradient HPLC for Reversed-Phase Separations. LCGC North America, 35(10), 734-739. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Phenomenex. (2023, August 12). Temperature Programming for Better GC Results. Phenomenex. [Link]
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Wikipedia contributors. (2023, November 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Rulíšek, L., & Fiedler, P. (2001). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Collection of Czechoslovak Chemical Communications, 66(9), 1333-1346. [Link]
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Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Nolan, S. P., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 6(13), 2209-2212. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. [Link]
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Chemistry For Everyone. (2023, August 10). What Is Temperature Programming In GC-MS? [Video]. YouTube. [Link]
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Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]
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Agilent Technologies. (n.d.). GC Method Development. Agilent. [Link]
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Köckritz, A., et al. (2016). Continuous Suzuki–Miyaura Reactions with Novel Ce–Sn–Pd Oxides and Integrated Crystallization as Continuous Downstream. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 127-140. [Link]
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Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI. [Link]
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Li, J. J., et al. (2015). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. RSC Advances, 5(103), 84893-84899. [Link]
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Dolan, J. W. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 778-782. [Link]
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Wang, S. M., & Wang, A. S. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 12(4), 275-290. [Link]
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Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
LibreTexts Chemistry. (2022). 2.5E: GC Parameters. [Link]
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Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. ACS GCI. [Link]
-
Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14937-14947. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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DeRuiter, J., & Clark, C. R. (2007). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 45(8), 477-485. [Link]
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Awad, T. (2009). GC/MS STUDY ON ETHOXYPHENETHYLAMINES RELATED TO MDMA. [Thesis, Auburn University]. [Link]
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Regalado, E. L., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Chromatography A, 1217(18), 3052-3057. [Link]
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O'Connor, P. B., & Costello, C. E. (2001). Reversed-phase HPLC separation of human serum employing a novel saw-tooth gradient: toward multidimensional proteome analysis. Analytical Chemistry, 73(18), 4491-4498. [Link]
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Kuwayama, K., et al. (2014). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 32(2), 223-233. [Link]
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Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 624-633. [Link]
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Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 37(11), 814-825. [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
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A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 4-Chloro-2-ethoxyphenylboronic Acid
Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] The success of this powerful reaction is critically dependent on the quality of its constituent building blocks. 4-Chloro-2-ethoxyphenylboronic acid (CAS 850568-80-8) is a key intermediate, valued for introducing a specifically functionalized phenyl ring into complex target molecules.[3][4] However, its utility is directly proportional to its purity. Contaminants, even at trace levels, can poison the palladium catalyst, introduce unwanted side products, and ultimately compromise the yield, reproducibility, and safety profile of the final active pharmaceutical ingredient (API) or material.[1]
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of a newly synthesized batch of 4-Chloro-2-ethoxyphenylboronic acid. We will move beyond mere protocol recitation to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. Our discussion will focus on a multi-technique, or orthogonal, strategy, as no single method can provide a complete purity profile. We will compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis, providing the data and workflows necessary for researchers, scientists, and drug development professionals to make informed decisions.
Chapter 1: Understanding the Impurity Profile
Effective purity assessment begins with anticipating the potential impurities. For 4-Chloro-2-ethoxyphenylboronic acid, these generally fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials or residual reagents from the synthesis. A common synthetic route involves the reaction of 1-chloro-3-ethoxybenzene with a strong base and a borate ester, followed by acidic workup.[5] Therefore, residual starting materials or solvents (e.g., toluene, THF) may be present.
-
Inherent Degradants (Boroxines): A well-documented characteristic of boronic acids is their propensity to undergo dehydration, reversibly forming a cyclic trimeric anhydride known as a boroxine.[6][7] While this is not technically an impurity in the traditional sense (as it can revert to the acid), its presence can complicate quantification by other methods and affect reactivity. Commercial suppliers often note that their product contains "varying amounts of Anhydride".[8]
-
Side-Reaction Byproducts: The most common side-reaction, particularly under oxidative conditions or in the presence of Pd(II) species, is the homocoupling of two boronic acid molecules to form a symmetrical biaryl compound.[2][9][10] Protodeboronation, the cleavage of the C-B bond to yield 1-chloro-3-ethoxybenzene, is another possible byproduct.[9]
Chapter 2: A Multi-Technique Approach to Purity Assessment
A cornerstone of analytical chemistry is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a much higher degree of confidence in the final purity value. For 4-Chloro-2-ethoxyphenylboronic acid, we will compare the "workhorse" quantitative method (HPLC-UV), a powerful identification tool (LC-MS), the definitive structural tool (NMR), and a rapid physical check (Melting Point).
Chapter 3: High-Performance Liquid Chromatography (HPLC-UV)
Principle of Causality: HPLC is the gold standard for purity determination in the pharmaceutical industry.[11] It separates compounds in a mixture by passing them through a column packed with a stationary phase. The separation is based on the differential partitioning of each compound between the stationary phase and a liquid mobile phase. For arylboronic acids, reversed-phase HPLC using a C18 column is most common, separating compounds primarily based on their hydrophobicity. A UV detector quantifies the compounds as they elute from the column, allowing for the calculation of purity based on the relative area of the peaks.
Experimental Protocol: Reversed-Phase HPLC-UV
-
System Preparation: Agilent 1260 Infinity II or similar HPLC system equipped with a diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of synthesized 4-Chloro-2-ethoxyphenylboronic acid and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Data Presentation & Interpretation
The primary output is a chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
| Compound | Retention Time (min) | Area % (Synthesized Batch) | Area % (Commercial Std. >98%) |
| 4-Chloro-2-ethoxyphenylboronic acid | 10.2 | 98.5% | 99.1% |
| Impurity 1 (Homocoupled Dimer) | 14.5 | 0.8% | 0.3% |
| Impurity 2 (Process-related) | 7.8 | 0.5% | 0.4% |
| Impurity 3 (Boroxine) | 11.5 | 0.2% | 0.2% |
This data suggests the synthesized batch is of high purity, comparable to a commercial standard, with a slightly higher level of the homocoupled dimer.
Chapter 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Causality: While HPLC-UV quantifies impurities, it cannot identify them without a corresponding reference standard. LC-MS solves this by coupling the HPLC separation directly to a mass spectrometer.[12] The MS ionizes the eluting compounds and measures their mass-to-charge ratio (m/z), providing molecular weight information that is crucial for identifying unknown impurities. For boronic acids, electrospray ionization (ESI) is a common and effective technique.[12]
Experimental Protocol: UPLC-ESI-MS
-
System Preparation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-4.0 min: Linear gradient from 2% to 98% B
-
4.0-5.0 min: Hold at 98% B
-
5.1-6.0 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Parameters (Negative ESI Mode):
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 50-650.
-
Data Presentation & Interpretation
LC-MS confirms the identity of the impurities tentatively assigned by HPLC. The molecular weight of 4-Chloro-2-ethoxyphenylboronic acid is 200.43 g/mol .
| Peak from HPLC | Observed m/z [M-H]⁻ | Calculated Mass | Proposed Identity |
| Main Peak | 199.03 | 200.04 | 4-Chloro-2-ethoxyphenylboronic acid |
| Impurity 1 | 329.08 | 330.19 | Homocoupled Dimer (C₁₆H₁₆Cl₂O₂) |
| Impurity 2 | 155.03 | 156.59 | Protodeboronation Product (C₈H₉ClO) |
| Impurity 3 | 547.12 | 546.54 | Boroxine Trimer [M-H]⁻ |
This analysis provides high confidence in the identity of the major byproduct as the homocoupled dimer and confirms the presence of the boroxine.
Chapter 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and number of each type of atom. For purity assessment, ¹H NMR is particularly useful. The integral (area under a peak) is directly proportional to the number of protons it represents, allowing for quantification of impurities against the main component, provided a peak from the impurity does not overlap with a peak from the product. It is also excellent for detecting residual solvents.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H acquisition.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the solvent peak (DMSO) to 2.50 ppm.
Data Interpretation
The ¹H NMR spectrum should be consistent with the structure of 4-Chloro-2-ethoxyphenylboronic acid.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.8 (s, 2H, -B(OH)₂), ~7.4-7.0 (m, 3H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
-
Structural Confirmation: The presence of all expected signals with correct integration and splitting patterns confirms the identity of the bulk material.
-
Impurity Detection: Small, unassignable peaks in the aromatic or aliphatic regions would indicate impurities. Residual synthesis solvent (e.g., Toluene at δ 2.36 and 7.2 ppm) would be readily apparent. By comparing the integral of a known impurity peak to a product peak, its concentration can be estimated.
Chapter 6: Melting Point Analysis
Principle of Causality: A pure, crystalline compound has a distinct and sharp melting point range (typically < 2 °C). The presence of impurities disrupts the crystal lattice, which requires less energy to break apart. This phenomenon, known as melting point depression, results in both a lower and a broader melting range. It is a simple, fast, and cost-effective, albeit non-specific, indicator of purity.[13]
Experimental Protocol
-
Sample Preparation: Finely grind a small amount of the dry, synthesized product.
-
Loading: Tightly pack 2-3 mm of the sample into a capillary tube.
-
Measurement: Place the capillary in a calibrated melting point apparatus (e.g., Stuart SMP10).
-
Heating: Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
Data Presentation & Interpretation
| Sample | Literature Melting Point (°C) | Observed Melting Range (°C) | Interpretation |
| Commercial Standard | 154-158[13] | 155-157 | High Purity |
| Synthesized Batch | 154-158[13] | 151-155 | Good Purity, slight depression suggests minor impurities. |
The observed melting range for the synthesized batch is slightly lower and broader than the literature value, which corroborates the presence of the minor impurities detected by HPLC and LC-MS.
Chapter 7: Comparative Summary & Recommendations
Choosing the right analytical method depends on the specific question being asked. The table below provides a comparative summary to guide this decision.
| Technique | Primary Purpose | Sensitivity | Throughput | Cost/Complexity | Key Strength | Key Weakness |
| HPLC-UV | Quantification | High | High | Medium | Robust, precise quantification of purity and impurities.[14] | Cannot identify unknown impurities without standards. |
| LC-MS | Identification | Very High | High | High | Provides molecular weight for definitive impurity identification. | Quantification can be less precise than UV; response factors vary. |
| ¹H NMR | Structure Confirmation | Low-Medium | Medium | High | Unambiguous structure proof; good for solvent analysis. | Lower sensitivity for trace impurities; peak overlap can be an issue. |
| Melting Point | Physical Check | Low | Very High | Low | Extremely fast and simple check for bulk purity. | Non-specific; insensitive to low levels of impurities. |
Expert Recommendation
As a Senior Application Scientist, my recommendation for ensuring the quality of synthesized 4-Chloro-2-ethoxyphenylboronic acid is an integrated, orthogonal approach:
-
Initial Screening: Use Melting Point Analysis as a rapid, initial quality control check. A significant deviation from the literature value indicates a potentially serious purity issue that needs immediate investigation.
-
Routine Quality Control: Employ HPLC-UV as the primary method for routine purity testing and batch release. Once the impurity profile is established, this method provides the best balance of speed, precision, and cost for quantifying known impurities.
-
Process Development & Troubleshooting: Utilize LC-MS during synthesis development, for identifying unknown peaks that appear in the HPLC, and for troubleshooting failed reactions. Its identification power is indispensable for understanding and optimizing the synthetic process.
-
Final Product & Reference Standard: Use ¹H NMR for the definitive structural confirmation of the final, purified material. It serves as the ultimate proof of identity and is essential for characterizing a reference standard against which future batches will be compared.
By combining these techniques, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring that the 4-Chloro-2-ethoxyphenylboronic acid used in their critical synthetic applications is of the highest possible quality and integrity.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID CAS#: 850568-80-8. ChemicalBook.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- 4-Chloro-2-ethoxyphenylboronic Acid | 850568-80-8 | TCI EUROPE N.V. TCI Chemicals.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride). Toronto Research Chemicals.
- Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 4-Chlorophenylboronic acid synthesis. ChemicalBook.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Organic Syntheses Procedure. Organic Syntheses.
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- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Performance of Catalytic Systems in Suzuki-Miyaura Reactions with 4-Chloro-2-ethoxyphenylboronic acid
This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki-Miyaura cross-coupling reaction, focusing on the challenging substrate, 4-Chloro-2-ethoxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for catalyst selection and kinetic analysis. We will explore how modern ligand architectures dramatically accelerate reactions involving historically difficult aryl chloride electrophiles.
Introduction: The Challenge of Aryl Chlorides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1] Its widespread use in pharmaceutical and materials science stems from its functional group tolerance and the relatively low toxicity of its boron-based reagents.[2] The core of this transformation is a palladium-catalyzed cycle that couples an organoboron species with an organohalide.[3]
Historically, the reactivity of organohalides in this process follows the trend I > Br > OTf >> Cl.[4] Aryl chlorides, while economically attractive and widely available, have long been considered challenging substrates due to the strength of the C-Cl bond. Cleaving this bond in the initial, often rate-limiting, oxidative addition step requires highly active catalytic systems.[5][6] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the efficient coupling of these once-recalcitrant electrophiles.[5][7]
This guide focuses on the kinetic performance of various palladium catalyst systems in the coupling of an aryl chloride with 4-Chloro-2-ethoxyphenylboronic acid, a substrate featuring both an electron-donating ethoxy group and a deactivating chloro group. Understanding the reaction kinetics is paramount for process optimization, enabling reductions in catalyst loading, reaction time, and impurity formation.[8]
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The reaction mechanism is fundamental to understanding its kinetics. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Each step has its own rate, and the overall reaction rate is typically dictated by the slowest step in the cycle.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
For aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is energetically demanding and frequently the rate-determining step.[9] The choice of ligand is therefore critical, as electron-rich and sterically bulky ligands stabilize the electron-deficient palladium center and promote this difficult step.[7] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[10][11] Finally, reductive elimination from the diarylpalladium(II) complex forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]
Experimental Design for Comparative Kinetic Analysis
To objectively compare catalyst performance, a robust and reproducible experimental setup for reaction monitoring is essential. Modern Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy or automated online High-Performance Liquid Chromatography (HPLC), provide high-density, real-time data with minimal user intervention, making them superior to traditional offline analysis.[12][13]
Workflow for Kinetic Profiling
The following diagram outlines a generalized workflow for acquiring high-quality kinetic data for a Suzuki-Miyaura reaction.
Caption: A standardized workflow for conducting kinetic studies of cross-coupling reactions.
Detailed Protocol: Monitoring by Automated Online HPLC
This protocol describes a representative experiment for comparing different catalyst systems.
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide (e.g., 1-chloro-4-nitrobenzene as a model) and an internal standard (e.g., dodecane) in the chosen solvent (e.g., Toluene/Water mixture).
-
Prepare a stock solution of 4-Chloro-2-ethoxyphenylboronic acid (CAS 850568-80-8)[14].
-
Prepare a stock solution of the base (e.g., 1.5 M K₃PO₄).
-
-
Catalyst/Ligand Preparation: In a glovebox, prepare separate solutions for each catalytic system to be tested. For example:
-
System A (Traditional): Pre-weighed Pd(PPh₃)₄.
-
System B (Buchwald): Pre-weighed Pd(OAc)₂ and SPhos ligand.
-
System C (NHC): Pre-weighed PEPPSI-IPr precatalyst.
-
-
Reactor Setup:
-
Charge a jacketed lab reactor, equipped with a mechanical stirrer and a reflux condenser, with the aryl halide stock solution, boronic acid solution, and aqueous base.
-
Fit the reactor with an automated sampling probe (e.g., Mettler Toledo EasySampler) connected to an HPLC system.[13]
-
Purge the system with an inert gas (e.g., Argon) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Once the temperature is stable, inject the catalyst solution to start the reaction (t=0).
-
Program the automated system to withdraw, quench, and inject samples into the HPLC at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Integrate the HPLC chromatograms to determine the concentration of the starting material and product relative to the internal standard at each time point.
-
Plot concentration versus time to generate a reaction profile. The initial slope of this curve provides the initial reaction rate.
-
Comparative Performance of Catalytic Systems
The choice of ligand is the most critical factor influencing the kinetics of Suzuki-Miyaura couplings with aryl chlorides. Below is a comparative summary based on established principles for similar challenging substrates.[2][7][15]
| Catalytic System | Ligand Type | Expected Performance with Aryl Chlorides | Rationale for Kinetic Profile |
| System A: Pd(PPh₃)₄ | Traditional Monodentate Phosphine | Very Slow / No Reaction | Triphenylphosphine is not electron-rich or bulky enough to facilitate the difficult oxidative addition of the C-Cl bond. Reductive elimination can also be slow.[7][9] |
| System B: Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Biaryl Phosphine | Fast | SPhos is a "Buchwald-type" ligand designed specifically to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, making it highly effective for aryl chlorides.[15][16] |
| System C: PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Fast to Very Fast | NHCs are strong σ-donors, making the palladium center highly electron-rich and exceptionally active for the oxidative addition of C-Cl bonds. PEPPSI-type precatalysts are also highly stable.[2][9] |
| System D: "Ligand-Free" Pd/C | Heterogeneous | Moderate to Slow | While appealing for easy removal, "ligand-free" systems often involve soluble palladium species leaching into the solution.[17] The reaction rate is typically lower than with optimized homogeneous catalysts for challenging substrates.[18] |
Note: This table represents expected relative performance based on extensive literature on aryl chloride couplings. Actual rates depend on specific substrates, solvent, base, and temperature.
The Decisive Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction, and its choice can significantly alter the kinetic profile.[10] Its primary function is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[11][19] Kinetic investigations have shown that changing the base (e.g., from a weaker base like KOAc to a stronger one like K₂CO₃ or K₃PO₄) can shift the rate-determining step and dramatically improve reaction rates by accelerating transmetalation.[8] Therefore, when comparing catalyst systems, it is crucial to maintain a consistent and optimized base, as it is an integral part of the overall kinetic system.
Conclusion and Recommendations
Kinetic studies of the Suzuki-Miyaura reaction with challenging substrates like 4-Chloro-2-ethoxyphenylboronic acid are essential for developing efficient, robust, and scalable synthetic processes. While traditional catalysts like Pd(PPh₃)₄ are largely ineffective for unactivated aryl chlorides, modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) demonstrate vastly superior kinetic performance.
For researchers and process chemists working with aryl chlorides, the following is recommended:
-
Prioritize Modern Catalysts: Focus screening efforts on catalyst systems based on Buchwald-type biaryl phosphine ligands or NHC ligands, as these are specifically designed to overcome the high activation barrier of C-Cl bond cleavage.[2][15]
-
Employ In-Situ Monitoring: Utilize techniques like automated online HPLC or in-situ IR/NMR to gather high-quality, reproducible kinetic data. This provides deeper mechanistic insight and accelerates optimization.[12][20]
-
Optimize the Entire System: Recognize that the ligand, base, and solvent are interconnected. A holistic optimization approach is necessary to achieve the best kinetic performance. The role of the base in facilitating the transmetalation step should not be underestimated.[8]
By applying these principles, scientists can effectively harness the power of the Suzuki-Miyaura reaction for even the most challenging synthetic targets, paving the way for more efficient and economical production of complex molecules.
References
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Lima, F., & da Silva, A. B. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1588–1591. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5445-5449. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
Joshi, C., Macharia, J. M., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 198-205. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Hills, I. D., Netherton, M. R., & Fu, G. C. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(24), 5037-5041. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Retrieved from [Link]
-
ACS Publications. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488–16497. Retrieved from [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]
-
ACS Publications. (2025). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Retrieved from [Link]
-
White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]
-
Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid. Retrieved from [Link]
-
ResearchGate. (2025). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-2-ethoxyphenylboronic acid (contains varying amounts of anhydride). Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Semantic Scholar. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Characterization of Biaryls Derived from 4-Chloro-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The unique structural and electronic properties of biaryls make them invaluable scaffolds in drug design.[4][5] This guide provides an in-depth comparison of synthetic routes to biaryls using 4-Chloro-2-ethoxyphenylboronic acid, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, present detailed protocols, and compare this method with viable alternatives.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing carbon-carbon bonds between organoboron compounds and organic halides.[1][6][7] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][8][9]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[7][10][11]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) complex.[7][10] This step is often the rate-determining step in the catalytic cycle.[10]
-
Transmetalation: In the presence of a base, the organoboron compound (in this case, 4-Chloro-2-ethoxyphenylboronic acid) transfers its organic group to the palladium(II) complex.[10][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Biaryl using 4-Chloro-2-ethoxyphenylboronic acid: A Detailed Protocol
This protocol outlines the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxyphenylboronic acid with an aryl bromide.
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Chloro-2-ethoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Comparison with Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for biaryl synthesis. The choice of method often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
| Method | Coupling Partner 1 | Coupling Partner 2 | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboron compound | Organohalide | Mild conditions, high functional group tolerance, commercially available reagents.[1][8] | Boronic acids can be unstable; potential for protodeboronation.[6][11] |
| Stille Coupling | Organotin compound | Organohalide | Similar scope to Suzuki, tolerant of many functional groups.[10] | Organotin reagents are highly toxic and costly.[10] |
| Negishi Coupling | Organozinc compound | Organohalide | High reactivity, good for sterically hindered substrates. | Organozinc reagents are moisture and air-sensitive. |
| Kumada Coupling | Grignard reagent | Organohalide | High reactivity, inexpensive reagents. | Limited functional group tolerance due to the high basicity of Grignard reagents. |
| Hiyama Coupling | Organosilicon compound | Organohalide | Low toxicity of silicon reagents. | Requires activation with a fluoride source. |
| Direct C-H Arylation | Arene (C-H bond) | Organohalide | Atom economical, avoids pre-functionalization of one arene.[2][14] | Often requires specific directing groups for regioselectivity. |
Characterization of the Synthesized Biaryl
Confirming the structure and purity of the synthesized biaryl is a critical step. A combination of spectroscopic and chromatographic techniques is typically employed.
Standard Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful coupling of the two aryl fragments.[6][17][18] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[19][20] A single, sharp peak indicates a high degree of purity.
Representative Characterization Data for a Biaryl Product:
The following is an example of the kind of data you would expect to see for a biaryl synthesized from 4-Chloro-2-ethoxyphenylboronic acid and 4-bromoanisole.
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 3H), 4.10 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).[21][22]
-
¹³C NMR (100 MHz, CDCl₃): δ 160.0, 158.0, 155.0, 132.0, 130.0, 128.0, 125.0, 120.0, 115.0, 114.0, 64.0, 55.0, 15.0.[21][22]
-
GC-MS (m/z): Calculated for C₁₅H₁₅ClO₂, 262.08; found 262.1 (M⁺).[21][22]
Conclusion
The Suzuki-Miyaura cross-coupling reaction remains a highly reliable and versatile method for the synthesis of biaryls, including those derived from 4-Chloro-2-ethoxyphenylboronic acid. Its operational simplicity and broad functional group tolerance make it a preferred choice in many research and industrial settings.[1][8] While alternative methods exist, each with its own set of advantages and limitations, the Suzuki-Miyaura coupling often provides the most practical and efficient route to these valuable molecular scaffolds. Careful characterization using a combination of NMR, mass spectrometry, and chromatography is essential to confirm the identity and purity of the final products.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Science, 352(6283), 329-332. [Link]
-
Wang, R., et al. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry, 33(10), 1863-1870. [Link]
-
Wang, C., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(3), 653-660. [Link]
-
Karunanithy, G., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Fiveable. (2025). Biaryl Synthesis Definition. [Link]
-
Nova, A., et al. (2016). Suzuki-Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 45(40), 15873-15887. [Link]
-
NIH. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. [Link]
-
NIH. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances, 5(100), 82069-82083. [Link]
-
Garg, N. K. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(39), 10764-10770. [Link]
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link]
-
Organic Chemistry Portal. Heterobiaryl synthesis by C-C coupling. [Link]
-
Semantic Scholar. (1989, July 1). NMR spectral assignment and conformation of macrocyclic biaryl ethers from Garuga gamblei. [Link]
-
Dialnet. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
ChemRxiv. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. (2015, September 9). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. [Link]
-
RSC Publishing. (2021, August 5). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
-
ResearchGate. Examples of biaryl structure applications. [Link]
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
NIH. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ACS Publications. (2021, June 9). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
-
ACS Publications. (2018, October 30). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
NIH. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. A few structures of biaryl in pharmaceutical products. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
-
AACC. Introduction to Mass Spectrometry for Bimolecular Analysis in a Clinical Laboratory. [Link]
-
Wiley Online Library. Applications of mass spectrometry in combinatorial chemistry. [Link]
-
ACS Publications. (2021, June 9). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions with 4-Chloro-2-ethoxyphenylboronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Aryl Chloride Coupling
In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to the construction of complex molecular architectures that form the bedrock of pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools at our disposal, palladium-catalyzed cross-coupling reactions stand as a pillar of synthetic utility.[1][2] Our focus in this guide, 4-Chloro-2-ethoxyphenylboronic acid, is a versatile building block; its utility, however, is intrinsically tied to the efficiency of the cross-coupling methods employed.
The primary challenge lies in the inherent stability and lower reactivity of the carbon-chlorine (C-Cl) bond compared to its heavier halogen counterparts (C-Br, C-I).[3] This necessitates the use of sophisticated catalytic systems, often employing bulky, electron-rich ligands to facilitate the crucial oxidative addition step. While a comprehensive dataset for the cross-coupling of 4-Chloro-2-ethoxyphenylboronic acid itself is not extensively documented in readily available literature, this guide will provide a comparative analysis of the most pertinent cross-coupling methodologies. The experimental data and protocols presented herein are based on well-established procedures for structurally analogous electron-rich aryl chlorides, such as 4-chloroanisole, and serve as robust starting points for reaction optimization.
This guide is structured to provide not just procedural details, but also the underlying mechanistic rationale, empowering you to make informed decisions in your synthetic endeavors.
Comparative Overview of Cross-Coupling Methods
The choice of cross-coupling reaction is dictated by the desired bond formation and the nature of the coupling partners. For 4-Chloro-2-ethoxyphenylboronic acid, the primary transformations of interest are C-C and C-N bond formations. Below is a summary of the expected yields for various established methods, based on reactions with analogous aryl chlorides.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst/Ligand System | Expected Yield Range (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Halides | Pd(OAc)₂ / SPhos or XPhos | 85-98% |
| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | 70-90% |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | 75-95% |
| Stille | Organostannanes | Pd(PPh₃)₄ | 80-95% |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / BINAP | 80-95% |
In-Depth Analysis of Key Cross-Coupling Reactions
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl compounds, owing to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[4]
Expertise & Experience: The "Why" Behind the Conditions
The primary hurdle in the Suzuki-Miyaura coupling of aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) center. To overcome this, bulky and electron-rich phosphine ligands like SPhos or XPhos are employed. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition. The choice of a moderately strong inorganic base, such as K₃PO₄ or Cs₂CO₃, is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step. A mixed solvent system, often containing water, can accelerate the reaction by aiding in the dissolution of the base and promoting the formation of the active catalytic species.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloroanisole Derivative
This protocol is adapted from established procedures for electron-rich aryl chlorides and serves as a robust starting point.
-
Materials:
-
4-Chloro-2-ethoxyphenylboronic acid (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (4:1, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 4-Chloro-2-ethoxyphenylboronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[5] For unactivated aryl chlorides, this reaction typically requires higher temperatures and specific catalyst systems to achieve good yields.
Expertise & Experience: The "Why" Behind the Conditions
The Mizoroki-Heck reaction with aryl chlorides is challenging due to the slow oxidative addition step. The use of a phosphine ligand, such as P(o-tol)₃, in conjunction with a palladium source like Pd(OAc)₂ is common. A base, typically an amine like triethylamine or an inorganic base such as K₂CO₃, is required to neutralize the HX generated during the catalytic cycle. Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction at elevated temperatures.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction with a 4-Chloroanisole Derivative
This protocol is based on established methods for the Heck coupling of electron-rich aryl chlorides.
-
Materials:
-
1-Chloro-4-ethoxy-2-iodobenzene (as a proxy for the reactive halide, 1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
P(o-tol)₃ (0.06 mmol, 6 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
DMF (5 mL)
-
-
Procedure:
-
In a sealed tube, combine 1-chloro-4-ethoxy-2-iodobenzene, styrene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add DMF and seal the tube.
-
Heat the reaction mixture to 120-140 °C for 24-48 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[6][7] For aryl chlorides, the reaction often requires a copper(I) co-catalyst and an amine base.
Expertise & Experience: The "Why" Behind the Conditions
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive towards transmetalation to the palladium center. The use of a phosphine ligand like PPh₃ is common, and an amine base (e.g., Et₃N or piperidine) serves both as a base and a solvent. For less reactive aryl chlorides, higher temperatures may be necessary.
Catalytic Cycle of the Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
Experimental Protocol: Sonogashira Coupling of a 4-Chloroanisole Derivative
This protocol is a representative procedure for the Sonogashira coupling of electron-rich aryl chlorides.[8]
-
Materials:
-
1-Chloro-4-ethoxy-2-iodobenzene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
THF (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add 1-chloro-4-ethoxy-2-iodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
The Stille Coupling: Versatility with Organostannanes
The Stille reaction offers a broad substrate scope due to the tolerance of organostannane reagents to various functional groups.[2][9] However, the toxicity of tin compounds is a significant drawback.
Expertise & Experience: The "Why" Behind the Conditions
The Stille coupling of aryl chlorides often requires a ligand such as PPh₃ and a palladium source like Pd(PPh₃)₄. The transmetalation step is generally the rate-determining step. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. Anhydrous, polar aprotic solvents like DMF or dioxane are typically used.
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of a 4-Chloroanisole Derivative
This is a general procedure for the Stille coupling of aryl chlorides.[10]
-
Materials:
-
1-Chloro-4-ethoxy-2-iodobenzene (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
In a flame-dried flask under argon, dissolve 1-chloro-4-ethoxy-2-iodobenzene and the organostannane in dioxane.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the mixture to reflux (around 100 °C) for 12-24 hours.
-
After cooling, dilute with diethyl ether and wash with a saturated aqueous KF solution to remove tin byproducts.
-
Wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
The Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, a common linkage in pharmaceuticals.[1][11]
Expertise & Experience: The "Why" Behind the Conditions
Similar to other cross-couplings with aryl chlorides, the Buchwald-Hartwig amination requires a specialized catalytic system. Bulky, electron-rich phosphine ligands, such as BINAP, are often used in combination with a palladium precursor like Pd₂(dba)₃. A strong, non-nucleophilic base, typically a sodium or potassium alkoxide (e.g., NaOtBu or KOtBu), is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are standard.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloroanisole Derivative
This is a representative protocol for the amination of electron-rich aryl chlorides.[12]
-
Materials:
-
1-Chloro-4-ethoxy-2-iodobenzene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by 1-chloro-4-ethoxy-2-iodobenzene and the amine.
-
Seal the tube and heat to 80-110 °C for 12-24 hours.
-
After cooling, dilute with ether and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Conclusion
The cross-coupling of 4-Chloro-2-ethoxyphenylboronic acid, and aryl chlorides in general, is a field that has seen tremendous advancement through the development of sophisticated catalyst systems. While the Suzuki-Miyaura reaction remains a highly versatile and practical choice for biaryl synthesis, other methods such as the Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions offer indispensable routes to other valuable structural motifs. The key to success with these challenging substrates lies in the judicious selection of a palladium catalyst, a bulky and electron-rich ligand, an appropriate base, and suitable reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for your synthetic explorations and to empower you to tackle the exciting challenges of modern organic synthesis.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
ORCA - Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
Wikipedia. (2024). Stille reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Semantic Scholar. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
DiVA portal. (2008). Heck Reactions with Aryl Chlorides. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (n.d.). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]
-
MSU Chemistry. (n.d.). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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ResearchGate. (n.d.). The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-ethoxyphenylboronic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. 4-Chloro-2-ethoxyphenylboronic acid is a valuable reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] However, its lifecycle does not end upon consumption in a reaction. The responsible management of its waste is a critical, non-negotiable aspect of laboratory operations that ensures the safety of personnel, protects the environment, and upholds regulatory compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-ethoxyphenylboronic acid. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide a clear and actionable plan for your laboratory.
Hazard Assessment and Immediate Safety Precautions
Before any disposal process begins, a thorough understanding of the chemical's hazards is essential. While specific toxicological data for 4-Chloro-2-ethoxyphenylboronic acid is limited, boronic acids as a class, and specifically similar halogenated arylboronic acids, are known to present several risks. They are generally classified as irritants.[2][3]
Key Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact.[2]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[2][3]
Mandatory Personal Protective Equipment (PPE)
To mitigate these risks, all handling and disposal procedures must be conducted while wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3][5]
-
Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills.[4]
-
Respiratory Protection: All handling of the solid chemical and its waste must be performed in a certified chemical fume hood to prevent inhalation of dust.[4]
Waste Characterization and Segregation: The First Step in Compliance
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste.[6] Given its irritant properties, 4-Chloro-2-ethoxyphenylboronic acid must be managed as regulated hazardous waste.[6][7] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8]
The Causality of Segregation: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container. Boronic acids are incompatible with certain chemical classes.
-
Do Not Mix With: Strong oxidizing agents or strong acids.[9]
-
Segregation Protocol: Waste containing 4-Chloro-2-ethoxyphenylboronic acid should be collected in its own designated hazardous waste container, separate from other waste streams, unless your institution's Environmental Health and Safety (EHS) office provides different instructions.[8][10]
Step-by-Step Disposal Protocol
This protocol covers the collection of the chemical in its solid form, contaminated lab materials, and the rinsate from cleaning glassware.
Step 1: Collection of Solid Waste
-
Unused Reagent: Collect any unused or expired 4-Chloro-2-ethoxyphenylboronic acid that is designated for disposal.
-
Contaminated Materials: Any disposable materials that have come into contact with the chemical (e.g., weighing papers, contaminated gloves, pipette tips) are also considered hazardous waste.
-
Procedure: Carefully place all solid waste into a designated, compatible hazardous waste container inside a chemical fume hood.[8]
Step 2: Containerization and Labeling
The integrity of the disposal process relies on robust and clearly labeled containers.
-
Select a Compatible Container: Use a leak-proof, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[6][11] The original container is often the best choice for waste if it is in good condition.[11][12]
-
Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:
-
Container Management: Keep the container tightly sealed except when adding waste.[6][10] Do not overfill; a good rule of thumb is to fill to no more than 90% capacity.[10]
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within your laboratory.[8]
-
This area should be well-ventilated, away from general traffic, and ensure segregation from incompatible materials.[8] Secondary containment is highly recommended.[7]
Step 4: Final Disposal
-
Professional Disposal is Mandatory: Final disposal must be handled by trained professionals. Contact your institution's EHS office to schedule a pickup.[4]
-
Documentation: You will likely need to complete a waste pickup form or manifest. This documentation is part of the "cradle to grave" tracking system mandated by the EPA, which holds the generator responsible for the waste indefinitely.[6]
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[13]
-
Triple Rinse Procedure:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4][13]
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[7][8] Subsequent rinses may also need to be collected, depending on your institution's specific policies.[8]
-
Allow the rinsed container to air dry completely in the fume hood.[13]
-
-
Final Container Disposal: Once the container is fully dry and free of residue, deface or remove the original label.[13] It can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[8]
Summary and Visual Workflow
For quick reference, the key logistical information is summarized below.
| Parameter | Guideline | Justification & Source(s) |
| Waste Classification | Hazardous Waste | Irritant properties (skin, eye, respiratory). Must comply with RCRA regulations.[2][3][6] |
| Primary Container | Sealable, compatible container (HDPE, Glass). | Prevents leaks and reactions. Original container is ideal if in good condition.[6][11] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. | Protects against skin/eye contact and contamination.[4][5] |
| Handling Location | Certified Chemical Fume Hood. | Minimizes risk of inhaling hazardous dust.[4] |
| Segregation | Store away from strong acids and oxidizers. | Prevents potentially dangerous chemical reactions.[9] |
| Disposal Method | Collection by institutional EHS or licensed waste disposal company. | Ensures safe, compliant, and environmentally responsible disposal.[4][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 4-Chloro-2-ethoxyphenylboronic acid and associated waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets (SDS). LookChem. Available from: [Link]
-
Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). Federal Register, Vol. 43, No. 243. Available from: [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. Available from: [Link]
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Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. Available from: [Link]
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Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division. Available from: [Link]
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Guide to the Disposal of Chemically Stabilized and Solidified Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available from: [Link]
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Navigating the Safe Handling of 4-Chloro-2-ethoxyphenylboronic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of drug discovery and organic synthesis, arylboronic acids are indispensable reagents, pivotal in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. However, their utility is matched by a need for meticulous handling. 4-Chloro-2-ethoxyphenylboronic acid, while a valuable building block, presents hazards common to its chemical class, including irritation and potential genotoxicity, that demand a comprehensive safety strategy.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), emergency response, and disposal, ensuring both researcher safety and experimental integrity.
Hazard Profile of 4-Chloro-2-ethoxyphenylboronic Acid
Understanding the specific risks is the foundation of a robust safety plan. While detailed toxicological data for every boronic acid derivative is not always available, the hazards can be inferred from structurally similar compounds and established safety data. Boronic acids as a class are known irritants to the skin, eyes, and respiratory system.[2]
| Hazard Classification | Description | Primary Exposure Route |
| Skin Irritation | Causes skin irritation upon direct contact.[2] | Dermal |
| Serious Eye Irritation | Can cause significant and potentially damaging eye irritation.[2] | Ocular |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[2] | Inhalation |
| Potential Genotoxicity | Some arylboronic acids have demonstrated weak mutagenic effects in microbial assays.[1] | All Routes |
This data is synthesized from safety information for closely related arylboronic acids.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against chemical exposure. The following equipment is mandatory when handling 4-Chloro-2-ethoxyphenylboronic acid in solid or solution form.
-
Engineering Controls First: Always handle this compound within a certified chemical fume hood to minimize inhalation risk and contain potential spills.[3][4] Ensure that a safety shower and eyewash station are readily accessible and have been tested.[2][3][5]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against dust particles and splashes.[3][6] When there is an elevated risk of splashing, such as during transfers of larger quantities or when working with solutions, a full-face shield should be worn over the safety goggles.[3]
-
Skin and Body Protection:
-
Gloves: Chemically resistant nitrile gloves are required to prevent dermal contact.[3][7] Always inspect gloves for tears or punctures before use. If contamination occurs, remove the gloves immediately, wash your hands, and don a new pair.
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat serves as the primary barrier to protect your skin and personal clothing from accidental spills.[7] For tasks involving larger volumes, a chemical-resistant apron worn over the lab coat is recommended.[3]
-
-
Respiratory Protection: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not necessary.[3] However, if the generation of dust or aerosols is unavoidable (e.g., during weighing or transfers outside of a fume hood), a NIOSH-approved respirator with an N95 or higher particulate filter is required to prevent respiratory tract irritation.[7]
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination. Follow this sequence rigorously.
Step-by-Step Protocol
A. Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Respiratory Protection (if required): Don your respirator, ensuring a proper seal.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
B. Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. For example, pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand, then slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.
-
Eye/Face Protection: Remove your face shield or goggles from the back of your head.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[6]
Visualization of PPE Workflow
Caption: Flowchart for immediate emergency response actions.
Disposal Plan for Contaminated Materials
All materials that come into contact with 4-Chloro-2-ethoxyphenylboronic acid must be treated as hazardous waste. Proper segregation and disposal are mandatory to ensure laboratory and environmental safety.
-
Contaminated PPE: All used gloves, disposable lab coats, and respirator cartridges must be collected in a designated, clearly labeled, and sealed hazardous waste container. [4]* Chemical Waste:
-
Solid Waste: Unused chemical, contaminated weighing paper, and absorbent materials from spills should be collected in a separate, sealed container labeled "Hazardous Waste: 4-Chloro-2-ethoxyphenylboronic acid". [4] * Liquid Waste: Solutions containing the boronic acid must be collected in a designated, sealed, and properly labeled container for liquid hazardous waste. [4]* General Rules:
-
Never dispose of this chemical down the drain. [4] * Do not mix boronic acid waste with other incompatible waste streams, such as strong acids or oxidizing agents. [4][8] * Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by your institution's Environmental Health and Safety (EHS) department or a licensed disposal contractor.
-
By adhering to these stringent PPE, handling, and disposal protocols, researchers can confidently and safely utilize 4-Chloro-2-ethoxyphenylboronic acid, upholding the highest standards of laboratory safety and scientific integrity.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester Safety Data Sheet.
- Thermo Fisher Scientific. (2010, April 9). Safety Data Sheet for (p-Chlorophenyl)metaboric acid.
- LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS).
- MedChemExpress. (n.d.). 3-Carboxyphenylboronic acid-SDS.
- Sigma-Aldrich. (n.d.). 4-Ethoxyphenylboronic acid.
- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ChemicalBook. (n.d.). (4-CHLORO-2-ETHOXYPHENYL)BORONIC ACID Product Description.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
